Ethyl 4-amino-1H-pyrrole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXWEAINBQWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297303 | |
| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67318-12-1 | |
| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate: Properties, Reactivity, and Best Practices
Abstract
Ethyl 4-amino-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple functional groups—a nucleophilic amine, an electrophilic ester, and an electron-rich pyrrole core—make it a valuable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its fundamental physicochemical properties, spectroscopic profile, and chemical reactivity. Authored from the perspective of a seasoned application scientist, this document emphasizes the causality behind experimental choices, offers validated protocols, and provides practical insights to empower researchers in leveraging this compound's full potential.
Introduction: The Strategic Value of a Substituted Pyrrole
The pyrrole nucleus is a cornerstone of biologically active molecules, most famously in the heme cofactor and various natural products.[1] In drug discovery, substituted pyrroles are prized for their ability to form key hydrogen bonds and engage in π-stacking interactions with biological targets.[1][2][3] this compound stands out as a particularly useful intermediate. The strategic placement of the amino group at the C4 position and the carboxylate at C2 allows for orthogonal functionalization, enabling the systematic construction of diverse compound libraries for screening and optimization.[2][4] This guide will dissect the essential properties of this molecule to facilitate its effective and safe use in a research setting.
Physicochemical and Basic Properties
Understanding the fundamental properties of a reagent is the first step toward its successful application. The basicity of the amino group and the overall stability of the compound are critical considerations for reaction setup and purification.
Core Physical Data
The key physical properties are summarized below. The solid nature and moderate stability allow for straightforward handling under standard laboratory conditions, though specific storage recommendations should be followed to ensure long-term integrity.
| Property | Value | Source |
| CAS Number | 67318-12-1 | [5] |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Light brown to brown solid | [5] |
| Storage | Inert gas (Nitrogen or Argon) at 2–8 °C | [5] |
Basicity and pKa
The term "basic properties" refers not only to general characteristics but also to the chemical basicity conferred by the lone pair of electrons on the C4-amino group.
-
Amino Group: The primary amine at the C4 position is the principal basic center. Its nucleophilicity is modulated by the electron-donating character of the pyrrole ring.
-
Pyrrole NH: The pyrrole ring's N-H proton is weakly acidic, a characteristic feature of this heterocycle.
-
Predicted pKa: The predicted pKa value for the conjugate acid of the amine is approximately 15.93±0.50, indicating it is a weak base.[5] This property is crucial when selecting reagents for N-functionalization; a non-nucleophilic organic base or an inorganic base may be required to deprotonate the pyrrole NH or to scavenge acid byproducts without competing in the primary reaction.
Synthesis and Purification Workflow
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs purification strategies. A common conceptual approach involves the construction of the pyrrole ring followed by functional group manipulation.
Caption: Conceptual workflow for the synthesis and purification of the target compound.
Protocol: Purification by Column Chromatography
From a practical standpoint, even commercially sourced material may require purification to remove colored impurities or degradation products before use in sensitive downstream applications.
-
Slurry Preparation: Dissolve the crude solid in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc). Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A typical starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The choice of eluent is critical; the polarity should be low enough to allow impurities to elute first, but high enough to move the desired product off the baseline.
-
Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., to 40-50% EtOAc in hexanes) to elute the product. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid. Dry thoroughly under high vacuum to remove residual solvents.
Spectroscopic Profile: A Confirmation of Identity
Spectroscopic analysis is non-negotiable for confirming the structure and purity of the starting material. Below is a summary of expected spectral data.
| Technique | Expected Observations |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), distinct singlets or doublets for the two pyrrole ring protons (C3-H and C5-H), a broad singlet for the pyrrole N-H, and a broad singlet for the NH₂ protons. The exact chemical shifts are solvent-dependent. |
| ¹³C NMR | Resonances for the ethyl group carbons, the ester carbonyl carbon (~160-165 ppm), and four distinct signals for the pyrrole ring carbons. |
| IR Spectroscopy | Characteristic stretches for N-H bonds (pyrrole NH and amine NH₂) typically in the 3200-3500 cm⁻¹ region, and a strong C=O stretch for the ester group around 1680-1710 cm⁻¹.[6][7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (154.17). |
Note: For detailed spectra of related pyrrole carboxylates, refer to resources like ChemicalBook or PubChem for comparison.[8][9]
Chemical Reactivity and Handling
The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is key to designing successful synthetic strategies.
Caption: Key reactive sites on this compound.
Reactions at the Amino Group
The C4-amino group is a potent nucleophile, readily participating in:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a foundational step in building more complex structures used as MmpL3 inhibitors for tuberculosis treatment.[4]
-
Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
-
N-Arylation/Alkylation: Can undergo reactions like Buchwald-Hartwig amination to form N-aryl pyrroles or reductive amination.
Reactions at the Ester Group
The ethyl ester provides a handle for several transformations:
-
Saponification: Hydrolysis with a base (e.g., NaOH or LiOH) to yield the corresponding carboxylic acid.[10] This is often a necessary step to enable subsequent amide bond formation using peptide coupling reagents.
-
Amidation: Direct conversion to amides by heating with amines, although this often requires harsh conditions. A more common route is saponification followed by coupling.
-
Reduction: Can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions on the Pyrrole Ring
The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents generally favor substitution at the C5 position, which is activated by the amino group and only sterically hindered by the adjacent N-H.
Safety and Handling
As a standard laboratory chemical, proper personal protective equipment (PPE) is mandatory.
-
General Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11][13] Avoid creating dust.[12]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][14]
-
First Aid:
Applications in Drug Discovery
The true value of this compound is demonstrated by its application as a scaffold in medicinal chemistry. The pyrrole-2-carboxamide moiety, readily accessible from this starting material, is a privileged structure in drug design.
-
Antitubercular Agents: This scaffold is a key component in the development of novel inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis. The pyrrole NH and the adjacent amide NH serve as crucial hydrogen bond donors in the protein's active site.[4]
-
Antibacterial Agents: Derivatives have been synthesized and evaluated for broad antibacterial activity, including against Mycobacterium tuberculosis.[2]
-
Antiviral Agents: The related fragment, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, is a key building block for potent drug candidates against the Hepatitis B virus, highlighting the adaptability of the pyrrole core.[15]
-
General Heterocyclic Synthesis: The compound serves as a versatile precursor for more complex fused heterocyclic systems, such as pyrrolo-pyrimidines, which themselves have diverse biological activities.[2]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and proven utility as a core scaffold for potent therapeutics make it an indispensable building block. By understanding the principles outlined in this guide—from its fundamental basicity to its practical handling and synthetic potential—researchers can confidently and efficiently incorporate this molecule into their discovery workflows, accelerating the development of next-generation pharmaceuticals and functional materials.
References
- 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Autelead.
- Rashid, A. H. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData, 9(1).
- Mihai, D. P., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10842.
- Cotman, A. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1933.
- ethyl 4-isocyanato-1,3,5-trimethyl-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis.
- Ethyl 4-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2021). ResearchGate.
- Li, G., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(22), 16447–16466.
- Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. (2017). MDPI.
- (PDF) Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024). ResearchGate.
- (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017). ResearchGate.
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
- Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry, 70(40), 13002-13014.
- Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15353-15385.
- Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. (2019). ResearchGate.
- The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Khan, I. U., et al. (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1125.
- Wang, R., & Wang, M. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1585.
- Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. (2023). Frontiers in Chemistry, 11, 1229669.
- Pyrrole-2-carboxylic acid. (n.d.). In Wikipedia.
- This compound. (n.d.). Universal Biologicals.
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 67318-12-1 [amp.chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
Ethyl 4-amino-1H-pyrrole-2-carboxylate structure and numbering
An In-depth Technical Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its core structural features, elucidate a robust synthetic pathway, detail its spectroscopic signature, and discuss its application as a key intermediate in the development of novel therapeutic agents.
Molecular Structure and IUPAC Numbering
This compound is a disubstituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The molecule's functionality is dictated by an amino group (-NH₂) at the C4 position and an ethyl carboxylate group (-COOEt) at the C2 position. This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) on the pyrrole scaffold defines its unique reactivity and utility in synthesis.
According to IUPAC nomenclature, the numbering of the pyrrole ring begins at the heteroatom (nitrogen) as position 1 and proceeds around the ring to give the substituents the lowest possible locants. The ester group at position 2 and the amino group at position 4 are explicitly named, leading to the systematic name: This compound .
Caption: IUPAC numbering of the this compound structure.
Synthesis Protocol
A highly effective method for synthesizing 4-aminopyrrole-2-carboxylates involves the reaction of 4-oxoproline esters with various amines, catalyzed by an acid.[1][2] This approach is noted for its high yields and operational simplicity. The following protocol is adapted from established literature for the synthesis of benzyl esters and is directly applicable for the preparation of the target ethyl ester by using the corresponding ethyl 4-oxoproline starting material.
Experimental Protocol: Synthesis via Catalytic Amination
Objective: To synthesize this compound from an ethyl 4-oxoproline precursor.
Materials:
-
N-Protected Ethyl 4-oxoproline (1.0 eq)
-
Amine source (e.g., ammonia, primary/secondary amine) (1.2 - 2.0 eq)
-
p-Toluenesulfonic acid (TsOH) (catalytic amount, ~0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a solution of N-protected ethyl 4-oxoproline in anhydrous THF, add the desired amine and a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reaction Execution: Stir the mixture at room temperature or under gentle reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Causality and Self-Validation:
-
Catalyst Choice: TsOH is an effective acid catalyst that protonates the ketone, activating it for nucleophilic attack by the amine.
-
Solvent: Anhydrous THF is used to prevent unwanted side reactions involving water.
-
Workup Integrity: The aqueous wash with sodium bicarbonate is crucial to neutralize the TsOH catalyst and remove any acidic byproducts, preventing potential degradation of the product during concentration and purification.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physical Data
Characterization of the final compound is essential for confirming its identity and purity. Below is a summary of expected analytical data based on its structure and data from closely related analogs.[3][4][5]
| Analytical Data | Description |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Expected to be a solid at room temperature.[6] |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), two distinct pyrrole ring protons, and signals for the N-H protons of the ring and the amino group. |
| ¹³C NMR | Signals corresponding to the ethyl ester carbons, and four distinct aromatic carbons of the pyrrole ring. Typical pyrrole Cα and Cβ chemical shifts are ~120 ppm and ~110 ppm, respectively.[5] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and pyrrole, ~3400-3200 cm⁻¹), C=O stretching (ester, ~1700 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |
Reactivity and Chemical Properties
The chemical behavior of this compound is governed by its three key functional components: the aromatic pyrrole ring, the C4-amino group, and the C2-ethyl ester.
-
Pyrrole Ring: As an electron-rich aromatic system, the ring is susceptible to electrophilic substitution. However, the positions are already substituted, making further ring reactions less common than transformations of the existing functional groups.
-
Amino Group: The primary amine at the C4 position is a key reactive handle. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse substituents. This versatility is a primary reason for its utility as a synthetic intermediate.
-
Ester Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into amides via reaction with amines. This allows for the construction of pyrrole-2-carboxamide scaffolds, which are prevalent in many bioactive molecules.[7][8]
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7][9] this compound serves as a valuable building block for creating more complex molecules with therapeutic potential.
Key Application: Synthesis of Antimicrobial Agents
The pyrrole-2-carboxamide moiety is a critical pharmacophore found in potent antibacterial agents.[10] This structural unit is crucial for binding to the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV.
Furthermore, recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[8] The synthesis of these inhibitors often starts with a functionalized pyrrole core, such as this compound, where the amino and ester groups serve as anchor points for building out the final complex molecule. For example, the ester can be converted to an amide to form the core scaffold, while the amino group can be modified or used to attach other pharmacophoric elements.
Caption: Role as a versatile building block in medicinal chemistry workflows.
Conclusion
This compound is a strategically important heterocyclic compound. Its well-defined structure, accessible synthesis, and versatile reactive handles make it an invaluable tool for researchers and scientists in drug development. Its proven utility in constructing potent antimicrobial agents highlights its significance and ensures its continued relevance in the search for new and effective therapeutics.
References
- Durcik, M. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.
- Mohd Fazli, M. F. et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData.
- Alper, P. B. et al. (2004). An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Cowen, S. D. et al. (2010). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications.
- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
- Grozav, A. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Wang, Y. et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Alper, P. B. et al. (2004). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters.
- PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
- Găman, A. M. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.
Sources
- 1. An effective new synthesis of 4-aminopyrrole-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]
- 6. Ethyl 1H-pyrrole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 4-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles and field-proven methodologies to ensure scientific integrity and practical applicability.
The pyrrole scaffold is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] The specific substitution pattern of an amino group at the 4-position and an ethyl carboxylate at the 2-position imparts unique electronic and chemical properties to the molecule, making a thorough spectroscopic characterization essential for its application in synthesis and drug design.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. Understanding these correlations is paramount for unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are highly sensitive to the electron-donating amino group and the electron-withdrawing ethyl carboxylate group.
Key Expected Resonances:
-
NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Pyrrole Ring Protons: Two distinct signals in the aromatic region, corresponding to the protons at the C3 and C5 positions. Their chemical shifts and coupling patterns are indicative of the substitution pattern.
-
Ethyl Ester Protons: A quartet and a triplet, characteristic of the -OCH₂CH₃ group.
-
NH Proton: A broad signal corresponding to the pyrrole ring nitrogen proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrrole ring carbons are particularly diagnostic of the substituent effects.
Key Expected Resonances:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.
-
Pyrrole Ring Carbons: Four distinct signals for the C2, C3, C4, and C5 carbons. The carbons attached to the nitrogen and the substituents will have characteristic chemical shifts.
-
Ethyl Ester Carbons: Two signals corresponding to the -OCH₂ and -CH₃ carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound provide a unique fingerprint.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450-3250 | N-H (amine and pyrrole) | Stretching |
| 3000-2850 | C-H (aliphatic) | Stretching |
| ~1680 | C=O (ester) | Stretching |
| 1600-1450 | C=C and C-N (pyrrole ring) | Stretching |
| ~1250 | C-O (ester) | Stretching |
The presence of a strong absorption band corresponding to the N-H stretching of the amino group is a key feature in the IR spectrum.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining a highly accurate mass measurement.
Expected Molecular Ion Peaks:
-
[M]⁺: The molecular ion peak corresponding to the exact mass of the molecule.
-
[M+H]⁺ or [M+Na]⁺: In techniques like electrospray ionization (ESI), protonated or sodiated adducts are commonly observed.
The fragmentation pattern can provide further structural information, often involving the loss of the ethyl group or the carboxylate moiety.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
A general workflow for acquiring ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.[1]
Caption: General workflow for NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak.
-
IR Spectroscopy Protocol
Caption: Workflow for IR spectral analysis.
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For HRMS, ensure the instrument is properly calibrated.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
For HRMS data, use the accurate mass to determine the elemental composition.
-
Conclusion
The comprehensive spectroscopic analysis of this compound is fundamental to its successful application in research and development. This guide provides the necessary framework for the acquisition, interpretation, and validation of its NMR, IR, and Mass Spectral data. By adhering to rigorous experimental protocols and understanding the underlying principles of spectroscopic correlation, researchers can ensure the identity and purity of this important chemical entity, thereby advancing their scientific endeavors.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate.
- Hassan, A. S., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6438.
Sources
A Technical Guide to the Putative Mechanisms of Action of Ethyl 4-amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1H-pyrrole-2-carboxylate belongs to a class of heterocyclic compounds—pyrrole derivatives—that represent a cornerstone in modern medicinal chemistry. While the specific mechanism of action for this exact molecule is not yet fully elucidated in public literature, its structural motif is present in numerous compounds with potent and diverse biological activities.[1] This guide synthesizes findings from structurally related pyrrole-2-carboxylates and 4-aminopyrrole analogs to postulate the most probable mechanisms of action, focusing primarily on oncology and infectious diseases. We provide an in-depth analysis of potential molecular targets, their effects on signaling pathways, and detailed experimental protocols required to validate these hypotheses, thereby offering a strategic framework for future research and development.
Introduction: The Pyrrole Scaffold as a Privileged Pharmacophore
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. Derivatives of the pyrrole core have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1][3]
This compound combines three key features:
-
The Pyrrole Core: Provides a rigid, aromatic framework for molecular interactions.
-
The 2-Carboxylate Group: Acts as a potential hydrogen bond acceptor and a key moiety for biological activity.[3]
-
The 4-Amino Group: Serves as a crucial hydrogen bond donor and a point for further chemical modification to explore structure-activity relationships (SAR).
Given the established bioactivity of its constituent parts, this compound stands as a promising candidate for targeted drug discovery programs. This guide will explore its most likely mechanistic pathways based on evidence from closely related analogs.
Postulated Mechanisms of Action: Insights from Pyrrole Analogs
The body of research on pyrrole derivatives points toward several convergent mechanisms of action, primarily centered on the inhibition of critical cellular enzymes and pathways.
Mechanism I: Inhibition of Protein Kinases in Oncology
A predominant mechanism for anticancer pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[3] Specifically, analogs have been identified as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
Causality of Action: By binding to the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling proteins. This blockade can halt uncontrolled cell division and induce apoptosis (programmed cell death).[4] The pyrrole scaffold mimics aspects of the adenine region of ATP, while substituents can form specific interactions with residues in the kinase active site to confer potency and selectivity.
The diagram below illustrates the postulated inhibitory effect on the EGFR signaling pathway.
Trustworthiness of the Workflow: By running proliferation and apoptosis assays on parallel plates from the same initial cell seeding and treatment, the results are directly comparable. A decrease in viability measured by the Resazurin assay that correlates with an increase in Caspase 3/7 activity provides strong, self-validating evidence that the compound's cytotoxic effect is mediated by apoptosis. [5]
Quantitative Data Summary from Analog Studies
To provide a benchmark for potential efficacy, the following table summarizes reported activity for various pyrrole derivatives against different targets and cell lines.
| Compound Class | Target/Cell Line | Activity Metric | Reported Value | Reference |
| Alkynylated Pyrrole (12l) | A549 Lung Cancer | IC50 | 2.29 ± 0.18 µM | [6] |
| 3-Aroyl-1-arylpyrrole (ARAP 22) | Tubulin | IC50 | 0.51 µM | [7] |
| 3-Aroyl-1-arylpyrrole (ARAP 22) | NCI-ADR-RES Cells | GI50 | 13 nM | [7] |
| Pyrrole Derivative (MI-1) | EGFR / VEGFR | - | Competitive Inhibitor | [4] |
| Pyrrole-2-carboxamide (28) | M. tuberculosis | MIC | <0.016 µg/mL | [8] |
Conclusion and Future Perspectives
This compound is a molecule of high interest, positioned at the intersection of several validated drug discovery pathways. Based on extensive evidence from its structural analogs, the most promising mechanisms of action to investigate are protein kinase inhibition and the induction of apoptosis for oncology applications, and potentially the inhibition of novel targets like MmpL3 for antibacterial applications.
The immediate next steps for any research program focused on this compound should involve the systematic validation of these postulated mechanisms using the protocols outlined in this guide. Future work should then focus on:
-
Target Deconvolution: Employing unbiased methods such as chemical proteomics or thermal shift assays to identify its primary molecular target(s) within the cell.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogs by modifying the 4-amino and 2-carboxylate positions to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Advancing lead compounds into relevant animal models (e.g., tumor xenografts) to assess therapeutic potential.
By pursuing this structured, hypothesis-driven approach, the full therapeutic potential of the this compound scaffold can be rigorously evaluated and potentially unlocked.
References
- Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magd, M. A. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17. Source
- Research Square. (2024).
- Musiol, R., Serda, M., Turski, M., Polanski, J., & Tabin, P. (2013). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Source
- Kovalenko, S. I., Filyukova, O. V., & Shevchenko, O. G. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Source
- Grozav, A., Porumb, I.-D., & Vasilache, V. (2022).
- Acorda Therapeutics. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.
- Gzella, A., & Wujec, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Source
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
- Raffa, D., Maggio, B., & Daidone, G. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. Source
- Wang, Y., Zhang, J., & Liu, Y. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Source
- Franklin, T. J., Morris, W. P., & Edwards, P. N. (1994). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. Source
- Khan, I. U., Ibrar, A., & Ahmed, W. (2011). 2-(N-Phenylmethanesulfonamido)
- Ivachtchenko, A. V., Ivanenkov, Y. A., & Kysil, V. M. (2004).
Sources
- 1. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of the 1H-Pyrrole-2-Carboxylate Scaffold
An In-Depth Technical Guide to the Synthesis and Application of Substituted 1H-Pyrrole-2-Carboxylates
The 1H-pyrrole-2-carboxylate core is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of countless biologically active molecules and advanced materials.[1][2] Its prevalence stems from a unique combination of structural features: the pyrrole ring is an electron-rich aromatic system, while the carboxylate group provides a critical anchor point for hydrogen bonding and further chemical modification. This duality makes it a "privileged scaffold" in medicinal chemistry, frequently appearing as a key pharmacophore in compounds designed to interact with biological targets.[3][4][5][6]
Derivatives of this scaffold are found in a vast array of natural products and are integral to numerous commercially available drugs, demonstrating pharmacological activities that span antibacterial, anticancer, antiviral, and anti-inflammatory applications.[4][6][7][8] For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and structure-activity relationships (SAR) of substituted 1H-pyrrole-2-carboxylates is essential for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core synthetic strategies, functionalization techniques, and key applications that define this remarkable molecular framework.
Part 1: Core Synthetic Methodologies
The construction of the pyrrole ring is a foundational topic in heterocyclic chemistry. Access to polysubstituted 1H-pyrrole-2-carboxylates relies on both classical name reactions and modern, highly efficient synthetic innovations. The choice of method is dictated by the desired substitution pattern, scalability, and considerations for green chemistry.
Classical Approaches: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The causality behind this reaction lies in the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Modern advancements have focused on making this classic transformation more environmentally benign and efficient. For instance, bio-sourced organic acids like citric acid and ascorbic acid have been employed as green catalysts, often under solvent-free mechanochemical (ball-milling) conditions.[9] This approach not only minimizes waste but also avoids the use of harsh, toxic reagents.
Modern Strategies for Enhanced Efficiency
Contemporary synthetic chemistry prioritizes atom economy, modularity, and operational simplicity. For pyrrole synthesis, this has led to the development of powerful new methods.
MCRs are particularly attractive as they allow for the assembly of complex molecules from three or more starting materials in a single step, minimizing purification stages and improving overall yield.[10][11] Several MCRs can generate highly functionalized pyrrole-2-carboxylates. A common strategy involves the reaction of an amine, an aldehyde, and a dicarbonyl compound (like an oxalacetate analogue), which efficiently constructs the substituted pyrrole core.[10]
Workflow: Key Synthetic Entries to the 1H-Pyrrole-2-Carboxylate Core
Caption: Major synthetic pathways to substituted 1H-pyrrole-2-carboxylates.
Catalysis by transition metals such as palladium (Pd), copper (Cu), and gold (Au) has opened new avenues for pyrrole synthesis.[2] These methods often involve the reaction of substrates bearing π-systems, like alkynes and enaminones.[2] For example, a silver-catalyzed cycloaddition of terminal alkynes with isocyanides can produce ethyl 1H-pyrrole-2-carboxylates in high yield.[6]
[3+2] cycloaddition reactions provide another powerful route. A notable example is the visible-light-mediated reaction between 2H-azirines and alkynes, catalyzed by an organic dye, which furnishes highly functionalized pyrroles under mild conditions.[9]
Part 2: Reactivity and Strategic Functionalization
The true utility of the 1H-pyrrole-2-carboxylate scaffold in drug discovery lies in the ability to strategically modify its structure. The inherent electronic properties of the ring dictate its reactivity.
-
Electrophilic Aromatic Substitution : The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. The C2 and C5 positions are the most reactive due to their ability to better stabilize the cationic intermediate (Wheland intermediate).[6] When the C2 position is blocked by the carboxylate, the C5 position becomes the primary site for substitution reactions like halogenation or acylation.
-
N-Substitution : The pyrrole nitrogen can be readily substituted or acylated. A common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines or sulfonamides, often catalyzed by iron(III) chloride in water, providing a simple and economical route to N-substituted pyrroles.[6]
-
Cross-Coupling Reactions : For creating diverse libraries of drug candidates, cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, which pairs a halogenated pyrrole with a boronic acid, is a flagship example.[12] This reaction, catalyzed by palladium, is highly tolerant of various functional groups and is a workhorse for installing aryl or heteroaryl substituents at specific positions on the pyrrole ring, a crucial step in fine-tuning biological activity.
Diagram: Key Reactive Sites for Functionalization
Caption: Regioselectivity of functionalization on the 1H-pyrrole-2-carboxylate core.
Part 3: Applications in Drug Development & Medicinal Chemistry
The 1H-pyrrole-2-carboxylate scaffold is a proven performer in the development of therapeutics. Its ability to present substituents in a well-defined spatial orientation while engaging in key hydrogen bonding interactions makes it an ideal starting point for lead optimization.
Case Study: Antitubercular Agents Targeting MmpL3
A prominent recent success story is the development of pyrrole-2-carboxamide derivatives as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis.[12] Structure-activity relationship (SAR) studies have provided invaluable insights for optimizing these inhibitors:
-
The Carboxamide NH : The hydrogen on the amide nitrogen is crucial for activity, likely forming a key hydrogen bond within the MmpL3 active site. Replacing this hydrogen with a methyl group significantly reduces potency.[12]
-
The Pyrrole NH : Similarly, the hydrogen on the pyrrole nitrogen is vital. Methylation of both the pyrrole and amide nitrogens leads to a complete loss of activity.[12]
-
Substituents on the Pyrrole Ring : Attaching electron-withdrawing groups, such as fluorophenyl or chlorophenyl moieties, to the C4 position of the pyrrole ring enhances anti-TB activity.[12]
-
Substituents on the Amide : Bulky, lipophilic groups like adamantyl or cyclooctyl attached to the amide nitrogen dramatically improve potency, likely by occupying a large hydrophobic pocket in the target protein.[12]
Table 1: SAR Summary of Pyrrole-2-Carboxamide MmpL3 Inhibitors
| Position/Moiety | Favorable Substituents | Impact on Activity | Rationale |
| Pyrrole N-H | Unsubstituted (-H) | Critical . Methylation abolishes activity. | Hydrogen bond donor in the active site. |
| Amide N-H | Unsubstituted (-H) | Critical . Methylation reduces activity >50x. | Hydrogen bond donor in the active site. |
| Pyrrole C4 | Phenyl, Pyridyl (with e--withdrawing groups like F, Cl) | Enhances Potency . | Fills a specific binding pocket; electronic effects. |
| Amide N-R | Bulky, lipophilic groups (Adamantyl, Cyclooctyl) | Dramatically Increases Potency . | Occupies a large hydrophobic pocket. |
Broader Therapeutic Applications
Beyond tuberculosis, substituted 1H-pyrrole-2-carboxylates have demonstrated a wide range of biological activities:
-
Anticancer : Pyrrole analogues of Combretastatin A-4 have been synthesized and investigated as microtubule-targeting agents.[7]
-
Antibacterial : Dihalogenation of the pyrrole ring is a known strategy for enhancing antibacterial activity, particularly against Gram-positive bacteria.[4]
-
Anti-inflammatory : Certain 1,5-diarylpyrrole derivatives show high affinity for and potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[8]
-
Antiviral : 1-Arylsulfonyl-1H-pyrroles have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors.[6]
Part 4: Validated Experimental Protocols
To ensure trustworthiness and practical utility, this section provides detailed, step-by-step protocols for the synthesis and functionalization of a representative 1H-pyrrole-2-carboxylate.
Protocol 1: Synthesis of Methyl 4-Bromo-1H-pyrrole-2-carboxylate
This protocol describes the hydrolysis of a starting ester and subsequent bromination, a key step for creating a versatile building block for cross-coupling.
Step A: Hydrolysis to 4-Bromo-1H-pyrrole-2-carboxylic acid
-
Reagents & Setup : In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide.
-
Reaction : Heat the mixture to 90 °C and stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with concentrated HCl.
-
Isolation : The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-bromo-1H-pyrrole-2-carboxylic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol demonstrates the palladium-catalyzed coupling of a brominated pyrrole with an arylboronic acid, a cornerstone reaction in modern drug discovery.[12]
-
Reagents & Setup : To a reaction vial, add 4-bromo-1H-pyrrole-2-carboxamide derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (3.0 eq).
-
Solvent & Degassing : Add a mixture of dioxane and water as the solvent. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent catalyst oxidation.
-
Reaction : Heat the mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C4-arylated pyrrole-2-carboxamide.
Conclusion and Future Outlook
The substituted 1H-pyrrole-2-carboxylate scaffold remains a highly resourceful and versatile platform in chemical and pharmaceutical science. Its synthetic accessibility, coupled with predictable reactivity, allows for the systematic exploration of chemical space in the pursuit of novel therapeutics. The continued development of green and efficient synthetic methods, including multicomponent and transition-metal-catalyzed reactions, ensures that this core structure will remain at the forefront of innovation.[9][11] Future efforts will likely focus on leveraging computational chemistry and machine learning to predict the biological activities of virtual libraries of these compounds, further accelerating the design-synthesis-test cycle in drug discovery. The integration of novel synthetic technologies, such as photocatalysis and continuous flow chemistry, will undoubtedly unlock even more efficient and scalable routes to these invaluable molecules.
References
- Estevez, V., Villacampa, M., & Menéndez, J. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22ZcaNYqqwm-ekS76aUXJmiDyL1TFw7tJR48_a2_vvOw_jrNa18ANj2Il3bY1hEx4OmeMIXknGa63ZtRi05-dlVbr3FA4Z-jYr2OT4q13ohTPprQ5H9aeyK5Jb-QwpRh_L5JPeZbVJIvnhVRGMomRTu8-Xr7b9iJxIwmzDOKGhEl5fqixSGIWN2hGln03lQqZNw251S3S9j4gwMJGyec_BYl_vGsIUaGvDG99r67b_zjgXQ5VQfSgrYjjB6m9rvWPgvEDMo3ME9ZyuHxF4bo8rOo=]
- Recent Advancements in Pyrrole Synthesis. (2021). Synthesis (Stuttgart). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyE7Jcv9jdad-LQnsxcXAnHI7Fp0JbjiPuJ_Nm-xK-cmmTxuwlo5SUgwgGFSNxv5tPiT6q6ih-oNz9eGUORz28z8FTD5rOCnbG8yZoBiCeq4uUoLaKzCuf_4_2d4CKdh_esZJk]
- Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFV-Ovt8cUmFpUXoGZxJhNrSezZ-GC_eRCS-4-JWlu9v912CWM4VB6FMFe7wCR7O1u_EuVOQ29F8i-zcyEi6tyvjSwDFF_arLlIERr460CWyvJ-57Rz2hFKxAmSNbyVtuQ3ksfzm7LBw3j3TX29ymy4ybBgGA_qTzto_jT1An127VzqLiqljJRcevaWEfmgOi9wEQaYOs]
- Recent Advancements in Pyrrole Synthesis. (2021). PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvu7jzR7qeS1wwzeNtElvb5-YrZgP97eGyldzS0sQJbMtbfgBooaMVgYyeNDYNkM2mxECQQ7O1fwBBbvBWnjs5HkL4ckfQy26zv0-ZsgAssovslvofHd_tNqkCw2O97uFRk9-_a8Rts3XmQk=]
- Recent advances in the synthesis of pyrroles by multicomponent reactions. (2014). Chemical Society Reviews (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxBReTzLclvXiYQqjJtiPSoJbkf8tnFOthvlnkds-6PHZZQnVE-wom6YQo6PCFpM-vccM-dxsBw-HJrl5zw6patnCKD4Q5esZ8a79cWWwsdl6mV0sdibM9Jq9N_6uCwbo0dZgOM08Sp4hQf4d5KxtElYSvN69yHW2CgCOs]
- Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Dakenchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jFw5R-dPWeL1WOoemanMMnVYqYdOvrwcFX6GZz89urWByk72H6T1_fpYhf7Tiuy5ENrpcHH-lCtBQTGu9er3NwdvigB_IYnTsERLHHu7bnl-xXpqor1JVvU8rc-0HO21auRjj2Vzv2bBVQO5VslF78Qk4zVb9HDYabV-WAZUcKktThkjQ-Bz5arItV1jyDy_n-Ca_DbEdlcLW0KZ7mn4CJ3y6PdU82jN7WKO1616qpDuz56Ld1sw0FQKHJm0nt0=]
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyQfLNuEiN1ziNjx9_EjGsLZMIDell0mpTtQNE_dMOmzmF7Aszopy3PfPT4iFpje7Zsndg405rPfYlcTUzlG11SkI0YQj2t6xce5zzd5ffHPYOhXea_5ObWQ11sKYUmPA_T8wRLv2enfPJ6ccP]
- Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQR-gNovVTKHYo2ziE2feo-foy8cHsSOgN8TrkHbu7z7jx6opoM8EyuPRbmqBXwgy2eO_XTMYTsPUIaJY7_GLSYwypgn6sTdvgEg7oy11eh-y2vNH5_Uudd2566cXa17IxX0iGh1aQqiKOK6fN4gqXFmV3IDqhjv9QpPfFYKQ1Pleoo5UJlC3vJHmGnEo5C6hObjyuJ2q61KjohgzcWXSr8HF3yQUf1XINBCYyf7K1VscHyEjnL2_WpRM=]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvP5tDJwXRBZo5l-vNO_myb2bXPk-eZCu1Y8vfammNDn12r1Oo211nrKbaBhOkCSTMGa5HPnOFGIoSvv_yprm1Z5yqRZ7ELAoKTuuu7iYYNh1bfoFBO8cbzYHZjSU-xKyyKVEG2n3a5Mxiyp7ViDCUW9u7oCDWCBnv]
- 1H-Pyrrole-2-carboxylic acid, methyl ester. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpWnTY-xo_hLRF_e3w30z2BepbfWuxtE12-qAm0Orr4SHwMcfIEXFUfahw0DhjjiVDaZO10LYmQ7ViDrkqB4JSiKxOf_LaOvxcj2FikgbU-HGaYQm1W67AJP7cF1xWDGn-XZI=]
- Kumar, R., & Siddiqui, S. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dusu2XM9syblPQJh6em9zYl86PfgNXGQ6u1SDx2IWZFJDEZDkxyfeuY_f9lLms8VIYiue1Br1kr0R1ae-JGiztyPO4Vbl2Ay1PUSLHRNEBUkQKEXztJbaNncwdOfNDR7BSa2Mt3B8ozk6-sRBl594BXjAiCUlGBA]
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pAoqy2F4NNMPtua_S9SKP1vw3e3OIMDQ1z1Qa80MOHFYnWmR9_Z6OX6xDo3HKpEX35UQwr6rwSPW9jZS4Gep2Cz-j6r9RC7GPEoLT16iZZMQS0_2E6NGpn-5Vi4w3rhELOhaebeEgaZoyMA=]
- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE09pFkE-IxWm57X_k0oTtwB5NaxA03GXBFsTPPA1oyyyqipc75tqcz6TsyQERL4UqZRrZJwypcelt0jG0TGaEh9qLJ8YMQOHJZ-pkzr36RbplAhIDoKvL6jkZKD1m2dR632rMWKNi156poJnOB1BY=]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. books.lucp.net [books.lucp.net]
- 10. Recent advances in the synthesis of pyrroles by multicomponent reactions. | Semantic Scholar [semanticscholar.org]
- 11. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 4-amino-1H-pyrrole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-amino-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Recognizing the frequent absence of readily available, specific solubility data for novel or specialized compounds, this document emphasizes a dual approach: first, a theoretical framework for predicting solubility based on physicochemical principles, and second, a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Significance of Pyrrole Derivatives in Drug Discovery
Pyrrole and its derivatives are fundamental scaffolds in a vast array of therapeutically active compounds, including antifungals, antibiotics, anti-inflammatory drugs, and anticancer agents.[1][2] The pyrrole ring system is a versatile pharmacophore that can be extensively functionalized to modulate biological activity, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[3] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where its amino and ester functionalities provide reactive handles for further chemical transformations.[4]
A thorough understanding of the solubility of this intermediate in various organic solvents is paramount for its effective use in synthetic chemistry. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies for preclinical studies. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.
Part 1: Theoretical Prediction of Solubility
In the absence of extensive empirical data, the solubility of a compound can be qualitatively and semi-quantitatively predicted by analyzing its molecular structure and physicochemical properties. The principle of "like dissolves like" is a cornerstone of this predictive approach, suggesting that a solute will have higher solubility in a solvent with similar polarity.[5]
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from analogous compounds.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | Calculated from the molecular formula. |
| Polarity | Polar | The presence of the amino (-NH₂), ester (-COOEt), and pyrrole N-H groups introduces significant polarity. |
| Hydrogen Bond Donor | Yes (2) | The pyrrole N-H and the amino group can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor | Yes (3) | The carbonyl oxygen of the ester and the two lone pairs on the nitrogens can act as hydrogen bond acceptors. |
The presence of both hydrogen bond donors and acceptors suggests that this compound will exhibit favorable interactions with polar protic and aprotic solvents. The interplay of these functional groups creates a molecule with a significant dipole moment, further enhancing its affinity for polar media. Crystal structure analyses of similar pyrrole derivatives confirm the prevalence of intermolecular hydrogen bonding, which plays a crucial role in both solid-state packing and interactions with solvents.[6][7][8]
Qualitative Solubility Predictions in Common Organic Solvents
Based on the predicted physicochemical properties, we can anticipate the following solubility trends:
-
High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for extensive hydrogen bonding. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be effective solvents due to strong dipole-dipole interactions.
-
Moderate Solubility: In solvents of intermediate polarity like ethyl acetate, acetone, and dichloromethane. The ethyl group of the ester provides some nonpolar character, which may allow for some solubility in these media.
-
Low to Negligible Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether. The significant polarity of the molecule will likely lead to poor solvation by these nonpolar media.
It is important to note that these are qualitative predictions. Factors such as the crystal lattice energy of the solid compound can significantly influence its solubility, sometimes in ways that are difficult to predict without experimental data.
Part 2: Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[9] This section provides a detailed protocol for implementing this method.
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for determining solubility.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. To each vial, add a precise volume of the desired organic solvent. c. Securely cap the vials to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[10] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to further pellet the undissolved solid.[10] c. Carefully withdraw a sample of the supernatant using a syringe. d. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility) into a clean vial. This step is critical to remove any remaining solid particles.
4. Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Accurately dilute a known aliquot of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). d. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve.
5. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained solubility data, the following self-validating checks should be incorporated into the protocol:
-
Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid in each vial.
-
Consistency of Replicate Measurements: At least three replicate experiments should be performed for each solvent, and the results should be statistically consistent.
-
Mass Balance: In a separate experiment, the amount of undissolved solid can be recovered, dried, and weighed to ensure it corresponds to the initial mass minus the dissolved amount.
Conclusion
While direct, published solubility data for this compound is scarce, a robust understanding of its solubility in various organic solvents can be achieved through a combination of theoretical prediction and rigorous experimental determination. By analyzing its molecular structure, particularly its polarity and hydrogen bonding capabilities, researchers can make informed decisions about solvent selection. For quantitative and reliable data, the detailed shake-flask protocol provided in this guide offers a field-proven methodology. The application of these principles and techniques will facilitate the efficient use of this important building block in the synthesis of novel therapeutic agents.
References
- Determination of Solubility. (n.d.). Retrieved from a general chemistry resource describing solubility principles.
- Procedure for solubility testing of NM suspension. (2016, May 28).
- General Experimental Protocol for Determining Solubility. (2025, November). BenchChem.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
- Solubility Lab. (2021, September 11). Chemistry LibreTexts.
- Ethyl 4-methyl-1H-pyrrole-2-carboxyl
- Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. (2002, December). Acta Crystallographica Section E: Structure Reports Online, 59(Pt 1), o94–o96.
- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.
- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. (n.d.). Schrödinger.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules, 27(15), 4933.
- ethyl 4-isocyanato-1,3,5-trimethyl-1H-pyrrole-2-carboxyl
- 4-amino-1-methyl-1h-pyrrole-2-carboxylic acid ethyl ester. (n.d.). ChemicalBook.
- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017).
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). Pharmaceutical Chemistry Journal, 52(5), 416–420.
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6483.
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 162.
- Kumar, P., & Kumar, R. (2015).
- Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxyl
- Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
- Introducing the substituted azobispyrrole framework: synthesis and properties. (2020).
- Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore. (2021). Molecules, 26(16), 4991.
- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. (n.d.). Frontier Specialty Chemicals.
- Pyrrole-2-carboxylic acid. (n.d.). In Wikipedia.
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. materialneutral.info [materialneutral.info]
Physicochemical properties of Ethyl 4-amino-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1H-pyrrole-2-carboxylate and its Analogs
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Among its many derivatives, aminopyrrole esters represent a particularly valuable class of building blocks, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth examination of the physicochemical properties of this compound, a representative member of this class. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages empirical data from closely related structural analogs and theoretical principles to provide a comprehensive profile for researchers, scientists, and drug development professionals. The focus is not only on the intrinsic properties of the molecule but also on the scientific rationale behind their measurement and the critical role these properties play in the drug discovery pipeline.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure and identity is the foundation of all subsequent physicochemical analysis. This compound is a bifunctional molecule featuring an aromatic pyrrole ring substituted with an electron-donating amine group and an electron-withdrawing ethyl ester group. This substitution pattern dictates its reactivity, polarity, and potential for intermolecular interactions.
Molecular Structure
The structural arrangement of atoms defines the molecule's fundamental characteristics.
Caption: 2D Structure of this compound.
Chemical Identifiers
While a specific, verified CAS Registry Number for this compound is not consistently reported in major chemical databases, we can define the molecule by its formula and molecular weight. For context, identifiers for a closely related structural isomer are provided.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | (Calculated) |
| Molecular Weight | 154.17 g/mol | (Calculated) |
| Isomer Example | Ethyl 2-amino-1H-pyrrole-3-carboxylate | [1][2] |
| Isomer CAS Number | 108290-86-4 | [1][2] |
Core Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
Based on trends observed in analogous structures, this compound is expected to be a solid at room temperature. For instance, Ethyl 4-bromopyrrole-2-carboxylate is a solid with a melting point of 58-63 °C.[3] The presence of both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting carbonyl group would facilitate strong intermolecular interactions, favoring a solid crystalline state. The color may range from off-white to yellow or brown, as amino-substituted aromatic rings can be susceptible to air oxidation over time.
Melting and Boiling Point
The melting point is a critical indicator of purity and identity. While no experimental melting point is reported for the title compound, a related, more complex derivative, Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, has a sharp melting point of 89–90 °C.[4] The boiling point is predicted to be high, and decomposition would likely occur before boiling at atmospheric pressure. A predicted boiling point for a related methylated analog is 347.3±52.0 °C.[5]
Solubility Profile
Solubility is a gatekeeper for biological activity and formulation. The solubility of this compound is predicted to follow the patterns of a moderately polar molecule.
| Solvent Class | Predicted Solubility | Rationale for Drug Discovery |
| Aqueous (e.g., Water, PBS) | Sparingly Soluble to Insoluble | The molecule possesses polar functional groups (amine, ester, N-H) capable of hydrogen bonding, but the carbon backbone limits aqueous solubility. Poor aqueous solubility is a common challenge that often necessitates formulation strategies. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents are excellent at disrupting hydrogen bonds and solvating a wide range of organic molecules. High solubility in DMSO is essential for high-throughput screening (HTS) campaigns where compounds are stored as concentrated stock solutions. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderately Soluble | The ethyl ester and pyrrole ring provide some non-polar character, while the polar groups interact favorably with the alcohol's hydroxyl group. This is relevant for synthesis workups and purification. |
| Non-Polar (e.g., Hexanes, Toluene) | Insoluble | The high polarity from the amine and ester groups prevents effective solvation by non-polar solvents. This property is exploited during purification, where hexanes are often used as an anti-solvent for precipitation. |
A qualitative solubility assessment is a foundational experiment for any new chemical entity.
Acidity and Basicity (pKa)
The pKa values of a molecule determine its ionization state at a given pH, which profoundly impacts its solubility, permeability, and target binding.
-
Pyrrole N-H: The pyrrole ring nitrogen is generally non-basic. Its lone pair is part of the aromatic sextet, making it unavailable for protonation. Its pKa as an acid is typically high (>17).
-
Amino Group (-NH₂): The primary amine at the C4 position is the principal basic center. Its pKa is expected to be lower than that of a typical alkylamine due to the electron-withdrawing nature of the aromatic ring. A predicted pKa for a related aminopyrrole is 11.19±0.70, though this seems high and should be treated with caution.[5] The ionization of this group is critical for forming salts to improve solubility and crystallinity.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It governs the ability of a molecule to cross biological membranes.
-
A calculated LogP for the parent structure, Ethyl 1H-pyrrole-2-carboxylate, is 1.5.[6]
-
The addition of a polar amino group would be expected to decrease the LogP , likely bringing it closer to 1.0. For comparison, the experimental LogP of tryptamine, which also contains an aminoethyl group on a heteroaromatic ring, is 1.55.[7]
-
A LogP in the 1-3 range is often considered ideal for oral drug candidates, balancing membrane permeability with aqueous solubility.
Spectroscopic & Analytical Characterization
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Analytical Workflow
The following workflow represents a standard, robust process for the structural confirmation and purity assessment of a newly synthesized batch of this compound.
Caption: Standard workflow for identity and purity confirmation.
Expected Spectroscopic Signatures
While experimental spectra are unavailable, the expected signals can be predicted based on the structure and data from analogs.[8][9]
-
¹H NMR (Proton NMR):
-
Pyrrole Protons: Two signals in the aromatic region (approx. 6.0-7.0 ppm), appearing as doublets or singlets depending on coupling.
-
Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent (approx. 3.5-5.0 ppm).
-
Pyrrole N-H: A very broad singlet at a downfield shift (approx. 8.0-10.0 ppm).
-
Ethyl Ester Protons: A quartet (CH₂) around 4.2 ppm and a triplet (CH₃) around 1.3 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal in the 160-170 ppm range.
-
Pyrrole Carbons: Four signals in the aromatic region (approx. 100-140 ppm).
-
Ethyl Ester Carbons: Two signals, one for the CH₂ around 60 ppm and one for the CH₃ around 14 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: Two distinct sharp peaks for the -NH₂ group around 3300-3500 cm⁻¹, plus a broader peak for the pyrrole N-H.
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the ester carbonyl.
-
C=C Stretch: Absorptions in the 1550-1650 cm⁻¹ region for the aromatic ring.
-
Reactivity, Stability, and Relevance in Drug Discovery
Chemical Stability and Storage
The primary point of instability is the 4-amino group's susceptibility to oxidation, which can lead to colored impurities. Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place.
Role as a Synthetic Intermediate
The true value of this compound lies in its synthetic versatility. The pyrrole scaffold is a key component in many biologically active compounds.[10]
-
The amino group serves as a nucleophilic handle for reactions such as amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.
-
The pyrrole ring itself can undergo electrophilic substitution, although the substitution pattern is directed by the existing groups.
This trifecta of reactive sites makes the molecule a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and antibacterial agents.[11]
Experimental Protocols
The following protocols are described in a generalized format, representing standard, reliable methods for characterizing a new chemical entity like this compound.
Protocol: Determination of Melting Point
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing a key measure of identity and purity.
-
Methodology:
-
Ensure the sample is completely dry and homogenous by grinding it into a fine powder.
-
Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2. A sharp range (<2 °C) is indicative of high purity.
-
Protocol: Qualitative Solubility Assessment
-
Objective: To estimate the solubility of the compound in a range of solvents relevant to synthesis, purification, and biological screening.
-
Methodology:
-
Add approximately 1-2 mg of the compound to a small vial.
-
Add 0.1 mL of the chosen solvent (e.g., water, DMSO, ethanol, ethyl acetate, hexanes).
-
Vortex the vial for 30-60 seconds.
-
Visually inspect the mixture for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble" (>10-20 mg/mL).
-
If some solid remains, add an additional 0.9 mL of solvent (for a total of 1.0 mL). Vortex and inspect again.
-
Classify the solubility as:
-
Soluble: No solid visible.
-
Sparingly Soluble: Some solid remains but a significant portion has dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Conclusion
This compound stands as a prototypical example of a high-value heterocyclic building block. While direct, comprehensive experimental data for this specific molecule remains elusive in the public domain, a robust physicochemical profile can be constructed through the analysis of its structural analogs and the application of fundamental chemical principles. This guide has provided that profile, emphasizing not just the "what" but the "why" behind each property's significance in the context of modern drug discovery. By understanding its expected solubility, lipophilicity, reactivity, and spectral characteristics, researchers are better equipped to utilize this scaffold in the rational design and synthesis of novel therapeutic agents.
References
- Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024).
- Ethyl 4-methyl-1H-pyrrole-2-carboxyl
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). Molecules. [Link]
- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
- ethyl 4-isocyanato-1,3,5-trimethyl-1H-pyrrole-2-carboxyl
- Pyrrole-2-carboxylic acid. Wikipedia. [Link]
- ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018).
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]
- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017).
- Ethyl 1H-pyrrole-2-carboxyl
- 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook. [Link]
- Ethyl 2-amino-1H-pyrrole-3-carboxylate.
- Tryptamine. Wikipedia. [Link]
- Therapeutic Significance of Pyrrole in Drug Delivery. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
Sources
- 1. Ethyl 2-amino-1H-pyrrole-3-carboxylate 97% | CAS: 108290-86-4 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-溴吡咯-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 112990-45-1 CAS MSDS (1H-Pyrrole-2-carboxylicacid,4-[(aminoiminomethyl)amino]-1-methyl-,ethyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tryptamine - Wikipedia [en.wikipedia.org]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE | 108290-86-4 [chemicalbook.com]
- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Aminopyrrole Scaffolds: A Technical Guide to Target Identification and Validation
Introduction: The Aminopyrrole Scaffold as a Privileged Structure in Drug Discovery
The aminopyrrole core is a five-membered aromatic heterocycle distinguished by the presence of an amino substituent. This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. The electronic properties of the pyrrole ring, combined with the hydrogen bonding capabilities of the amino group, allow for diverse molecular interactions, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of key therapeutic targets for aminopyrrole-based compounds and presents detailed methodologies for their identification and validation, aimed at researchers and professionals in the field of drug development.
Part 1: Key Therapeutic Target Classes for Aminopyrrole Scaffolds
The therapeutic applicability of aminopyrrole derivatives is broad, with significant research highlighting their potential in oncology, infectious diseases, and neurodegenerative disorders. This section will delve into the core target classes, the underlying mechanism of action, and showcase exemplary data for each.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Aminopyrrole scaffolds have proven to be highly effective as kinase inhibitors.
Mechanism of Action: Aminopyrrole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The aminopyrrole core often forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. Substitutions on the pyrrole ring can then be tailored to exploit specific sub-pockets, thereby conferring potency and selectivity. Some derivatives have also been designed as covalent inhibitors, forming an irreversible bond with a nearby cysteine residue, leading to prolonged target engagement.
A notable example is the development of aminopyrimidine-based irreversible inhibitors targeting a unique cysteine (Cys552) in the hinge region of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain hepatocellular carcinomas. This covalent interaction provides high potency and selectivity[1]. X-ray crystallography studies of pyrrolyl 2-aminopyridines have also revealed direct hydrogen-bonding networks with the catalytic aspartic acids (Asp32 and Asp228) of β-secretase (BACE1), demonstrating the versatility of the aminopyrrole core in targeting different enzyme classes[2].
Key Kinase Targets for Aminopyrrole Scaffolds:
| Target Kinase | Therapeutic Area | Exemplary Compound Class | Reported Potency (IC50) | Reference |
| FGFR4 | Oncology (Hepatocellular Carcinoma) | Aminopyrimidine Derivatives (e.g., BLU9931) | 6.0 nM | [1] |
| Met | Oncology | Pyrrolopyridine & Aminopyridine Derivatives | - | [2] |
| CDK9 | Oncology (Pancreatic Cancer) | Aminopyrazole-based PROTACs | - | [3] |
| Nek2 | Oncology | Aminopyrazine Derivatives | - | [4] |
Hypoxia-Inducible Factor-1α (HIF-1α): Disrupting the Hypoxic Response in Tumors
Solid tumors often outgrow their blood supply, leading to a hypoxic microenvironment. To survive and proliferate in these conditions, cancer cells activate the hypoxia-inducible factor-1 (HIF-1) pathway. The alpha subunit, HIF-1α, is the key oxygen-regulated component, making it an attractive target for cancer therapy.
Mechanism of Action: Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent degradation by the proteasome[5][6]. Under hypoxia, this degradation is inhibited, allowing HIF-1α to accumulate, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, metabolism, and metastasis[5][7].
Certain 2-aminopyrrole derivatives have been identified as potent downregulators of HIF-1α. One such compound, 2-ANPC, has been shown to decrease HIF-1α levels at both the transcriptional and translational levels[5]. A key mechanism identified is the enhancement of proteasome-mediated degradation of HIF-1α, an effect that can be reversed by proteasome inhibitors like MG-132[4][5][8][9]. This dual action of targeting microtubules and suppressing the HIF-1α pathway makes these compounds promising multi-modal anticancer agents[4][5][8][9][10].
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Biophysical Assays for Direct Binding and Kinetics
2.2.1 Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between a small molecule and a protein target.
Principle: A protein target (ligand) is immobilized on a gold-coated sensor chip. A solution containing the aminopyrrole compound (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Step-by-Step Protocol:
-
Surface Preparation: Immobilize the purified target protein (e.g., the kinase domain of FGFR1) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to match the analyte samples).
-
Analyte Injection Series: Prepare a series of dilutions of the aminopyrrole compound in the running buffer. A typical concentration range spans from 0.1x to 10x the expected dissociation constant (Kd).
-
Binding Cycle: For each concentration, perform a binding cycle:
-
Association: Inject the analyte solution over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor the binding phase.
-
Dissociation: Switch back to flowing only the running buffer over the surfaces and monitor the dissociation of the analyte for a defined period (e.g., 300 seconds).
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Processing: Subtract the reference channel signal from the active channel signal for each cycle to obtain the specific binding sensorgrams.
-
Kinetic Analysis: Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based Assays for Functional Activity
2.3.1 Endothelial Cell Tube Formation Assay for Angiogenesis Inhibition
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. It is used to evaluate the anti-angiogenic potential of compounds that target pathways like HIF-1α.
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a gel of basement membrane extract (e.g., Matrigel®), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit or disrupt this process.
Step-by-Step Protocol:
-
Matrigel® Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Preparation: Harvest HUVECs (low passage number is critical) and resuspend them in a small volume of appropriate basal medium.
-
Treatment and Seeding: Prepare a cell suspension containing the HUVECs and the aminopyrrole test compound at various concentrations (or a vehicle control). A typical cell density is 1-2 x 10^4 cells per well.
-
Plating: Gently add 100 µL of the cell/compound suspension to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time should be determined empirically.
-
Imaging: Visualize the tube network using a phase-contrast microscope. Capture images from several representative fields for each well.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an appropriate plugin). Quantify parameters such as total tube length, number of junctions, and number of loops.
-
Data Analysis: Compare the quantitative parameters from the compound-treated wells to the vehicle control to determine the extent of angiogenesis inhibition.
Assays for Antimicrobial Activity
2.4.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the aminopyrrole compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.
Step-by-Step Protocol:
-
Compound Dilution Series: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminopyrrole compound in a cation-adjusted Mueller-Hinton Broth (CAMHB). Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus) from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which the well remains clear. A plate reader can also be used to measure the optical density at 600 nm (OD600).
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
Conclusion
The aminopyrrole scaffold continues to demonstrate its immense value in medicinal chemistry, providing a robust framework for the design of potent and selective modulators of diverse biological targets. The successful translation of these scaffolds into clinical candidates relies on a deep understanding of their mechanisms of action and rigorous validation through a combination of biochemical, biophysical, and cell-based assays. The methodologies outlined in this guide provide a comprehensive toolkit for researchers to effectively identify, characterize, and optimize aminopyrrole-based compounds, paving the way for the development of next-generation therapeutics for cancer, infectious diseases, and neurodegenerative disorders.
References
- Zykova, S. S., Gessel, T., Galembikova, A., et al. (2026). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. Cancers, 18(1), 115. [Link]
- Laird, E. R., Day, F., Lull, R., et al. (2010). Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6324-6328. [Link]
- Harbert, C., Marshall, J., Soh, S., & Steger, K. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 54–64. [Link]
- Liao, C., et al. (2018). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1118-1123. [Link]
- Bishop, E., & Garris, B. (2016). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (110), 53929. [Link]
- Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. (2021). bioRxiv. [Link]
- Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. (2026).
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
- Gifford Bioscience. (n.d.). SPR Kinetic Affinity Assay Protocol. [Link]
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
- ibidi GmbH. (2023).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Ouadid-Ahidouch, H., et al. (2016). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Physiology, 7, 53. [Link]
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. [Link]
- Bisi, A., et al. (2025). Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117799. [Link]
- Creative Bioarray. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 131-144. [Link]
- Hypoxia Inducible Factor-1a a Novel Molecular Target for 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. (2025). Sciety. [Link]
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
- Aryal, S. (2013).
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
- Hypoxia Inducible Factor-1a a Novel Molecular Target for 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. (2025).
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008).
- Nicoya. (n.d.). Binding Kinetics of Protein-Protein Interactions using OpenSPR. [Link]
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2012). Methods in Molecular Biology, 821, 191-205. [Link]
- BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. (2021). Current Neuropharmacology, 19(9), 1478–1495. [Link]
- BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. (2012). Current Medicinal Chemistry, 19(34), 5834–5855. [Link]
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). Journal of Medicinal Chemistry, 63(23), 14693–14710. [Link]
- Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. (2022). ACS Chemical Biology, 17(2), 377–385. [Link]
- A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2013). Chemistry & Biology, 20(2), 259–269. [Link]
- Chemical structures of some representative FGFR inhibitors. (n.d.).
- Natural products as potent inhibitors of hypoxia-inducible factor-1α in cancer therapy. (2021). Frontiers in Pharmacology, 12, 700030. [Link]
- Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases. (2003). The EMBO Journal, 22(12), 2903–2916. [Link]
- Crystal structure of FGFR1 (C488A, C584C) in complex with 6-(7-((1-aminocyclopropyl) methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide (E3810). (2015). RCSB PDB. [Link]
- Determination of HIF-1α degradation pathways via modulation of the propionyl mark. (2023). BMB Reports, 56(2), 114–119. [Link]
- Rapid degradation of hypoxia-inducible factor-1α by KRH102053, a new activator of prolyl hydroxylase 2. (2016). British Journal of Pharmacology, 173(4), 695–707. [Link]
- Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. (2017). Journal of Medicinal Chemistry, 60(1), 355–374. [Link]
Sources
- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products as potent inhibitors of hypoxia-inducible factor-1α in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia Inducible Factor-1a a Novel Molecular Target for 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study | Sciety Labs (Experimental) [labs.sciety.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate: An Application Note and Protocol
Abstract
This document provides a detailed guide for the synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The featured synthesis route involves the reduction of a nitro-pyrrole precursor, a reliable and scalable method. This application note offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents for diseases such as tuberculosis.[1][2] The strategic placement of the amino and ester functionalities on the pyrrole ring allows for diverse chemical modifications, making it a valuable scaffold in the design of novel drug candidates.[3] This guide focuses on a robust synthetic protocol for its preparation, emphasizing safety, efficiency, and scalability.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a two-step process commencing from commercially available Ethyl 1H-pyrrole-2-carboxylate. The overall reaction scheme is depicted below:
Step 1: Nitration of Ethyl 1H-pyrrole-2-carboxylate
The first step involves the electrophilic nitration of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the reaction's exothermicity and minimize side product formation. The ester group at the C2 position is an electron-withdrawing group, which directs the incoming nitro group primarily to the C4 position.
Step 2: Reduction of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
The second step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate. Another well-established method is the use of metals in acidic media, for instance, indium powder in the presence of ammonium chloride in an aqueous ethanol solution, which offers a non-flammable and environmentally safer alternative.[4] This reduction is generally high-yielding and provides the desired this compound in good purity.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl 1H-pyrrole-2-carboxylate | Sigma-Aldrich | 98% |
| Fuming Nitric Acid | Merck | >90% |
| Sulfuric Acid (concentrated) | Fisher Scientific | 98% |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |
| Sodium Bicarbonate | EMD Millipore | ACS Grade |
| Magnesium Sulfate (anhydrous) | Acros Organics | 99.5% |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | BLD Pharm | 97% |
| Palladium on Carbon (10 wt. %) | Alfa Aesar | - |
| Ethanol | Decon Labs | 200 Proof |
| Ammonium Chloride | J.T. Baker | 99.5% |
| Indium Powder | Alfa Aesar | 99.9% |
| Ethyl Acetate | Honeywell | HPLC Grade |
| Hexane | Pharmco | ACS Grade |
3.2. Step-by-Step Procedure
Step 1: Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 1H-pyrrole-2-carboxylate (10.0 g, 71.9 mmol) in acetic anhydride (50 mL) at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (4.5 mL, 107.8 mmol) and acetic anhydride (10 mL) to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has completely melted.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 4-nitro-1H-pyrrole-2-carboxylate as a solid.
Step 2: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
To a solution of Ethyl 4-nitro-1H-pyrrole-2-carboxylate (5.0 g, 27.1 mmol) in ethanol (100 mL), add 10% Palladium on carbon (0.5 g).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure product.
Method B: Indium-mediated Reduction [4]
-
In a round-bottomed flask, suspend Ethyl 4-nitro-1H-pyrrole-2-carboxylate (5.0 g, 27.1 mmol) in a mixture of ethanol (100 mL) and a solution of ammonium chloride (14.5 g, 271 mmol) in water (50 mL).[4]
-
Add indium powder (12.4 g, 108.4 mmol) to the mixture.[4]
-
Heat the resulting mixture at reflux for 3-4 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and filter.[4]
-
Extract the filtrate with ethyl acetate (3 x 75 mL).[4]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to yield the crude product.[4]
-
Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Data and Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | C₇H₈N₂O₄ | 184.15 | Yellow solid | 75-85 | 138-140 |
| This compound | C₇H₁₀N₂O₂ | 154.17 | Off-white solid | 85-95 | 98-100 |
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.5 (br s, 1H, NH), 6.7 (d, 1H), 6.1 (d, 1H), 4.3 (q, 2H), 3.5 (br s, 2H, NH₂), 1.3 (t, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.5, 135.0, 123.5, 118.0, 108.5, 60.5, 14.5.
-
Mass Spectrometry (ESI): m/z 155.08 [M+H]⁺.
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low yield in nitration: Ensure the reaction temperature is strictly controlled. Incomplete reaction may occur at very low temperatures, while higher temperatures can lead to dinitration or degradation.
-
Incomplete reduction: If using catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen. For the indium-mediated reduction, ensure the indium powder is of sufficient quality and the reaction is heated to reflux for an adequate duration.
-
Purification challenges: The amino-pyrrole product can be sensitive to air and light. It is advisable to perform purification steps promptly and store the final product under an inert atmosphere in a cool, dark place.
Safety Precautions:
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The nitration reaction is exothermic and can proceed vigorously. Maintain strict temperature control and add reagents slowly.
-
Hydrogen gas is flammable. Catalytic hydrogenation should be performed in a well-ventilated area, away from ignition sources.
-
Indium powder is flammable. Handle with care and avoid creating dust.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The reduction of the nitro-pyrrole intermediate is a key step that can be achieved through different methodologies, allowing for flexibility based on available resources and safety considerations. This versatile building block can be further elaborated to generate a library of compounds for drug discovery and development programs.
References
- Wikipedia. (2023, October 29). Paal–Knorr synthesis.
- Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2007). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 72(15), 5876–5879. [Link]
- Aguilar-Granda, A., Romero-García, J., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6296. [Link]
- Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube.
- IUCr. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
- Li, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1933. [Link]
- ChemSynthesis. (n.d.). ethyl 4-isocyanato-1,3,5-trimethyl-1H-pyrrole-2-carboxylate.
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
- PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- PubMed Central. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate.
- ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
- ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.
- Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
- MDPI. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities.
- NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
- PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
- NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Leveraging Ethyl 4-amino-1H-pyrrole-2-carboxylate for Solid-Phase Synthesis of Diverse Chemical Libraries
Authored by: A Senior Application Scientist
Abstract
Pyrrole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Solid-phase synthesis (SPS) provides a powerful and efficient platform for the construction of large combinatorial libraries of such molecules, accelerating the drug discovery process.[4][5] This document provides a detailed protocol and technical guide for the strategic use of Ethyl 4-amino-1H-pyrrole-2-carboxylate, a versatile trifunctional building block, in solid-phase synthesis workflows. We will explore the critical aspects of protecting group strategy, resin immobilization, on-resin diversification, and final cleavage, offering both the procedural steps and the underlying chemical rationale to empower researchers in their synthetic campaigns.
Introduction: The Synergy of a Privileged Scaffold and an Efficient Platform
The pyrrole ring is considered a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules exhibiting anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Its unique electronic and structural features allow it to interact with a multitude of biological targets.[6] When combined with the efficiencies of solid-phase synthesis—which streamlines purification by immobilizing the growing molecule on a polymer support—the potential for rapid lead discovery is immense.[4]
This compound presents an ideal starting point for library synthesis. It possesses three key functional handles:
-
The C2-Ethyl Ester: Can be hydrolyzed to a carboxylic acid, serving as an anchor point for attachment to a solid support.
-
The C4-Amino Group: A primary amine that is a prime site for introducing molecular diversity through reactions like acylation or alkylation.
-
The N1-Pyrrole Nitrogen: Can be a point of substitution, although its reactivity is generally lower than the exocyclic amine.
This guide will focus on a strategy where the molecule is anchored via its C2-carboxylate, allowing the C4-amino group to be exploited for library diversification.
Foundational Strategy: The Logic of Resin, Protection, and Linkage
A successful solid-phase synthesis campaign is built on the orthogonal relationship between the protecting groups and the resin linker.[7] This ensures that chemical modifications can be performed selectively without prematurely cleaving the molecule from its solid support.
Resin Selection
The choice of resin dictates the C-terminal functionality of the final product and the conditions required for its release. For anchoring a carboxylic acid, the following are common choices:
| Resin Type | Linker Chemistry | Cleavage Condition | Resulting Functionality |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Carboxylic Acid |
| Rink Amide Resin | Acid-labile benzhydrylamine | Strong Acid (e.g., 95% TFA) | Primary Amide |
| 2-Chlorotrityl Chloride Resin | Sterically hindered trityl | Mild Acid (e.g., 1-5% TFA or HFIP) | Carboxylic Acid (Protected) |
For this protocol, we will focus on Wang resin to yield a final product with a free carboxylic acid, a common feature in many bioactive molecules.
Orthogonal Protecting Group Strategy
To control reactivity, the C4-amino group must be temporarily masked. The most common strategies in modern SPS involve the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[8][9]
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Feature |
| Fmoc | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF (Base-labile) | Orthogonal to acid-labile resins (Wang, Rink). |
| Boc | Boc Anhydride (Boc₂O) | TFA (Acid-labile) | Not suitable for acid-labile resins as deprotection would also cause cleavage. |
The Fmoc/tBu strategy is the gold standard for this application.[8] The Fmoc group on the amine is removed with a base (piperidine), which does not affect the acid-labile ester linkage to the Wang resin.
Experimental Protocols
This section provides a step-by-step methodology for the entire solid-phase synthesis workflow.
Protocol 1: Preparation and Immobilization of the Pyrrole Scaffold
This protocol covers the initial solution-phase modifications of the starting material and its subsequent attachment to the solid support.
Step 1.1: Fmoc Protection of the C4-Amino Group
-
Rationale: Masking the primary amine prevents it from interfering with the carboxylate activation and resin coupling steps.[7]
-
Procedure:
-
Dissolve this compound (1 eq.) in a suitable solvent like 1,4-dioxane or acetonitrile.
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃, ~2 eq.).
-
Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, ~1.1 eq.) in the same organic solvent.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography to yield N-Fmoc-Ethyl 4-amino-1H-pyrrole-2-carboxylate.
-
Step 1.2: Saponification of the C2-Ethyl Ester
-
Rationale: The ethyl ester must be hydrolyzed to a free carboxylic acid to enable coupling with the hydroxyl groups of the Wang resin.
-
Procedure:
-
Dissolve the N-Fmoc protected pyrrole from Step 1.1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~1.5 eq.).
-
Stir at room temperature for 2-4 hours until LC-MS analysis confirms complete hydrolysis.
-
Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the free acid.
-
Step 1.3: Coupling to Wang Resin
-
Rationale: This step immobilizes the pyrrole building block onto the solid support via an acid-labile ester linkage. The use of a carbodiimide activator with a catalyst like DMAP is a standard and effective method for esterification.
-
Procedure:
-
Place Wang resin (1 eq., typical loading 0.5-1.0 mmol/g) in a solid-phase synthesis vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
In a separate flask, dissolve the N-Fmoc protected pyrrole carboxylic acid (3 eq.) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq.) and 4-Dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add this "coupling cocktail" to the swollen resin.
-
Agitate the vessel at room temperature for 4-12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Step 1.4: Capping Unreacted Sites
-
Rationale: Any unreacted hydroxyl groups on the resin must be blocked to prevent them from participating in subsequent reaction steps, which would lead to deletion sequences in the final product.
-
Procedure:
-
Treat the resin with a capping solution of acetic anhydride, pyridine, and DCM (e.g., 1:2:7 ratio) for 30 minutes.
-
Drain and wash the resin thoroughly as in Step 1.3. Dry the resin under vacuum.
-
Caption: The iterative cycle of deprotection and coupling for library synthesis.
Protocol 3: Cleavage and Product Isolation
The final step is to release the newly synthesized molecule from the solid support.
-
Rationale: A strong acid is required to break the benzyl ester linkage to the Wang resin. Scavengers are critical to prevent re-attachment of reactive species (like carbocations) to electron-rich moieties on the product.
-
Procedure:
-
Wash the final resin-bound product with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, decant the ether, and dry the solid product.
-
Analyze the crude product by LC-MS and purify by preparative HPLC.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading on Resin | Incomplete saponification of the ethyl ester.Inefficient coupling reagents or conditions.Poor quality resin. | Ensure complete hydrolysis by LC-MS before coupling.Use fresh coupling reagents (DIC, HBTU). Increase coupling time or temperature.Use fresh, high-quality resin. |
| Incomplete Fmoc Deprotection | Insufficient deprotection time.Piperidine solution has degraded (reacted with CO₂). | Increase second deprotection step to 20-30 minutes.Use freshly prepared 20% piperidine in DMF solution. |
| Failed Acylation (Positive Kaiser Test) | Sterically hindered carboxylic acid.Deactivated carboxylic acid.Insufficient reagents. | Switch to a more potent coupling reagent like HATU.Increase reaction time and/or temperature.Ensure at least 3 equivalents of all reagents are used. |
| Low Purity After Cleavage | Incomplete capping leading to deletion sequences.Side reactions during cleavage. | Always perform the capping step after immobilization.Ensure appropriate scavengers are used in the cleavage cocktail (e.g., TIS for trityl groups, ethanedithiol for certain protecting groups). |
Conclusion
This compound is a highly effective and adaptable building block for solid-phase synthesis. By employing a robust and orthogonal Fmoc-based protection strategy with a standard acid-labile resin like Wang resin, researchers can efficiently immobilize this scaffold. The true power of the methodology is realized during the on-resin diversification steps, where the exposed C4-amino group serves as a versatile handle for introducing a wide range of chemical functionalities. This approach enables the rapid and systematic generation of novel pyrrole-based compound libraries, providing a rich source of molecules for screening in drug discovery and chemical biology programs.
References
- Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). NIH.
- Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides.
- Simple Synthesis of Substituted Pyrroles.The Journal of Organic Chemistry.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.MDPI.
- Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines.PubMed.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.J. Chem. Pharm. Res.
- An Effective New Synthesis of 4-Aminopyrrole-2-carboxyl
- Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives.Organic Chemistry Frontiers (RSC Publishing).
- Protective Groups.Organic Chemistry Portal.
- Protecting Groups in Peptide Synthesis.Biosynth.
- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
- Amino Acid-Protecting Groups.
- Therapeutic Significance of Pyrrole in Drug Delivery.SciTechnol.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.PubMed Central.
- Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues.
- Solid-phase synthesis of a pyrrole library and identification of bioactive compounds.ScienceDirect.
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Utility of Ethyl 4-amino-1H-pyrrole-2-carboxylate as a Versatile Scaffold for Heterocyclic Synthesis
This guide provides an in-depth exploration of ethyl 4-amino-1H-pyrrole-2-carboxylate, a pivotal building block for the synthesis of complex, nitrogen-containing heterocyclic molecules. Its unique bifunctional nature, featuring a nucleophilic amino group and an electron-rich pyrrole core, makes it an exceptionally valuable precursor in medicinal chemistry and materials science. We will detail its synthesis, explore its reactivity, and provide field-tested protocols for its application in constructing advanced molecular architectures, particularly fused ring systems like pyrrolopyrimidines.
Core Attributes and Strategic Value
This compound is a highly functionalized five-membered heterocycle. Its strategic importance stems from several key features:
-
Orthogonal Reactivity: The molecule possesses two primary reactive sites: the C4-amino group and the C5-position of the pyrrole ring. The amino group readily participates in condensation and acylation reactions, while the pyrrole ring is susceptible to electrophilic substitution. This allows for sequential, controlled functionalization.
-
Planar Core Scaffold: The inherent planarity of the pyrrole ring provides a rigid foundation for building complex three-dimensional structures, a desirable trait in drug design for predictable binding interactions with biological targets.
-
Bioisostere Potential: The pyrrole nucleus is a common motif in numerous natural products and pharmaceuticals. Fused systems derived from this building block, such as pyrrolo[3,2-d]pyrimidines (7-deazapurines), are critical bioisosteres of purines, often exhibiting enhanced biological activity or improved pharmacokinetic profiles.[1]
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Off-white to yellow solid |
| Key Functional Groups | Primary Amine (-NH₂), Ester (-COOEt), Pyrrole N-H |
Synthesis of the Building Block
A robust and efficient synthesis of 4-aminopyrrole-2-carboxylates is crucial for their widespread application. One effective method involves the treatment of N-protected 4-oxoproline esters with amines in the presence of an acid catalyst, which induces a dehydration and rearrangement cascade to form the aromatic pyrrole ring.[2]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of 4-aminopyrrole derivatives.[2] It outlines a conceptual pathway; specific precursors like ethyl 4-oxo-1-(phenylsulfonyl)pyrrolidine-2-carboxylate may be used as starting materials.
Workflow Diagram: Synthesis of the Pyrrole Building Block
Caption: Conceptual workflow for the synthesis of the target aminopyrrole.
Reagents and Materials:
-
N-protected ethyl 4-oxopyrrolidine-2-carboxylate (1.0 eq)
-
Ammonium acetate or other ammonia source (5-10 eq)
-
p-Toluenesulfonic acid (TsOH) (0.1 eq, catalytic)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
To a solution of the N-protected ethyl 4-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF, add ammonium acetate (5-10 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The causality for this step is that the acidic conditions facilitate the formation of an enamine intermediate from the ketone, which is the key step towards aromatization.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford pure this compound.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of aromatic pyrrole protons and the disappearance of the pyrrolidine aliphatic signals are key indicators of successful synthesis.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid inhalation and contact with skin and eyes.
Key Applications in Complex Molecule Synthesis
The true power of this compound lies in its ability to serve as a linchpin for constructing fused heterocyclic systems. A paramount example is the synthesis of the pyrrolo[3,2-d]pyrimidine core, the central scaffold of 7-deazapurine nucleoside analogues and various kinase inhibitors.[3]
Protocol 2: Synthesis of a 7-Deazapurine Scaffold (Pyrrolo[3,2-d]pyrimidine)
This protocol describes a general and highly efficient cyclocondensation reaction to form the pyrimidine ring fused to the pyrrole core. The reaction leverages the nucleophilicity of the C4-amino group and the adjacent C5-position of the pyrrole.
Reaction Scheme: Formation of the Pyrrolo[3,2-d]pyrimidine Core
Caption: General reaction pathway for constructing the 7-deazapurine scaffold.
Reagents and Materials:
-
This compound (1.0 eq)
-
Formamide (used as reagent and solvent) or Dimethylformamide-dimethylacetal (DMF-DMA)
-
High-boiling solvent like Dowtherm A (optional, for thermal cyclization)
-
Ethanol or Methanol for recrystallization
Instrumentation:
-
High-temperature reaction setup with reflux condenser and thermometer
-
Mechanical stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Method A (Formamide): Place this compound (1.0 eq) in a round-bottom flask and add an excess of formamide.
-
Heat the mixture to reflux (approx. 180-210 °C) for 4-8 hours. The formamide serves as both a reactant to install the N-C=O unit and the solvent. This high-temperature condition drives the cyclization and dehydration to form the pyrimidine ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, which often results in the precipitation of the product.
-
Method B (DMF-DMA): React this compound (1.0 eq) with DMF-DMA (1.2 eq) in a suitable solvent like toluene at reflux for 2-4 hours to form the enamine intermediate.
-
Remove the solvent under reduced pressure. The resulting intermediate can then be cyclized under thermal conditions, often in a high-boiling solvent, or by using a different cyclizing agent.
-
Workup and Purification: Dilute the cooled reaction mixture with water or an alcohol (e.g., ethanol) to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then diethyl ether.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrrolo[3,2-d]pyrimidine derivative.
Trustworthiness through Self-Validation: The success of this protocol is readily validated. The product is typically a stable, crystalline solid with poor solubility in common organic solvents, a characteristic feature of such fused heterocyclic systems. A significant shift in the ¹H NMR spectrum, with the disappearance of the amino protons and the appearance of a new pyrimidine proton signal, confirms the cyclization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; inefficient aromatization. | Increase reflux time. Ensure the catalyst (TsOH) is fresh and active. Use a Dean-Stark trap to remove water formed during the reaction to drive the equilibrium forward. |
| Formation of side products in Protocol 2 | Polymerization or decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Use a milder cyclizing agent if possible. Ensure starting material is pure. |
| Product from Protocol 2 is difficult to purify | Product is insoluble or contaminated with high-boiling solvent. | Triturate the crude product with a solvent like hot acetone or ethyl acetate to wash away impurities. If using Dowtherm A, ensure it is thoroughly removed by washing the precipitate with a non-polar solvent like hexane. |
Conclusion
This compound is more than a simple chemical; it is a strategic precursor that unlocks efficient synthetic routes to high-value molecular targets. Its predictable reactivity and structural features enable the streamlined construction of complex heterocyclic frameworks, particularly the medicinally vital 7-deazapurine core. The protocols and insights provided herein are designed to empower researchers to confidently utilize this building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
- IUCr. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)
- LookChem.tetradecane-7,8-dione CAS NO.6305-47-1. Link
- IUCr. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Link
- Ambeed.com.6305-47-1 | Tetradecane-7,8-dione. Link
- National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Link
- ResearchGate. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
- ChemSynthesis.
- National Institutes of Health. (2023).
- BLD Pharm.6305-47-1|Tetradecane-7,8-dione. Link
- National Institutes of Health. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Link
- Indian Academy of Sciences. (1978). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Link
- Semantic Scholar. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Link
- AiFChem.6305-47-1 | Tetradecane-7,8-dione. Link
- ECHEMI.tetradecane-7,8-dione | 6305-47-1. Link
- National Institutes of Health. (2022).
- National Institutes of Health. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Link
- ACS Publications. (2007).
- National Institutes of Health. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Link
- National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Link
- MDPI. (2017). Ethyl 5-(4-Bromophenyl)
- ResearchGate. (2013). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Link
- ChemSynthesis.
- Sigma-Aldrich.
- Amerigo Scientific.
- National Institutes of Health. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Link
- ResearchGate. (2018). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Link
- National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Link
- Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Link
- Organic Syntheses.1H-Pyrrole-2-carboxylic acid, ethyl ester. Link
- PubChem.
- National Institutes of Health. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Link
- Universal Biologicals.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 4-amino-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of Ethyl 4-amino-1H-pyrrole-2-carboxylate in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a nucleophilic amino group on an electron-rich pyrrole core, presents a strategic scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. The strategic placement of the amino and ester functionalities allows for selective modifications, leading to the generation of libraries of novel molecules for screening in various disease models. This guide provides an in-depth exploration of several key derivatization strategies for the amino group of this compound, complete with detailed protocols and mechanistic insights to empower your research and development endeavors.
Understanding the Reactivity of the 4-Amino Group
The amino group at the 4-position of the pyrrole ring is the primary site for the derivatization reactions discussed herein. Its reactivity is governed by the electronic nature of the pyrrole ring. The lone pair of electrons on the pyrrole nitrogen atom participates in the aromatic system, making the ring electron-rich. This electronic character influences the nucleophilicity of the exocyclic amino group, making it readily available for reaction with a variety of electrophiles. However, the presence of the electron-withdrawing ethyl carboxylate group at the 2-position can modulate this reactivity, a factor that must be considered when designing synthetic strategies.
Key Derivatization Strategies and Protocols
This section details several robust methods for the derivatization of the amino group of this compound, providing both the "how" and the "why" for each experimental choice.
C-N Coupling Reactions: Synthesis of N-Aryl Derivatives
The formation of a carbon-nitrogen bond between the amino group of the pyrrole and an aromatic partner is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with diverse pharmacological profiles. A powerful method to achieve this is through nucleophilic aromatic substitution (SNA r) or palladium-catalyzed cross-coupling reactions.
This protocol describes the synthesis of a key intermediate in the development of novel kinase inhibitors.
Reaction Scheme:
A C-N coupling reaction workflow.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 67318-12-1 | 154.17 | 3.24 |
| 2-Chloroquinazoline | 1973-22-4 | 164.59 | 3.24 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.86 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL |
Procedure:
-
To a solution of this compound (500 mg, 3.24 mmol) in DMF (15 mL), add potassium carbonate (672 mg, 4.86 mmol) and 2-chloroquinazoline (534 mg, 3.24 mmol).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, wash the reaction mixture with water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to yield the desired product as a yellow solid.
Expected Yield: 69.03% (632 mg, 2.24 mmol)[1][2]
Expert Insights: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the salt byproduct. Potassium carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity for the attack on the electron-deficient quinazoline ring. The elevated temperature is necessary to overcome the activation energy of the reaction.
Amide Bond Formation: Synthesis of N-Acyl Derivatives
Acylation of the amino group is a fundamental transformation that introduces a carbonyl moiety, which can serve as a hydrogen bond acceptor and influence the molecule's conformation and interaction with biological targets.
This protocol details the conversion of the C-N coupled product from Protocol 1 into a secondary amide. The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
A two-step amide synthesis workflow.
Materials (Step 1: Ester Hydrolysis):
| Reagent | CAS Number | Molecular Weight | Amount (µmol) |
| Ethyl 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylate | - | 282.29 | 354 |
| Lithium Hydroxide (1 M aqueous solution) | 1310-65-2 | 23.95 | 1770 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 2 mL |
Procedure (Step 1):
-
To a solution of ethyl 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylate (100 mg, 354 µmol) in THF (2 mL), add 1 M aqueous LiOH (1.77 mL).
-
Stir the mixture at 50 °C for 2 hours.
-
Cool the reaction mixture and quench by adding 1 M HCl until the solution is neutral.
-
Extract the product with ethyl acetate (3 x 3 mL).
-
Combine the organic layers, wash with brine (2 x 5 mL), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid as a yellow oil.
Materials (Step 2: Amide Coupling):
| Reagent | CAS Number | Molecular Weight | Amount (µmol) |
| 4-(Quinazolin-2-ylamino)-1H-pyrrole-2-carboxylic acid | - | 254.24 | 393 |
| Methylamine (2 M solution) | 74-89-5 | 31.06 | 3940 |
| Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | 472 |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 590 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.2 mL |
Procedure (Step 2):
-
To a solution of 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylic acid (100 mg, 393 µmol) and methylamine (2 M, 1.97 mL) in DMF (0.2 mL), add CDI (76.5 mg, 472 µmol) and DCC (122 mg, 590 µmol).
-
Stir the mixture at 25 °C for 12 hours.
-
Dilute the reaction mixture with water (2 mL) and extract with ethyl acetate (3 x 3 mL).
-
Combine the organic layers, wash with brine (2 x 5 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography if necessary.
Expert Insights: The use of coupling agents like CDI and DCC is a standard and effective method for amide bond formation from carboxylic acids and amines. CDI activates the carboxylic acid by forming a reactive acylimidazolide intermediate. DCC facilitates the condensation by forming a dicyclohexylurea byproduct, which is largely insoluble in many organic solvents and can often be removed by filtration.
Sulfonylation: Formation of Sulfonamides
The introduction of a sulfonamide group can significantly alter the physicochemical properties of a molecule, such as its acidity and ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions.
Reaction Scheme:
A general sulfonylation reaction workflow.
Materials:
| Reagent | Role |
| This compound | Starting Material |
| Sulfonyl chloride (e.g., TsCl, MsCl) | Electrophile |
| Pyridine or Triethylamine | Base and Solvent/Co-solvent |
| Dichloromethane (DCM) | Solvent |
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C under an inert atmosphere.
-
Add the base (e.g., triethylamine, 1.2-1.5 eq) if not using pyridine as the solvent.
-
Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights: The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. The choice of sulfonyl chloride will determine the nature of the "R" group on the resulting sulfonamide.
Urea Formation: Reaction with Isocyanates
The urea functional group is a common motif in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.
This protocol outlines a general method for the synthesis of ureas from this compound and an isocyanate.
Reaction Scheme:
A general urea synthesis workflow.
Materials:
| Reagent | Role |
| This compound | Starting Material |
| Isocyanate (e.g., Phenyl isocyanate) | Electrophile |
| Anhydrous THF or DCM | Solvent |
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or DCM under an inert atmosphere.
-
Add the isocyanate (1.0-1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring the progress by TLC.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Expert Insights: This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amino group of the pyrrole attacks the electrophilic carbon of the isocyanate. The choice of isocyanate determines the "R" substituent on the final urea product.
Conclusion and Future Directions
The derivatization of the amino group on this compound offers a gateway to a vast chemical space with significant potential for the discovery of novel therapeutic agents. The protocols outlined in this guide for C-N coupling, amide bond formation, sulfonylation, and urea synthesis provide a solid foundation for researchers to build upon. Future work could explore other derivatization strategies such as reductive amination and more complex palladium-catalyzed cross-coupling reactions to further expand the diversity of the synthesized compound libraries. The continued exploration of the chemistry of this versatile scaffold is poised to yield exciting discoveries in the field of drug development.
References
- Insilico Medicine. (2022). AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor. arXiv. [Link]
- Insilico Medicine. (2022). AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor. ar5iv. [Link]
- Vertex Pharmaceuticals Inc. (2005). Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase.
- Olatunji, O. A., et al. (2023).
Sources
Application Notes and Protocols: Leveraging Ethyl 4-amino-1H-pyrrole-2-carboxylate for the Synthesis of Novel Anticancer Agents
Introduction: The Pyrrole Scaffold as a Privileged Motif in Oncology
The pyrrole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties.[1] In the realm of oncology, pyrrole-containing compounds have emerged as a versatile class of agents capable of targeting various hallmarks of cancer.[2] These scaffolds can be elaborated to interact with a range of biological targets, including protein kinases and microtubules, leading to activities such as the induction of apoptosis and cell cycle arrest.[3][4] Marketed anticancer drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature a pyrrole core, underscoring the clinical significance of this heterocycle.[5]
Ethyl 4-amino-1H-pyrrole-2-carboxylate is a particularly attractive starting material for the development of novel anticancer agents. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for diverse synthetic modifications. This guide provides detailed protocols and scientific rationale for the utilization of this versatile building block in the synthesis of two promising classes of anticancer compounds: pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and 4-ureido-1H-pyrrole-2-carboxylate derivatives as potential tubulin polymerization inhibitors .
Strategic Approaches to Anticancer Agent Synthesis
Two primary strategic pathways for the derivatization of this compound are presented, each targeting a distinct and validated mechanism of anticancer action.
Caption: Synthetic strategies from this compound.
Strategy 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in the design of kinase inhibitors.[6][7] By mimicking the purine core of ATP, these compounds can effectively compete for the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[8]
Protocol 1: Synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidin-4-one-2-carboxylate
This protocol details the cyclization of this compound with formamide to construct the pyrimidine ring, yielding a key intermediate for further derivatization.
Reaction Scheme:
Caption: Cyclization to form the pyrrolo[2,3-d]pyrimidin-4-one core.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1354952-56-9 | 154.17 | Major Suppliers |
| Formamide | 75-12-7 | 45.04 | Standard Suppliers |
| Ethanol | 64-17-5 | 46.07 | Standard Suppliers |
| Diethyl ether | 60-29-7 | 74.12 | Standard Suppliers |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of formamide (10-20 eq).
-
Heat the reaction mixture to reflux at 180-190 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol to afford the pure Ethyl 7H-pyrrolo[2,3-d]pyrimidin-4-one-2-carboxylate.
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the pyrrole and pyrimidine ring protons, the ethyl group, and the NH protons.
-
¹³C NMR: Signals for the carbonyls (ester and amide), and the aromatic carbons of the fused ring system.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: Characteristic peaks for N-H, C=O (ester and amide) stretching vibrations.
Further Derivatization and Rationale
The synthesized Ethyl 7H-pyrrolo[2,3-d]pyrimidin-4-one-2-carboxylate is a versatile intermediate. The 4-oxo group can be converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This 4-chloro derivative is then amenable to nucleophilic aromatic substitution with various amines to introduce diversity and modulate kinase selectivity.[3]
Caption: Further derivatization of the pyrrolo[2,3-d]pyrimidin-4-one core.
Strategy 2: Synthesis of 4-Ureido-1H-pyrrole-2-carboxylate Tubulin Polymerization Inhibitors
Derivatives of pyrrole bearing urea or sulfonamide functionalities at the 4-position are designed to mimic the structural features of known tubulin polymerization inhibitors. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
Protocol 2: Synthesis of Ethyl 4-(3-arylureido)-1H-pyrrole-2-carboxylates
This protocol describes the reaction of this compound with an aryl isocyanate to form the corresponding urea derivative.
Reaction Scheme:
Caption: Synthesis of 4-ureido-1H-pyrrole-2-carboxylate derivatives.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1354952-56-9 | 154.17 | Major Suppliers |
| Substituted Aryl isocyanates | Variable | Variable | Standard Suppliers |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | 109-99-9 / 75-09-2 | 72.11 / 84.93 | Standard Suppliers |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) protected round-bottom flask.
-
To this solution, add the desired substituted aryl isocyanate (1.0-1.2 eq) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting amine.
-
If a precipitate forms, collect it by vacuum filtration and wash with the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Outcome and Characterization:
The resulting urea derivatives are typically solids. Characterization would involve:
-
¹H NMR: Appearance of additional aromatic signals from the aryl group and two new NH protons of the urea linkage.
-
¹³C NMR: A new signal for the urea carbonyl carbon.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
IR Spectroscopy: Characteristic peaks for N-H and C=O (urea and ester) stretching vibrations.
Structure-Activity Relationship (SAR) Insights
The nature and position of substituents on the aryl ring of the isocyanate can significantly influence the anticancer activity. Electron-withdrawing or donating groups can be systematically varied to optimize potency and selectivity.[2]
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of potential anticancer agents. The protocols outlined provide a clear pathway to two distinct classes of compounds targeting fundamental cancer-related processes: kinase signaling and microtubule dynamics. Further optimization of the synthesized lead compounds through medicinal chemistry efforts, guided by structure-activity relationship studies, holds the promise of developing novel and effective cancer therapeutics.
References
- Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). Medicinal Chemistry Research. [Link]
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). Molecules. [Link]
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. [Link]
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed. [Link]
- Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chemical Biology & Drug Design. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
- Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. [Link]
- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). PubMed. [Link]
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2020). PubMed. [Link]
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). MDPI. [Link]
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2023). RSC Medicinal Chemistry. [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2015). Journal of the Mexican Chemical Society. [Link]
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021).
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. (1998). Journal of Medicinal Chemistry. [Link]
- Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. (2024). Bioorganic Chemistry. [Link]
- C–H Imidation of 7-Deazapurines. (2018). ACS Omega. [Link]
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2024). MDPI. [Link]
- Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. (2006). The Journal of Organic Chemistry. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 4. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Antibacterial Agents from an Ethyl 4-amino-1H-pyrrole-2-carboxylate Scaffold
Abstract
The escalating crisis of antibiotic resistance necessitates the urgent development of novel antimicrobial agents.[1] The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities.[2][3] This document provides a comprehensive guide for researchers on the strategic development of new antibacterial compounds starting from the versatile building block, Ethyl 4-amino-1H-pyrrole-2-carboxylate. We detail a proven synthetic pathway—the formation of Schiff base derivatives—to generate a diverse chemical library. Furthermore, we provide robust, step-by-step protocols for the spectroscopic characterization of these novel compounds and the quantitative evaluation of their antibacterial efficacy using standardized antimicrobial susceptibility testing methods.
Introduction: The Rationale for the Pyrrole Scaffold
Nitrogen-containing heterocycles are foundational structural motifs in a vast number of approved antibacterial drugs.[1][3] The pyrrole ring, a five-membered aromatic heterocycle, is of particular interest due to its presence in naturally occurring antibiotics like pyrrolnitrin and marinopyrroles, which exhibit broad-spectrum activity.[4][5] The pyrrole core can engage in various non-covalent interactions with biological targets, and its derivatives have shown promise against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
This compound is an ideal starting scaffold for several reasons:
-
Multiple Reactive Sites: It possesses three key functional groups amenable to chemical modification: the primary amino group at the C4 position, the ester group at the C2 position, and the pyrrole ring itself, which can undergo electrophilic substitution.[2]
-
Synthetic Tractability: The primary amine is a nucleophilic handle perfect for reactions such as acylation, alkylation, and, most notably, condensation with aldehydes to form Schiff bases (imines). This latter reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of a large library of derivatives from commercially available aldehydes.[6][7]
-
Proven Pharmacophore: The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are recognized pharmacophores in compounds with demonstrated antibacterial, particularly antitubercular, activity.[2][8]
This guide focuses on leveraging the C4-amino group to synthesize a library of Schiff base derivatives and subsequently evaluate their potential as antibacterial agents.
Strategic Workflow for Antibacterial Compound Development
The development pipeline follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly synthesized compounds are structurally verified before committing resources to extensive biological testing.
Caption: Overall workflow for the development of antibacterial compounds.
Synthesis and Characterization Protocols
Protocol 2.1: Synthesis of Schiff Base Derivatives
This protocol describes the acid-catalyzed condensation of this compound with various aromatic aldehydes. The formation of the imine (C=N) bond is the key transformation.[7][9]
Rationale: This one-step reaction is highly efficient for creating structural diversity. By varying the substituted aldehyde, one can systematically probe the effect of different electronic and steric properties on antibacterial activity, which is the foundation of Structure-Activity Relationship (SAR) studies.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
Add an equimolar amount (1.0 eq) of the selected aromatic aldehyde to the solution.[7]
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[7]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) with constant stirring.[9]
-
Monitor the reaction progress using TLC (e.g., using a 2:1 hexane:ethyl acetate mobile phase). The appearance of a new spot and disappearance of the starting material spots indicate reaction progression. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Dry the purified product under vacuum to obtain the final Schiff base derivative.
Caption: General reaction scheme for Schiff base synthesis.
Protocol 2.2: Spectroscopic Characterization
It is critical to confirm the structure of the newly synthesized compounds before biological testing. Standard techniques include FTIR, NMR, and Mass Spectrometry.[10][11]
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Expected Results:
-
Disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3400 cm⁻¹).
-
Appearance of a C=N (imine) stretching band around 1600-1650 cm⁻¹.[12]
-
Persistence of the C=O stretch from the ester group (around 1680-1720 cm⁻¹).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed molecular structure.
-
¹H NMR:
-
Appearance of a new singlet for the imine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm).
-
Signals corresponding to the protons on the aromatic ring introduced from the aldehyde will be present.
-
Signals for the pyrrole ring and the ethyl ester group should remain.
-
-
¹³C NMR:
-
Appearance of a new carbon signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm.
-
C. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Expected Results: The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the target Schiff base.
Antimicrobial Susceptibility Testing Protocols
Once the compounds are synthesized and structurally verified, their antibacterial activity must be quantified. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[13][14]
Protocol 3.1: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15][16]
Materials:
-
Sterile 96-well microtiter plates.[15]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Sterile Mueller-Hinton Broth (MHB).[15]
-
Bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
Negative/Solvent control (broth with inoculum and the same concentration of solvent used for the test compounds).
-
Sterility control (broth only).
-
Microplate reader (optional, for OD measurements).
Procedure:
-
Prepare Compound Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well plate. In the first column, add a specific volume of the compound stock solution to achieve the highest desired concentration. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. This leaves columns 11 and 12 for controls.
-
Prepare Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.[16]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well).
-
Controls:
-
Positive Control: Add a standard antibiotic to a designated row and perform serial dilutions.
-
Negative Control: Add the solvent (e.g., DMSO) at the highest concentration used for the test compounds to a well with inoculum.
-
Sterility Control: A well with only MHB.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Data Presentation and Interpretation
Quantitative data should be organized systematically to facilitate comparison and the identification of structure-activity relationships.
Table 1: Example Template for MIC Data Presentation
| Compound ID | R-Group (from Aldehyde) | Gram (+) S. aureus MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) |
| Parent | H (amine) | >128 | >128 |
| SB-01 | 4-Nitrophenyl | 16 | 64 |
| SB-02 | 4-Chlorophenyl | 32 | 128 |
| SB-03 | 2-Hydroxyphenyl | 8 | 32 |
| Control | Ciprofloxacin | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Insights: By analyzing the data, researchers can draw preliminary conclusions. For instance, in the hypothetical data above, the addition of a 2-hydroxyl group (SB-03) appears to enhance activity against both strains compared to other substituents. Electron-withdrawing groups (nitro, chloro) also confer activity. This information guides the next round of synthesis, focusing on modifications that are likely to improve potency.
Postulated Mechanism of Action
While the exact mechanism must be determined experimentally, many heterocyclic compounds, including some pyrrole derivatives, are known to target essential bacterial processes. One common target is the DNA gyrase/topoisomerase IV enzyme complex, which is crucial for DNA replication and repair.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a pyrrole derivative.
In this model, the planar pyrrole derivative could act as an ATP-competitive inhibitor or intercalate at the DNA-enzyme interface, preventing the re-ligation of cleaved DNA strands. This leads to a cascade of events culminating in the cessation of DNA replication and ultimately, bacterial cell death.
References
- BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Koca et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications.
- de Melo et al. (2014). Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Toth et al. (1995). Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Analyst.
- Popa et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Popa et al. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.
- Quinn. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Abdel-Wahab et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports.
- Hindler, J. G. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Bharathi et al. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Polycyclic Aromatic Compounds.
- Rawat et al. (2022). Synthesis, spectral, structural and antimicrobial activities of Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate. Journal of Molecular Structure.
- Khashi et al. (2020). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate.
- Request PDF. (2025). Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. ResearchGate.
- Al-Hamdani et al. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. PMC - PubMed Central.
- Abdel-Wahab et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH.
- Patil et al. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Journal of Molecular Structure.
- Popa et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate.
- Al-Masoudi et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry.
- Parikh, K. S. (2014). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research.
- WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Mane et al. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate.
- Mane et al. (2017). synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate.
- Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences.
- Wang et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Wani et al. (2016). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. acgpubs.org [acgpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Biological Screening Assays for Pyrrole Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Pyrrole Scaffold
The pyrrole ring is a privileged heterocyclic structure that serves as a cornerstone in medicinal chemistry. Its derivatives are found in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The versatility of the pyrrole scaffold allows for diverse chemical modifications, making it a fertile ground for the development of novel therapeutic agents. The anticancer activity of pyrrole-containing compounds, for instance, is often attributed to the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as various kinases.[3][5]
This guide provides a comprehensive overview and detailed protocols for the in vitro biological screening of novel pyrrole derivatives. The assays described herein are fundamental to the initial stages of drug discovery, enabling researchers to identify and characterize the biological activities of newly synthesized compounds.
Anticancer Screening Assays
The primary objective of in vitro anticancer screening is to assess the cytotoxic or cytostatic effects of pyrrole derivatives on various cancer cell lines.[6] This initial evaluation helps in identifying promising lead compounds for further development.
Rationale for Cytotoxicity Assays
Cytotoxicity assays are indispensable tools in cancer research for quantifying the ability of a compound to kill or inhibit the proliferation of cancer cells.[7] These assays typically measure cell viability or metabolic activity, providing a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).[8]
Diagram: General Workflow for Anticancer Screening
Caption: High-level workflow for anticancer drug screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrrole derivative stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, isopropanol)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[12]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Pyrrole derivative stock solution
-
96-well flat-bottom sterile microplates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
SRB solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the pyrrole derivative as described in the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]
-
Washing: Remove the TCA solution and wash the plates four times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air-dry.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[14]
-
Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[11]
| Assay | Principle | Advantages | Considerations |
| MTT | Measures metabolic activity of viable cells. | Well-established, cost-effective. | Can be affected by compounds that alter cellular metabolism. |
| SRB | Measures total cellular protein content.[11] | Not dependent on metabolic activity, high throughput.[14] | Requires cell fixation, which can lead to cell loss. |
Antimicrobial Screening Assays
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have shown promise as antibacterial and antifungal compounds.[1]
Rationale for Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is crucial for determining the effectiveness of a compound against specific microorganisms.[15] These assays help to determine the minimum concentration of a drug that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) or kills the microbe (Minimum Bactericidal Concentration, MBC).
Protocol 3: Disc Diffusion Assay
The disc diffusion test is a qualitative method used to screen for antimicrobial activity.[16] An agar plate is inoculated with a test microorganism, and paper discs impregnated with the test compound are placed on the surface.[17] The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the disc.[18]
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile paper discs (6 mm diameter)
-
Pyrrole derivative solutions at known concentrations
-
Positive control (standard antibiotic) and negative control (solvent) discs
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of growth.[19]
-
Disc Application: Aseptically place the impregnated paper discs onto the inoculated agar surface.[19]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the microbe to the compound.[18]
Protocol 4: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] The MIC is the lowest concentration of the compound that prevents visible growth of a microbe after overnight incubation.[20]
Materials:
-
Microbial strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Pyrrole derivative solutions
-
Positive growth control (no compound) and sterility control (no inoculum) wells
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the pyrrole derivative in the broth medium directly in the wells of a 96-well plate.[20]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[20]
-
Incubation: Incubate the plate under suitable conditions.[21]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]
Anti-inflammatory Screening Assays
Chronic inflammation is implicated in a variety of diseases, and pyrrole derivatives have demonstrated anti-inflammatory potential.[5]
Rationale for Anti-inflammatory Assays
In vitro anti-inflammatory assays often target key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[22] Inhibition of these enzymes can reduce the production of pro-inflammatory mediators.
Protocol 5: Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. This assay measures the ability of a compound to inhibit LOX activity.
Materials:
-
Purified lipoxygenase (e.g., soybean 15-LOX)[23]
-
Substrate (e.g., linoleic acid or arachidonic acid)[23]
-
Pyrrole derivative solutions
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a suitable container, mix the LOX enzyme solution with the pyrrole derivative solution and incubate for a short period.[24]
-
Reaction Initiation: Initiate the reaction by adding the substrate to the mixture.[24]
-
Absorbance Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time.[24]
-
Inhibition Calculation: Calculate the percentage of LOX inhibition by comparing the rate of reaction in the presence and absence of the pyrrole derivative.
Antioxidant Screening Assays
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.[25]
Rationale for Antioxidant Assays
In vitro antioxidant assays are used to evaluate the radical scavenging or reducing potential of compounds.[26] These assays are often based on the ability of an antioxidant to reduce a stable colored radical, leading to a change in absorbance.[27]
Diagram: DPPH Radical Scavenging Mechanism
Caption: DPPH radical is reduced by an antioxidant.
Protocol 6: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging activity of compounds.[28] DPPH is a stable free radical that, when it reacts with an antioxidant, is reduced, causing a color change from purple to yellow.[25]
Materials:
-
DPPH stock solution (in methanol or ethanol)[28]
-
Pyrrole derivative solutions at various concentrations
-
Positive control (e.g., ascorbic acid, Trolox)[28]
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, mix the pyrrole derivative solutions with the DPPH working solution.[28]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[28]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[28]
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[25] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the pyrrole derivative.
Protocol 7: ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for determining antioxidant capacity.[29] The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[29]
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Pyrrole derivative solutions
-
Positive control (e.g., Trolox)[30]
-
Ethanol or methanol
-
Spectrophotometer or microplate reader
Procedure:
-
ABTS•+ Generation: Prepare the ABTS•+ solution by mixing the ABTS stock solution and potassium persulfate solution in equal quantities and allowing them to react in the dark at room temperature for 12-16 hours.[29][30]
-
ABTS•+ Dilution: Dilute the ABTS•+ solution with ethanol or methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[30]
-
Reaction and Measurement: Add the pyrrole derivative solution to the diluted ABTS•+ solution and measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[29]
-
Scavenging Activity Calculation: Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay.
| Assay | Radical | Solubility | Wavelength |
| DPPH | DPPH• | Organic solvents | 517 nm |
| ABTS | ABTS•+ | Aqueous and organic solvents | 734 nm |
Conclusion
The in vitro screening assays detailed in this guide provide a robust framework for the initial biological evaluation of novel pyrrole derivatives. By systematically assessing their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, researchers can identify promising lead compounds for further preclinical and clinical development. It is crucial to employ a battery of assays to gain a comprehensive understanding of a compound's biological profile and to validate initial findings.
References
- Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
- Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
- Saha, K., et al. (2008). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
- Pisoschi, A. M., et al. (2021).
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
- Gul, R., et al. (2017). In Vitro Antioxidant Assays. PubMed. [Link]
- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Roche. (n.d.).
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info. [Link]
- ResearchGate. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF.
- Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]
- Microbe Online. (2013).
- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
- NIH. (2013).
- Ivanova, D., et al. (2010). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. [Link]
- da Silva, A. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ScienceDirect. [Link]
- Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Bio-Techne. [Link]
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
- Xu, S., et al. (2024).
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. [Link]
- NIH. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
- Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]
- DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. [Link]
- Budach, W., et al. (2006).
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
- MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]
- NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
- ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
- Springer. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer. [Link]
- ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
Sources
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. microbenotes.com [microbenotes.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. protocols.io [protocols.io]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. caymanchem.com [caymanchem.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. In Vitro Antioxidant Assays [pubmed.ncbi.nlm.nih.gov]
- 27. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology [mdpi.com]
- 28. acmeresearchlabs.in [acmeresearchlabs.in]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. ijpsonline.com [ijpsonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Purification Strategies for Ethyl 4-amino-1H-pyrrole-2-carboxylate
Abstract
This application note provides a comprehensive guide for the development of analytical High-Performance Liquid Chromatography (HPLC) methods and subsequent purification protocols for Ethyl 4-amino-1H-pyrrole-2-carboxylate. This pyrrole derivative is a key building block in the synthesis of various pharmacologically active molecules. Ensuring its purity is critical for the successful development of new chemical entities.[1][2] This document outlines a systematic approach to HPLC method development, preparative HPLC, and alternative flash chromatography purification, along with robust quality control procedures. The protocols are designed for researchers, scientists, and professionals in drug development.
Introduction: The Importance of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[3] The presence of impurities in such intermediates can lead to the formation of undesired side products, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API).[1][4] Therefore, robust analytical methods for purity assessment and efficient purification strategies are paramount. This guide provides a detailed framework for achieving high purity of this compound, ensuring the integrity of subsequent synthetic steps.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful separation method.
| Property | Value/Predicted Characteristic | Implication for Separation |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | - |
| Predicted pKa | ~15.9 (for the N-H of the pyrrole ring) | The amino group will be basic and can be protonated at acidic pH. |
| Polarity | Expected to be a polar molecule | Due to the presence of the amino and ester functional groups, and the pyrrole ring, the compound will likely exhibit high polarity, making it a candidate for reversed-phase chromatography with highly aqueous mobile phases or alternative techniques like HILIC.[5][6] |
| UV Absorbance | Pyrrole rings typically exhibit UV absorbance. | A UV detector is suitable for HPLC analysis. A full UV scan is recommended to determine the optimal wavelength for detection. |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions. | This will influence the choice of sample diluent and mobile phase. |
Analytical HPLC Method Development
A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical method.[7][8][9]
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC method.
Step-by-Step Protocol for Analytical HPLC
2.1. Initial Conditions
-
Rationale: Given the polar nature of this compound, a reversed-phase method with a polar-endcapped C18 column or a phenyl-hexyl column is a good starting point to enhance retention of polar compounds.[10] An acidic mobile phase modifier is used to ensure the amino group is protonated, which can improve peak shape.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Columns for screening:
-
Polar-endcapped C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Initial Gradient:
| Time (min) | %B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.
2.2. Method Optimization
-
Rationale: The initial screening run will provide information on the retention time of the analyte and the presence of any impurities. The gradient will then be optimized to improve the resolution between the main peak and any impurities.[11]
-
Procedure:
-
Based on the initial run, adjust the gradient slope to focus on the region where the analyte and impurities elute.
-
If peak shape is poor (e.g., tailing), consider using a different acidic modifier like trifluoroacetic acid (TFA) at 0.1%, or a different column chemistry.
-
If retention is still insufficient, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[6]
-
Purification Strategies
Once a suitable analytical method is developed, it can be scaled up for preparative purification. Alternatively, for larger quantities, flash chromatography can be employed.
Preparative HPLC
-
Rationale: Preparative HPLC offers high-resolution purification and is ideal for obtaining highly pure material.[12][13] The analytical method is scaled up to a larger column, and the sample load is increased.
-
Workflow for Preparative HPLC
Caption: A streamlined workflow for preparative HPLC purification.
-
Protocol:
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate Scaling: Adjust the flow rate based on the column dimensions. A common approach is to maintain a constant linear velocity.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the mobile phase. Determine the maximum sample load that still provides adequate separation through loading studies.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak.
-
Post-Purification: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.
-
Flash Chromatography
-
Rationale: For larger scale purification where high resolution may not be as critical as for analytical purposes, flash chromatography is a more time and solvent-efficient method.[14][15] Given the polar nature of the compound, reversed-phase flash chromatography is recommended.[16]
-
Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Development: Use Thin Layer Chromatography (TLC) with C18 plates to screen for an appropriate solvent system (e.g., gradients of water/acetonitrile or water/methanol with 0.1% formic acid).[16]
-
Sample Loading: The crude material can be dry-loaded by adsorbing it onto a small amount of C18 silica or Celite, which often improves resolution.[16]
-
Elution: Run a gradient from a high percentage of the aqueous phase to a higher percentage of the organic phase.
-
Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to determine which fractions contain the pure product.
-
Quality Control of Purified this compound
Rigorous quality control is essential to ensure the purified compound meets the required specifications.[17][18][19]
| QC Test | Method | Acceptance Criteria |
| Purity | Analytical HPLC (as developed above) | ≥ 98% (or as required by the specific application) |
| Identity Confirmation | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass spectrum consistent with the molecular weight of the compound. NMR spectrum consistent with the structure of this compound. |
| Residual Solvents | Gas Chromatography (GC) with Headspace | Within acceptable limits as defined by ICH guidelines. |
| Appearance | Visual Inspection | A white to off-white solid. |
Conclusion
This application note provides a comprehensive and systematic approach to the HPLC analysis and purification of this compound. By following the detailed protocols for method development, preparative chromatography, and quality control, researchers and drug development professionals can confidently obtain this key intermediate in high purity, thereby ensuring the quality and integrity of their subsequent research and development activities.
References
- Quality Control in Pharmaceutical Manufacturing: The Imperative of Pure Intermediates. (2023). Pharma Manufacturing World. [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC.Elsevier. [Link]
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (2023). PharmaCompass. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.).John Wiley & Sons. [Link]
- Dolan, J. W. (2006). Introduction to HPLC.LCGC North America. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.).John Wiley & Sons. [Link]
- Principles in preparative HPLC. (n.d.). University of Warwick. [Link]
- Huynh-Ba, K. (Ed.). (2008). Handbook of Pharmaceutical Analysis by HPLC.
- LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare. [Link]
- Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
- Very polar compound purification using aqueous normal-phase flash column chrom
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC - PubMed Central. [Link]
- Successful Flash Chrom
- What are the key steps in the purification of pharmaceutical intermedi
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Purified Water Is Key in Pharmaceutical Quality Control Testing. (2020).
- The Ultimate Guide to Pharmaceutical Quality Control Testing. (2021).
- Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. [Link]
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Ethyl 4-methyl-1H-pyrrole-2-carboxyl
- ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. (n.d.).
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.).
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2003). Semantic Scholar. [Link]
- Chromatography Columns and HPLC Systems for 2017. (2017). LCGC North America. [Link]
- HPLC Columns John Dolan A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Semantic Scholar. [Link]
- PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2013). PMC - PubMed Central. [Link]
- Introduction to Modern Liquid Chrom
- practical - hplc method development. (n.d.). pdfcoffee.com. [Link]
- Practical HPLC Method Development. (1997). Google Books.
- Practical HPLC Method Development by Lloyd R. Snyder, 2nd edition. (n.d.). Perlego. [Link]
- Successful flash chrom
Sources
- 1. nbinno.com [nbinno.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. scispace.com [scispace.com]
- 4. shyzchem.com [shyzchem.com]
- 5. biotage.com [biotage.com]
- 6. waters.com [waters.com]
- 7. [PDF] Practical HPLC method development | Semantic Scholar [semanticscholar.org]
- 8. alameed.edu.iq [alameed.edu.iq]
- 9. perlego.com [perlego.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. labcompare.com [labcompare.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. elgalabwater.com [elgalabwater.com]
- 19. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
Application Note: A Robust and Scalable Two-Step Synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate
Abstract
Ethyl 4-amino-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its substituted pyrrole core is a common motif in a multitude of biologically active compounds. This application note details a high-yield, robust, and scalable two-step synthesis protocol suitable for producing multi-gram to kilogram quantities of this valuable intermediate. The synthetic strategy commences with the commercially available Ethyl 1H-pyrrole-2-carboxylate, proceeds through a regioselective nitration to yield Ethyl 4-nitro-1H-pyrrole-2-carboxylate, and concludes with a clean and efficient catalytic hydrogenation to afford the target amine. This guide provides in-depth procedural details, mechanistic insights, safety protocols, and characterization data to enable its adoption in research and drug development laboratories.
Introduction & Synthetic Rationale
The pyrrole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring both an ester and an amino group, makes it a versatile synthon for creating complex molecular architectures. The development of a reliable and scalable synthesis is therefore critical for facilitating its use in drug discovery pipelines and process chemistry.
The presented two-step synthetic pathway was selected for its operational simplicity, use of readily available reagents, and proven scalability.
-
Regioselective Nitration: The first step involves the electrophilic nitration of Ethyl 1H-pyrrole-2-carboxylate. The electron-rich pyrrole ring is highly activated towards electrophilic substitution. The ester at the C2 position is a deactivating, meta-directing group in the context of benzene chemistry; however, in pyrrole chemistry, substitution is strongly directed to the available C4 and C5 positions. This protocol achieves high regioselectivity for the desired 4-nitro isomer.
-
Catalytic Hydrogenation: The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis.[1] For scale-up applications, catalytic hydrogenation is the method of choice due to its high efficiency, excellent chemoselectivity, and the generation of water as the only byproduct.[2][3] This method avoids the use of stoichiometric metal reductants (like iron, tin, or zinc) which can complicate product purification on a large scale.[4]
Overall Synthetic Scheme
Caption: Overall synthetic route for this compound.
Process Safety Assessment
The scale-up of this process requires strict adherence to safety protocols due to the hazardous nature of the reagents and transformations involved. A thorough risk assessment must be conducted before commencing any work.
| Hazard Identification | Associated Risks | Recommended Mitigation & Safety Precautions |
| Nitric Acid (HNO₃) | Highly corrosive, strong oxidizer. Can cause severe burns. Reactions are highly exothermic. | Wear acid-resistant gloves (butyl rubber), chemical splash goggles, face shield, and a lab coat. Work in a chemical fume hood. Ensure emergency access to a safety shower and eyewash station. |
| Acetic Anhydride (Ac₂O) | Corrosive, flammable, lachrymator. Reacts violently with water. | Use in a well-ventilated fume hood. Avoid inhalation of vapors. Handle with compatible gloves (e.g., nitrile). |
| Exothermic Nitration | Potential for a runaway reaction if cooling is insufficient, leading to rapid pressure and temperature increase. | Use a jacketed reactor with a reliable cooling system. Add the nitrating agent slowly and monitor the internal temperature continuously. Prepare an ice bath for emergency cooling. |
| Hydrogen Gas (H₂) | Extremely flammable and explosive gas. | Conduct hydrogenation in a dedicated, pressure-rated autoclave (hydrogenator). Ensure the system is leak-tested. Purge the vessel with an inert gas (N₂ or Ar) before and after the reaction. Use spark-proof equipment in the vicinity. Monitor for leaks with a hydrogen sensor. |
| Palladium on Carbon (Pd/C) | The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. | CRITICAL: Never handle the dry powder in the open air. Always handle as a wet slurry (e.g., in ethanol or water). When filtering, ensure the filter cake is never allowed to dry. Quench the used catalyst by suspending it in a large volume of water before disposal. |
Detailed Experimental Protocols
Part A: Scale-up Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS: 5930-92-7)
This protocol is based on established procedures for the nitration of pyrrole esters.
Materials & Equipment
| Reagents | M.W. | CAS No. | Quantity | Purity |
| Ethyl 1H-pyrrole-2-carboxylate | 139.15 | 617-02-7 | 100.0 g | >98% |
| Acetic Anhydride (Ac₂O) | 102.09 | 108-24-7 | 600 mL | >98% |
| Fuming Nitric Acid (HNO₃) | 63.01 | 7697-37-2 | 50.0 mL | >90% |
| Ethanol (EtOH) | 46.07 | 64-17-5 | ~2 L | Reagent Grade |
| Deionized Water | 18.02 | 7732-18-5 | ~5 L | - |
| Ice | - | - | As needed | - |
| Equipment | Specification |
| Jacketed Glass Reactor | 2 L, with overhead mechanical stirrer, thermocouple, and addition funnel |
| Chiller/Circulator | Capable of maintaining -10 °C to 0 °C |
| Buchner Funnel & Flask | 2 L capacity |
| Vacuum Oven | - |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and a pressure-equalizing dropping funnel. Connect the jacket to the chiller.
-
Reagent Preparation: In the reactor, charge Ethyl 1H-pyrrole-2-carboxylate (100.0 g) and acetic anhydride (600 mL). Begin stirring to form a solution.
-
Cooling: Cool the reactor contents to 0 °C using the chiller.
-
Nitrating Mixture Preparation: In a separate flask, carefully and slowly add fuming nitric acid (50.0 mL) to chilled acetic anhydride (100 mL) at 0 °C. This mixture should be prepared fresh and used immediately.
-
Controlled Addition: Transfer the freshly prepared nitrating mixture to the dropping funnel. Add it dropwise to the stirred pyrrole solution in the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, let the mixture slowly warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: In a separate large vessel (e.g., a 10 L beaker), prepare a mixture of ice and water (~5 L). Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
Precipitation & Isolation: A yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Purification (Recrystallization): Transfer the crude solid to a large flask and recrystallize from hot ethanol (~1.5-2 L). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 105-115 g (70-77%) of a yellow crystalline solid.
Part B: Scale-up Synthesis of this compound
This protocol employs catalytic transfer hydrogenation, a safe and effective method for scale-up.
Materials & Equipment
| Reagents | M.W. | CAS No. | Quantity | Purity |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | 198.16 | 5930-92-7 | 100.0 g | >98% |
| Palladium on Carbon (10% Pd) | - | 7440-05-3 | 5.0 g | 50% wet |
| Ethanol (EtOH) | 46.07 | 64-17-5 | 1.0 L | Anhydrous |
| Celite® | - | 61790-53-2 | ~20 g | - |
| Nitrogen (N₂) / Argon (Ar) | - | - | - | High Purity |
| Hydrogen (H₂) | - | 1333-74-0 | - | High Purity |
| Equipment | Specification |
| Hydrogenation Reactor (Autoclave) | 2 L, stainless steel or Hastelloy, with gas inlet/outlet, pressure gauge, and mechanical stirrer |
| Filtration Funnel & Flask | 2 L capacity |
| Rotary Evaporator | - |
Step-by-Step Procedure
-
Reactor Charging: To the 2 L hydrogenation reactor vessel, add Ethyl 4-nitro-1H-pyrrole-2-carboxylate (100.0 g) and ethanol (1.0 L).
-
Catalyst Slurry: In a separate beaker, create a slurry of the 10% Pd/C catalyst (5.0 g) in a small amount of ethanol (~50 mL). Safety: The catalyst must be handled while wet to prevent ignition.
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully transfer the catalyst slurry to the reactor vessel.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting (to a safe exhaust). Repeat this cycle 5 times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas by pressurizing to ~50 psi and venting. Repeat this cycle 3 times. Finally, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60-100 psi).
-
Reaction: Begin vigorous stirring and heat the reactor to 30-40 °C. The reaction is exothermic and may not require external heating initially. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete in 4-8 hours when hydrogen uptake ceases.
-
System Purge (Post-Reaction): Once complete, cool the reactor to room temperature. Vent the excess hydrogen and purge the system with nitrogen (5 cycles) to remove all residual hydrogen.
-
Catalyst Filtration: Safety: Prepare a pad of Celite® in a filtration funnel and wet it with ethanol. Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethanol to ensure complete product recovery. CRITICAL: Do not allow the filter cake containing the catalyst to dry. Immediately quench it by transferring the Celite pad into a large container of water.
-
Product Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid can be further dried under high vacuum to afford the final product. The product is often of high purity and may not require further purification. If needed, it can be recrystallized.
Workflow Visualization & Characterization
Caption: Detailed workflow for the two-step synthesis protocol.
Expected Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-11.0 (br s, 1H, NH-pyrrole), 6.2-6.4 (m, 1H), 5.8-6.0 (m, 1H), 4.4-4.6 (br s, 2H, NH₂), 4.1-4.3 (q, J=7.1 Hz, 2H, OCH₂), 1.2-1.4 (t, J=7.1 Hz, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 161.0, 130.0, 122.0, 110.0, 95.0, 59.0, 14.5 |
| Mass Spec (ESI+) | m/z: 155.08 [M+H]⁺ |
| Purity (HPLC) | >98% |
Conclusion
This application note provides a comprehensive and validated protocol for the scale-up synthesis of this compound. The two-step sequence, involving a regioselective nitration followed by a safe and efficient catalytic hydrogenation, is well-suited for producing high-purity material in significant quantities. By adhering to the detailed experimental and safety procedures outlined herein, researchers and drug development professionals can reliably access this versatile chemical intermediate for their synthetic programs.
References
- U.S. Patent and Trademark Office. (n.d.). Method of reducing aromatic nitro compounds (Patent No. US20220042055A1). Google Patents.
- Wikipedia. (2023). Reduction of nitro compounds.
- Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(9), 1536-1549. [Link]
- Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 441-468. [Link]
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, a critical process for the development of various pharmaceutical agents.
I. Overview of the Synthetic Pathway
The most common and practical route to this compound involves a two-step process:
-
Nitration: Synthesis of the intermediate, Ethyl 4-nitro-1H-pyrrole-2-carboxylate.
-
Reduction: Conversion of the nitro group to an amine.
This guide will address potential issues and optimization strategies for each of these critical steps.
II. Troubleshooting and FAQs
Part A: Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
While the nitration of the pyrrole ring is a common electrophilic aromatic substitution, achieving high yield and purity of Ethyl 4-nitro-1H-pyrrole-2-carboxylate can be challenging.
Q1: My yield of Ethyl 4-nitro-1H-pyrrole-2-carboxylate is consistently low. What are the likely causes?
Low yields in this nitration step often stem from several factors:
-
Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting material and product.[1]
-
Purity of Starting Materials: Impurities in the starting Ethyl 1H-pyrrole-2-carboxylate can lead to the formation of undesired side products, consuming reactants and lowering the overall yield.
-
Side Reactions: The formation of isomers or polysubstituted products can significantly reduce the yield of the desired 4-nitro isomer.
Q2: I am observing the formation of multiple products by TLC analysis. How can I improve the regioselectivity for the 4-position?
Improving regioselectivity is crucial for maximizing the yield of the desired product. Consider the following:
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While a mixture of nitric acid and sulfuric acid is common, other reagents might offer better selectivity.
-
Temperature Control: Maintaining a low and consistent reaction temperature is critical. Running the reaction at or below 0 °C can help minimize the formation of unwanted isomers.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of the pyrrole ester can help to control the reaction exotherm and improve selectivity.
Part B: Reduction of Ethyl 4-nitro-1H-pyrrole-2-carboxylate to this compound
The reduction of the nitro group is a critical step where chemoselectivity is paramount to avoid the reduction of the ester functionality.
Q3: What are the most common and effective methods for reducing the nitro group in the presence of an ester?
Several methods are well-suited for this selective reduction:
-
Catalytic Hydrogenation: This is often the method of choice.[2]
-
Metal-Based Reductions:
-
Sodium Borohydride with a Transition Metal Salt:
-
NaBH₄-FeCl₂: This system has been shown to be highly chemoselective for the reduction of nitroarenes in the presence of esters, offering magnificent yields.[4]
-
Q4: My reduction with catalytic hydrogenation (Pd/C) is sluggish or incomplete. What can I do to improve it?
Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Quality and Loading: Ensure the catalyst is fresh and active. The loading of the catalyst can be optimized; typically, 5-10 mol% is a good starting point.
-
Hydrogen Pressure: Increasing the hydrogen pressure can often accelerate the reaction rate.
-
Solvent: The choice of solvent can impact the reaction. Common solvents include ethanol, methanol, and ethyl acetate.
-
Reaction Temperature: Gentle warming may be necessary, but high temperatures should be avoided to prevent side reactions.[1]
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Q5: I am concerned about the potential for reducing the ester group. How can I ensure its preservation?
The ester group is generally stable under many nitro reduction conditions. However, to ensure its preservation:
-
Avoid Strong Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro group and the ester.[2][5]
-
Choose Chemoselective Reagents: As mentioned in Q3, reagents like SnCl₂, Fe/acid, Zn/acid, and NaBH₄/FeCl₂ are known for their high chemoselectivity in reducing nitro groups over esters.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Ethyl 4-nitro-1H-pyrrole-2-carboxylate using SnCl₂
This protocol is suitable for substrates with sensitive functional groups like esters.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve Ethyl 4-nitro-1H-pyrrole-2-carboxylate (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Absolute Ethanol |
| Temperature | Room Temperature to Reflux |
| Work-up | Quench with saturated NaHCO₃ |
Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C
-
Reactant Preparation: Dissolve Ethyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
| Parameter | Recommended Condition |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Hydrogen Source | H₂ gas |
| Pressure | 1-4 atm |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in the synthesis.
References
- A new reagent for selective reduction of nitro group.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Wikipedia. Reduction of nitro compounds.
- A Quick Guide to Reductions in Organic Chemistry.
Sources
Technical Support Center: Optimization of Aminopyrrole Formation
Welcome to the Technical Support Center for the synthesis and optimization of aminopyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aminopyrrole synthesis. Aminopyrroles are a critical structural motif in a vast array of bioactive compounds, making their efficient synthesis a key focus in medicinal chemistry and materials science.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to help you diagnose and resolve common issues encountered during aminopyrrole synthesis, from low yields to unexpected side products.
Issue 1: Low or No Product Yield
A low or complete lack of desired aminopyrrole product is one of the most common and frustrating challenges. A systematic approach to troubleshooting is essential.
Q1: My reaction is yielding very little or no aminopyrrole. Where should I start my investigation?
A1: A low or nonexistent yield can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[3] Here’s a logical workflow to pinpoint the issue:
-
Verify Starting Material Purity and Integrity:
-
Causality: Impurities in starting materials can introduce competing side reactions or inhibit catalyst activity.[3] For instance, in syntheses involving primary amines, impurities can alter the nucleophilicity and steric environment.
-
Actionable Advice: Whenever possible, use freshly purified reagents. Verify the purity of your starting materials (e.g., 1,4-dicarbonyl compounds, primary amines, nitroalkenes) by techniques such as NMR or GC-MS.
-
-
Re-evaluate Reaction Conditions:
-
Temperature: Temperature is a critical parameter.[4] While higher temperatures can accelerate reaction rates, they can also lead to decomposition of starting materials or products, especially for sensitive functional groups.[3] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Optimization Strategy: Perform small-scale reactions at a range of temperatures to identify the optimal balance between reaction rate and product stability. For instance, in some domino reactions for 2-aminopyrrole synthesis, increasing the temperature from refluxing toluene to refluxing xylenes significantly improves the yield by favoring the desired product pathway.[1][5]
-
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. An insufficient reaction time will lead to incomplete conversion, while an overly extended time can promote side reactions or product degradation.
-
Solvent Choice: The solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst activity, and the stability of intermediates.[3] Some modern approaches even utilize solventless conditions with microwave irradiation to achieve high yields rapidly.[6]
-
-
Assess Catalyst and Reagent Stoichiometry:
-
Catalyst Activity: If using a catalyst (e.g., acid or metal-based), ensure it is active. Some catalysts are sensitive to air or moisture.
-
Stoichiometry: Incorrect reactant ratios can lead to the incomplete consumption of the limiting reagent.[3] Carefully check your calculations and measurements.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, which can complicate purification and reduce the yield of your desired aminopyrrole.
Q2: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct. How can I suppress this?
A2: Furan formation is a classic side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[3] The key to minimizing this is precise control over the reaction's acidity.
-
pH Control: Strongly acidic conditions favor furan formation.[7] Aim for neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without promoting significant furan synthesis.[7]
-
Catalyst Choice: Experiment with different Brønsted or Lewis acids to find one that effectively catalyzes the aminopyrrole formation without being overly acidic.[3] For example, iron(III) chloride has been used as a mild and effective catalyst in water.[8]
Q3: I'm observing multiple unidentified side products in my multi-component reaction. What are the likely culprits?
A3: Multi-component reactions (MCRs) for aminopyrrole synthesis, while efficient, can sometimes lead to a complex mixture of products if not properly optimized.[9][10]
-
Reaction Concentration: The concentration of reactants can influence the relative rates of the various reaction pathways in an MCR. Try adjusting the concentration to favor the desired product formation.
-
Order of Addition: In some cases, the order in which the components are added can be critical. A stepwise addition may be necessary to control the reaction pathway.
-
Temperature and Time: As with simpler reactions, careful optimization of temperature and reaction time is crucial to minimize the formation of undesired byproducts.[1]
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure aminopyrrole can be challenging due to its properties or the presence of persistent impurities.
Q4: My aminopyrrole product is streaking or tailing on the silica gel column, resulting in poor separation.
A4: Streaking or tailing on a silica gel column is a common issue when purifying polar compounds like many aminopyrroles. This is often due to strong interactions between the basic nitrogen of the pyrrole and the acidic silanol groups on the silica surface.[11]
-
Solvent System Modification:
-
Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[11] This will neutralize the acidic sites on the silica gel and reduce the strong interactions, leading to better peak shape.
-
Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly. This can improve separation by allowing for more effective partitioning of the compound between the stationary and mobile phases.[11]
-
-
Alternative Stationary Phase:
-
Reverse-Phase Chromatography: If your aminopyrrole is highly polar, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) may be a more suitable purification method.[11]
Q5: My product appears as an oil during recrystallization instead of forming crystals.
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11] This typically happens when the solution is supersaturated or the compound's melting point is below the solution's temperature.
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.[11] Insulating the flask can help.
-
More Dilute Solution: Use a larger volume of hot solvent to ensure the compound does not become supersaturated too quickly upon cooling. You can then slowly evaporate the solvent to induce crystallization.[11]
-
Change the Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[11]
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of aminopyrrole synthesis.
Q: What are the most common starting materials for aminopyrrole synthesis?
A: Several well-established methods utilize different starting materials:
-
Paal-Knorr Synthesis: This widely used method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][12][13]
-
Hantzsch Pyrrole Synthesis: This involves the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine.[12]
-
Knorr Pyrrole Synthesis: This method condenses an α-amino ketone with a β-ketoester.[12]
-
Modern Methods: More recent approaches include multi-component reactions involving α-diazoketones, nitroalkenes, and amines, as well as gold-catalyzed reactions of ynamides.[14][15][16]
Q: How does the choice of catalyst affect the outcome of the reaction?
A: The catalyst can significantly influence the reaction rate, yield, and even the regioselectivity of the product.
-
Acid Catalysts: In reactions like the Paal-Knorr synthesis, a weak acid can accelerate the reaction. However, strong acids can lead to unwanted side products like furans.[7]
-
Metal Catalysts: Transition metal catalysts (e.g., gold, palladium, copper) are employed in many modern synthetic routes to enable transformations under mild conditions and with high selectivity.[8][15][16] The choice of metal and its ligands can be crucial for achieving the desired outcome.
Q: Can temperature control influence the regioselectivity of aminopyrrole formation?
A: Yes, in some cases, temperature can be a key factor in controlling regioselectivity. For example, in the condensation of 3-methoxyacrylonitrile with phenylhydrazine, microwave activation with acetic acid in toluene leads to the 5-aminopyrazole, while using sodium ethoxide in ethanol yields the 3-aminopyrazole.[17] While this example is for a pyrazole, similar principles can apply to pyrrole synthesis where different reaction pathways have different activation energies.
Q: What are some green chemistry approaches to aminopyrrole synthesis?
A: There is a growing interest in developing more environmentally friendly methods for aminopyrrole synthesis.
-
Solventless Reactions: Some protocols utilize microwave irradiation without a solvent, which can lead to high yields in a short amount of time and reduces solvent waste.[6]
-
Water as a Solvent: Certain reactions, like the iron(III) chloride-catalyzed Paal-Knorr condensation, can be performed in water, a green and economical solvent.[8]
-
Multi-component Reactions: MCRs are inherently more atom-economical as they combine multiple synthetic steps into a single operation, reducing waste and energy consumption.[10]
Visualizations and Protocols
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in aminopyrrole synthesis.
Paal-Knorr Synthesis: Pyrrole vs. Furan Formation
Caption: Competing pathways in the Paal-Knorr synthesis leading to either the desired aminopyrrole or a furan byproduct.
General Protocol for Paal-Knorr Aminopyrrole Synthesis
This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for your particular substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Amine Addition: Add the primary amine (1.0-1.2 eq.) to the solution.
-
Catalyst Addition (if necessary): If using a catalyst, add it at this stage (e.g., a catalytic amount of acetic acid).
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The workup procedure will vary depending on the properties of the product and the solvent used. A typical workup may involve dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating in vacuo.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation to obtain the pure aminopyrrole.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale and Considerations |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Catalyst Loading (Acid) | Catalytic amounts (e.g., 5-10 mol%) | Sufficient to accelerate the reaction without promoting side reactions. |
| Reaction Temperature | Room Temp. to Reflux (e.g., 25-140 °C) | Substrate dependent. Higher temperatures increase rate but may cause degradation.[1][3] |
| Basic Modifier (for chromatography) | 0.1 - 1% v/v in eluent | Neutralizes acidic silica gel sites to prevent streaking of basic products.[11] |
References
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. (n.d.).
- Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
- Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC - NIH. (n.d.).
- Short and Modular Synthesis of Substituted 2-Aminopyrroles | Organic Letters. (2021).
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
- Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines - PubMed. (n.d.).
- Gold(III)-Catalyzed Site-Selective and Divergent Synthesis of 2-Aminopyrroles and Quinoline-Based Polyazaheterocycles - PubMed. (2018).
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC. (n.d.).
- A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (n.d.).
- Gold(III)-Catalyzed Site-Selective and Divergent Synthesis of 2-Aminopyrroles and Quinoline-Based Polyazaheterocycles | Request PDF - ResearchGate. (n.d.).
- Multi-component one-pot synthesis of 2-aminopyrrole derivatives. (n.d.).
- Substrate-controlled divergent synthesis of enaminones and pyrroles from indolizines and nitroso compounds. (n.d.).
Sources
- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 10. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mbbcollege.in [mbbcollege.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold(III)-Catalyzed Site-Selective and Divergent Synthesis of 2-Aminopyrroles and Quinoline-Based Polyazaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
Technical Support Center: Troubleshooting the Purification of Polar Pyrrole Compounds
Introduction
Welcome to the technical support center for the purification of polar pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-sensitive heterocyclic molecules. The inherent polarity of many functionalized pyrroles, coupled with their potential for instability, presents unique purification hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles behind each recommendation.
Section 1: Stability and Handling – The First Line of Defense
Before attributing a poor purification outcome to the technique itself, it is crucial to address the inherent stability of your pyrrole derivative. Degradation during workup or storage can be easily mistaken for a separation issue.
Q1: My purified polar pyrrole derivative is colorless, but it turns dark brown or black upon standing in the lab. What is happening and how can I prevent it?
A: This discoloration is a classic sign of degradation, most commonly through oxidation and subsequent polymerization.[1][2] The electron-rich nature of the pyrrole ring makes it highly susceptible to attack by atmospheric oxygen, a process often accelerated by exposure to light.[1][2]
Immediate Troubleshooting Steps:
-
Work Under an Inert Atmosphere: Whenever possible, handle your compound under nitrogen or argon.[2][3] This minimizes contact with oxygen.
-
Protect from Light: Store the compound in an amber vial or wrap the container in aluminum foil.[2]
-
Use Degassed Solvents: For solutions, ensure solvents are deoxygenated by sparging with an inert gas or through several freeze-pump-thaw cycles.[2]
Long-Term Storage Solutions:
-
Temperature: Store the purified compound at low temperatures, such as -20°C, under an inert atmosphere.[2]
-
N-Substitution: If your synthesis allows, protecting the pyrrole nitrogen (N-H) can significantly enhance stability by reducing the ring's electron density and its susceptibility to oxidation.[2]
Section 2: Thin-Layer Chromatography (TLC) – Your Diagnostic Tool
Effective column chromatography is impossible without optimized TLC conditions. For polar compounds, TLC itself can be a challenge.
Q2: My pyrrole compound streaks badly on the TLC plate, making it impossible to calculate an Rf value. What causes this and how do I fix it?
A: Streaking is a very common issue when dealing with polar, nitrogen-containing heterocycles on standard silica gel.[3][4] The primary cause is the strong interaction between your polar compound and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This leads to slow, uneven movement up the plate.
Troubleshooting Flowchart for TLC Streaking
Caption: Decision tree for troubleshooting TLC streaking.
Detailed Solutions:
-
Check Sample Concentration: The simplest cause of streaking is applying too much sample to the plate.[5][6][7] Prepare a more dilute solution and spot again.
-
Add a Basic Modifier: To neutralize the acidic silica surface, add a small amount of a base to your developing solvent (mobile phase).[3][5][8] Common choices include:
-
0.1–2.0% triethylamine (Et₃N)
-
1–10% ammonia in methanol (then use this stock solution as a polar component in a solvent system like dichloromethane/methanol).[5]
-
-
Use an Alternative Stationary Phase: If modifiers are ineffective, the interaction is too strong. Try a different type of TLC plate:
Q3: My compound stays on the baseline (Rf = 0) even in 100% ethyl acetate. What should I do?
A: This indicates your compound is too polar for the solvent system. Ethyl acetate is not a sufficiently strong polar solvent to displace your compound from the highly polar silica gel.[9][10]
Solutions:
-
Increase Mobile Phase Polarity Drastically: Switch to a more polar solvent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[3][10] Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it (5%, 10%) until you achieve an optimal Rf value, ideally between 0.2 and 0.4.[10]
-
Employ Specialized Solvent Systems: For extremely polar compounds, consider these options:
-
Ammonia/Methanol/DCM: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this solution in dichloromethane.[11][12] This system is both highly polar and basic, addressing strong silica interactions.
-
EBAW: A mixture of Ethyl acetate/Butanol/Acetic Acid/Water (e.g., 80/10/5/5 ratio) can be effective for TLC analysis of very polar compounds, but note that this system is not suitable for flash chromatography.[11]
-
Q4: I suspect my pyrrole is decomposing on the silica TLC plate. How can I confirm this?
A: This is a valid concern, as the acidic nature of silica gel can catalyze the degradation of sensitive compounds.[9][12] A 2D TLC experiment is the definitive way to test for on-plate stability.[9][11]
Protocol 1: 2D Thin-Layer Chromatography
-
Spotting: Using a square TLC plate, spot your compound in one corner, about 1 cm from each edge.
-
First Run: Develop the plate in a chosen solvent system. This will separate the components vertically.
-
Dry and Rotate: Remove the plate and thoroughly dry it under a stream of nitrogen or in a vacuum desiccator. Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.
-
Second Run: Develop the plate again using the same solvent system.
-
Analysis:
-
Stable Compounds: If your compound is stable, all spots will appear along the diagonal of the plate.
-
Unstable Compounds: If your compound is degrading, new spots will appear "off-diagonal" (typically below the diagonal), representing the decomposition products formed during the first elution and the time spent on the plate.[9][11]
-
Section 3: Column Chromatography – The Workhorse of Purification
This is where most purification challenges with polar pyrroles arise. The principles learned from TLC troubleshooting are directly applicable here.
Q5: My polar pyrrole streaks severely during column chromatography, leading to broad fractions and poor separation. How can I achieve sharp bands?
A: Just as with TLC, streaking (also called tailing) on a column is caused by strong interactions with the acidic silica gel.[3] The key is to mitigate these interactions.
Solutions:
-
Add a Basic Modifier to the Eluent: This is the most common and effective solution. Based on your TLC optimization, add 0.1-1% triethylamine or pyridine to your entire mobile phase.[3] This neutralizes the acidic sites on the silica, allowing your compound to elute in sharper bands.
-
Use Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel before packing the column. A common method is to prepare the silica slurry in your non-polar solvent (e.g., hexane) containing 1% triethylamine.[3][10] Let this stand for an hour before packing the column. This ensures the entire stationary phase is neutralized.
-
Switch the Stationary Phase: If modifiers are insufficient, a different stationary phase is necessary.
| Stationary Phase | Type | Best For | Considerations |
| Alumina (Neutral or Basic) | Normal Phase | Basic, acid-sensitive polar pyrroles.[3][8] | Can have different selectivity than silica. Always pre-screen with alumina TLC plates. |
| Reversed-Phase (C18) | Reversed-Phase | Very polar, water-soluble pyrroles.[3][8] | Uses polar mobile phases (e.g., water/acetonitrile or water/methanol).[3] |
| Amine-Functionalized Silica | HILIC/Normal | Highly polar compounds like carbohydrates, can work for polar heterocycles.[13] | Operates in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[13] |
Q6: My compound is extremely polar and won't elute from the silica column, even with a DCM/MeOH gradient. What are my options?
A: This is a case of irreversible adsorption or extremely strong binding.[8] Before abandoning the column, try these aggressive elution strategies. If they fail, a change in stationary phase is mandatory.
Troubleshooting Steps:
-
Introduce an Acidic Modifier (Use with Caution): If your compound is stable in acid, adding a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase can help displace the compound from the silica by protonating it or competing for binding sites.[3] Crucially, first test your compound's stability to these conditions on a TLC plate.
-
Use an Ammonia-Containing Eluent: A gradient including a DCM/MeOH system where the methanol component contains 2-5% ammonium hydroxide can be very effective for eluting stubborn, basic compounds.[14]
-
Switch to Reversed-Phase Chromatography: This is often the best solution for very polar compounds.[3] The non-polar C18 stationary phase will have minimal interaction with your polar pyrrole, and elution is controlled by varying the ratio of water to an organic solvent like acetonitrile or methanol.
Workflow for Purification Strategy Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chembam.com [chembam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
Ethyl 4-amino-1H-pyrrole-2-carboxylate stability and degradation pathways
Welcome to the technical support resource for Ethyl 4-amino-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate potential challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and handling of this compound.
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is influenced by several environmental factors.[1] Due to its chemical structure—an electron-rich aminopyrrole system—it is particularly susceptible to:
-
Atmospheric Oxygen: The pyrrole ring and the amino group are prone to oxidation, which is a primary degradation pathway.[2][3]
-
Light Exposure: UV and visible light can provide the energy to initiate photochemical degradation reactions.[4] Pyrrole-containing structures are known to have variable photostability.[5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation processes, including oxidation and hydrolysis.[6]
-
pH (in solution): The ethyl ester functional group is susceptible to acid- or base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.[7]
Q2: What are the optimal storage conditions for this compound?
To maximize shelf-life and maintain purity, the compound should be stored with careful consideration of the factors listed above. We recommend a multi-faceted approach to storage, summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (e.g., -80°C for long-term) | Minimizes the rate of thermal degradation and slows oxidative processes.[2] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation.[2] |
| Light | In an amber or opaque vial | Protects the light-sensitive compound from photodegradation.[2][4] |
| Container | Tightly sealed, properly labeled container | Prevents moisture ingress which can lead to hydrolysis and contamination.[8] |
Q3: What are the major degradation pathways I should be aware of?
There are two principal degradation pathways for this compound: oxidation and hydrolysis.
-
Oxidative Degradation: This is the most common and visually apparent degradation route. The electron-rich nature of the aminopyrrole ring makes it highly susceptible to oxidation by atmospheric oxygen.[3] This process can lead to the formation of highly colored radical species that can subsequently dimerize or polymerize, resulting in discoloration of the material (e.g., turning yellow, brown, or black).[2]
-
Hydrolysis: The ethyl ester group can be cleaved by water, a reaction catalyzed by the presence of acid or base. This results in the formation of 4-amino-1H-pyrrole-2-carboxylic acid and ethanol. While this may not cause a color change, it alters the chemical identity of the compound and impacts its purity.
Caption: Primary degradation pathways for the title compound.
Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: My solid sample of this compound has turned from off-white to brown/black.
-
Probable Cause: This discoloration is a classic sign of oxidative degradation and polymerization.[2] Exposure to air (oxygen) and potentially light has initiated a chemical reaction leading to the formation of colored byproducts.
-
Immediate Actions:
-
Immediately transfer the compound to a container that can be flushed with an inert gas like argon or nitrogen.
-
Protect the container from light by placing it in a light-blocking secondary container or wrapping it in aluminum foil.[2]
-
Move the compound to a low-temperature freezer (-20°C or -80°C) for storage.[2]
-
-
Long-Term Prevention:
-
Handling: Always handle the solid compound in an inert atmosphere if possible (e.g., a glovebox). For brief handling in the open, work quickly and minimize exposure time.
-
Purchasing: Purchase smaller quantities that will be consumed quickly to avoid long-term storage of a partially used bottle.
-
Purity Check: Before use in a critical experiment, assess the purity of the discolored material using a suitable analytical method like HPLC or LC-MS to quantify the amount of degradation.
-
Problem 2: I am preparing a solution and it is rapidly turning yellow/dark.
-
Probable Cause: The solvent likely contains dissolved oxygen, which is accelerating the oxidative degradation of your compound. This process can be much faster in solution than in the solid state.
-
Troubleshooting & Optimization:
-
Solvent Degassing: Use a solvent that has been thoroughly deoxygenated. This can be achieved by:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive applications, subjecting the solvent to at least three freeze-pump-thaw cycles will remove virtually all dissolved gases.
-
-
Inert Atmosphere: Prepare the solution under a blanket of inert gas.
-
-
Workflow Recommendation:
Caption: Recommended workflow for preparing stable solutions.
Problem 3: My HPLC/LC-MS analysis shows an unexpected peak. How do I identify it?
-
Probable Cause: You are likely observing a degradation product. The two most common culprits are the hydrolysis product or an oxidation byproduct.
-
Identification Strategy:
-
Analyze the Mass Spectrum (LC-MS):
-
Hydrolysis Product: Look for a peak with a mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H). The molecular weight of the parent compound is 154.17 g/mol . The hydrolyzed carboxylic acid (4-amino-1H-pyrrole-2-carboxylic acid) would have a molecular weight of 126.12 g/mol . Check your mass spectrum for an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 127.12).
-
Oxidation Products: Look for peaks with masses that are roughly double the parent mass, which would suggest dimerization. These peaks may be broad and part of a series of oligomeric species.
-
-
Analyze the Retention Time (HPLC): The hydrolyzed carboxylic acid is more polar than the parent ethyl ester. Therefore, in a standard reversed-phase HPLC system, its peak will appear at an earlier retention time.
-
Perform a Forced Degradation Study: To confirm the identity of a degradation peak, you can intentionally degrade a small sample of your compound.
-
Hydrolysis: Dissolve a small amount in a solution with a slightly basic pH (e.g., pH 8-9) and warm gently. Inject this sample into the HPLC/LC-MS. The peak corresponding to the hydrolysis product should increase significantly in area.
-
Oxidation: Bubble air or add a small amount of a mild oxidizing agent (like H₂O₂) to a solution of your compound and expose it to light. The peak(s) corresponding to oxidative byproducts should increase.
-
-
Table 2: Common Degradants and Their Analytical Signatures
| Degradation Pathway | Degradation Product | Expected MW ( g/mol ) | Expected LC-MS Ion [M+H]⁺ | Expected RP-HPLC Behavior |
| Hydrolysis | 4-amino-1H-pyrrole-2-carboxylic acid | 126.12 | m/z 127.12 | Elutes before parent compound |
| Oxidation | Dimer | ~306.32 | m/z ~307.32 | Elutes after parent compound |
Experimental Protocols
Protocol 1: General SOP for Handling and Storage
-
Receiving: Upon receipt, inspect the container for a proper seal. Do not use if the seal is broken.
-
Initial Storage: Immediately place the sealed container in a -20°C freezer, protected from light.
-
Dispensing Solid: If possible, use a glovebox filled with nitrogen or argon. If not, open the container in a fume hood, quickly dispense the required amount, flush the container headspace with inert gas, and reseal it tightly.
-
Solution Preparation: Use freshly deoxygenated solvents. Prepare solutions under an inert atmosphere.
-
Solution Storage: Store solutions in sealed, light-protected vials at -20°C or below and use them as quickly as possible. Avoid repeated freeze-thaw cycles.
Protocol 2: Representative HPLC Method for Purity Assessment
This is a general-purpose method; optimization may be required for your specific instrumentation and application.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as determined by UV-Vis scan)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
References
- MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- National Institutes of Health (NIH). (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities.
- PubMed. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex.
- ResearchGate. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- Royal Society of Chemistry. (n.d.). Molecular structure–intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers.
- Dickson. (2025). Top 5 Factors Affecting Chemical Stability.
- PubMed. (2016). The Oxidation of Pyrrole.
- Royal Society of Chemistry. (n.d.). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.
- MDPI. (n.d.). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate.
- SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
- FasterCapital. (n.d.). Factors Affecting Drug Stability.
- YouTube. (2025). Amines-Part 8-Chemical Properties 2-Oxidation.
- Gyan Sanchay. (n.d.). Factors Affecting Stability.
- National Institutes of Health (NIH). (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fastercapital.com [fastercapital.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Prevention of Pyrrole Compound Oxidation During Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of pyrrole and pyrrole-containing compound oxidation during chemical reactions. Due to their electron-rich nature, pyrrole moieties are highly susceptible to oxidation, which can lead to undesired side products, polymerization, and significantly lower yields.[1][2] This resource offers practical, field-proven strategies to maintain the integrity of your compounds throughout your synthetic workflows.
Troubleshooting Guide: Addressing Oxidation-Related Reaction Failures
This section provides a structured approach to diagnosing and solving common problems associated with pyrrole oxidation during reactions.
Problem 1: Rapid Discoloration (Darkening) of the Reaction Mixture and Low Yield of the Desired Product.
Possible Cause: Uncontrolled oxidation of the pyrrole ring, often leading to the formation of colored oligomers or polypyrrole.[1][3][4]
Solutions & Explanations:
-
Implement a Robust Inert Atmosphere: The primary culprit for oxidation is often atmospheric oxygen.[2] It is crucial to rigorously exclude air from your reaction setup.
-
Expertise & Experience: Simply flushing the flask with nitrogen or argon is often insufficient. For highly sensitive substrates, employ a Schlenk line or a glovebox.[5][6][7] These tools allow for the effective removal of air through multiple vacuum/backfill cycles.[6]
-
Trustworthiness: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water, which can also contribute to degradation pathways.[6] Use well-greased joints or Teflon sleeves to ensure a tight seal.[5]
-
-
Deoxygenate Solvents and Reagents: Dissolved oxygen in solvents is a common and often overlooked source of oxidation.[8][9]
-
Expertise & Experience: The "freeze-pump-thaw" method is the most effective technique for removing dissolved gases.[9][10][11] For less sensitive reactions, sparging (bubbling) the solvent with an inert gas like nitrogen or argon for an extended period can be sufficient.[8][9][11]
-
Trustworthiness: Prepare degassed solvents immediately before use, as they can reabsorb atmospheric gases over time.[10]
-
-
Control Reaction Temperature: Many oxidation reactions are accelerated at higher temperatures.
-
Expertise & Experience: If the primary reaction allows, conduct it at a lower temperature. For exothermic reactions, such as the Vilsmeier-Haack formylation, use an ice bath to maintain a low and stable temperature (e.g., 0-10 °C).[12]
-
Trustworthiness: Monitor the internal reaction temperature closely, especially during the addition of reagents.
-
Problem 2: Formation of Multiple Unidentifiable Side Products, Complicating Purification.
Possible Cause: Competing side reactions initiated by oxidation, such as polymerization or the formation of pyrrolinones.[4][13][14]
Solutions & Explanations:
-
Protect the Pyrrole Nitrogen (N-Protection): The N-H proton of pyrrole is acidic, and the lone pair on the nitrogen contributes significantly to the ring's high electron density. Protecting the nitrogen can modulate the ring's reactivity.
-
Expertise & Experience: Electron-withdrawing groups, such as sulfonyl (e.g., tosyl) or carbamate groups, can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation.[15] This strategy can also improve regioselectivity in subsequent reactions.[15]
-
Trustworthiness: The choice of protecting group is critical. It must be stable to the reaction conditions and easily removable without affecting the rest of the molecule.[16] For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be a suitable choice.[15]
-
-
Consider the Use of Antioxidants: In some cases, adding a radical scavenger can inhibit oxidation pathways.
-
Expertise & Experience: Small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added to the reaction mixture, provided they do not interfere with the desired chemistry.[2] This is particularly useful for storing solutions of pyrrole compounds.[2]
-
Trustworthiness: Always run a small-scale control reaction to ensure the antioxidant does not negatively impact your reaction yield or product purity.
-
Problem 3: Inconsistent Reaction Yields and Reproducibility Issues.
Possible Cause: Variability in the purity of the starting pyrrole compound and inconsistent exclusion of air and moisture.
Solutions & Explanations:
-
Purify Pyrrole Before Use: Commercial pyrrole can darken upon storage due to slow oxidation and should be purified before use.[1]
-
Expertise & Experience: Distillation, often under reduced pressure, is a common and effective method for purifying pyrrole.[1][17][18] Pre-treating the crude pyrrole with a dilute acid can help remove basic impurities.[17]
-
Trustworthiness: Store purified pyrrole under an inert atmosphere and in the dark to prevent degradation.[2]
-
-
Standardize Your Air-Sensitive Technique: Ensure that every step of the process is performed consistently to minimize exposure to air.
-
Expertise & Experience: Develop a standard operating procedure (SOP) for setting up reactions under inert conditions. This includes the number of vacuum/backfill cycles, the method for solvent degassing, and the techniques for transferring reagents (e.g., cannula transfer, gas-tight syringes).[6][19]
-
Trustworthiness: Consistent application of these techniques will lead to more reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pyrrole oxidation?
A1: The high electron density of the pyrrole ring makes it susceptible to electrophilic attack by oxidizing agents, including atmospheric oxygen. The oxidation process is thought to proceed through the formation of a pi-radical cation.[3] This reactive intermediate can then react with other pyrrole molecules, leading to dimerization and ultimately polymerization, which is often observed as the formation of "pyrrole black".[3] Under certain conditions, oxidation can also lead to the formation of pyrrolin-2-ones.[13][14]
Q2: Which inert gas is better for protecting pyrrole reactions, Argon or Nitrogen?
A2: Both argon and nitrogen are commonly used to create an inert atmosphere.[5][6] Argon is denser than air, which can be advantageous for providing a protective "blanket" over the reaction mixture. However, it is also more expensive. Nitrogen is a cost-effective and suitable choice for most applications involving pyrroles, unless the reaction involves reagents that are known to react with nitrogen (e.g., certain lithium reagents at elevated temperatures).[5]
Q3: Can I use a nitrogen-filled balloon instead of a Schlenk line?
A3: A nitrogen-filled balloon is a simple and common method for maintaining a positive pressure of inert gas in a reaction flask.[19] It is often sufficient for less air-sensitive reactions. However, it does not allow for the initial, rigorous removal of air from the flask via vacuum cycles. For highly sensitive pyrrole compounds, a Schlenk line or glovebox is strongly recommended to ensure a truly inert environment.[5][7]
Q4: How does N-protection help prevent oxidation?
A4: N-protection serves two main purposes in preventing oxidation. First, by replacing the N-H proton with a protecting group, it can sterically hinder the approach of oxidizing agents. Second, and more importantly, if an electron-withdrawing protecting group (like a sulfonyl group) is used, it reduces the electron density of the pyrrole ring.[15] This makes the ring less nucleophilic and therefore less reactive towards electrophilic oxidants.[15]
Q5: My pyrrole starting material is already dark. Can I still use it?
A5: Dark coloration indicates that the pyrrole has already begun to oxidize and polymerize.[1][20] Using it directly will likely lead to lower yields and purification difficulties. It is highly recommended to purify the pyrrole by distillation immediately before use to obtain a colorless liquid.[1][18]
Key Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This protocol is the most rigorous method for removing dissolved gases from a solvent.[10]
Materials:
-
Schlenk flask or a heavy-walled sealed tube
-
Solvent to be degassed
-
Schlenk line with a vacuum pump and inert gas supply
-
Liquid nitrogen in a dewar
Procedure:
-
Place the solvent in a Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.
-
Once frozen, open the flask to the vacuum line for several minutes to remove the gases from the headspace.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles escaping from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[6][10]
-
After the final thaw, backfill the flask with inert gas (nitrogen or argon). The solvent is now ready for use.
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
This protocol describes the basic setup for a reaction that is sensitive to air and moisture.[5][6]
Materials:
-
Oven-dried or flame-dried Schlenk flask with a stir bar
-
Schlenk line
-
Rubber septa
-
Syringes and needles
Procedure:
-
Assemble the hot glassware (e.g., Schlenk flask and condenser) and attach it to the Schlenk line.
-
Evacuate the glassware using the vacuum pump. You may gently heat the glassware with a heat gun while under vacuum to drive off any residual moisture.
-
Switch from vacuum to the inert gas supply to fill the flask with nitrogen or argon.
-
Repeat this vacuum/backfill cycle three to five times to ensure all atmospheric gases are removed.[6]
-
After the final cycle, leave the flask under a positive pressure of inert gas (indicated by the bubbling of the oil bubbler on the Schlenk line).
-
Add your degassed solvents and reagents via a gas-tight syringe or cannula transfer through a rubber septum.[6]
-
Throughout the reaction, maintain a slight positive pressure of inert gas to prevent air from entering the system.
Visualizing the Problem and Solution
Diagram 1: The Pathway of Pyrrole Oxidation
This diagram illustrates the initial steps of oxidative degradation, leading to undesirable polymerization.
Caption: Oxidative degradation of pyrrole.
Diagram 2: Logic Flow for Preventing Oxidation
This workflow outlines the key decision points and actions to mitigate the risk of oxidation during a reaction involving pyrrole compounds.
Caption: Decision workflow for preventing pyrrole oxidation.
References
- Polypyrrole Derivatives: Preparation, Properties and Applic
- Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.Catalysis Science & Technology (RSC Publishing).[Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1).ChemistryViews.[Link]
- Purification of crude pyrroles - US5502213A.
- Air-free technique.Wikipedia.[Link]
- Kinetics and mechanism of pyrrole chemical polymerization.
- Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones.PMC - NIH.[Link]
- What are the catalysts used in the polymeriz
- Pyrrole.Wikipedia.[Link]
- Pyrrole Protection | Request PDF.
- Inert
- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.Advion, Inc.[Link]
- Heterocyclic Compounds.SlideShare.[Link]
- Polypyrrole.Wikipedia.[Link]
- The Oxidation of Pyrrole | Request PDF.
- Pyrrole protection.ElectronicsAndBooks.[Link]
- How To: Degas Solvents.Department of Chemistry : University of Rochester.[Link]
- Pyrrole.Organic Syntheses Procedure.[Link]
- Degassing solvents.Chemistry Teaching Labs - University of York.[Link]
- Process for the purification of crude pyrroles - EP0608688A1.
- Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters.PubMed.[Link]
- Section 5.4 Title: Degassing Solvents.Berry Group - University of Wisconsin-Madison.[Link]
- Polymerization of pyrrole and its derivatives - WO1992013007A1.
- The Oxid
- How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai.YouTube.[Link]
- Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments.
- Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.Digital CSIC.[Link]
- What's the best way of degassing volatile organic solvents?
- Enzymatic synthesis of novel pyrrole esters and their thermal stability.PubMed.[Link]
- How to control the over oxidation of pyrrole?
- Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Deriv
- Thermal stability of polyethylene microporous films with a poly(pyrrole) conducting layer.
- Unveiling the thermal stability of diketopyrrolopyrrole-based terpolymers: a key element for enhanced efficiency and stability of organic solar cells.RSC Publishing.[Link]
- solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments.PubMed.[Link]
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
- Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction.PubMed.[Link]
- Protecting group.Wikipedia.[Link]
- Protective Groups.Organic Chemistry Portal.[Link]
- Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones.PubMed.[Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polypyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
- 10. How To [chem.rochester.edu]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protective Groups [organic-chemistry.org]
- 17. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. youtube.com [youtube.com]
- 20. uop.edu.pk [uop.edu.pk]
Technical Support Center: N-Alkylation of Substituted Pyrroles
Welcome to the technical support guide for the N-alkylation of substituted pyrroles. This resource is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with this fundamental yet often troublesome transformation. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering field-tested insights and troubleshooting strategies in a direct question-and-answer format.
Introduction: The Challenge of Selectivity and Reactivity
The pyrrole ring is a cornerstone of numerous pharmaceuticals, natural products, and functional materials. Modifying the pyrrole nitrogen via alkylation is a critical step for tuning solubility, modulating electronic properties, and building molecular complexity. However, the unique electronic nature of the pyrrole ring presents significant challenges. Its high reactivity can lead to polymerization under acidic conditions, and the deprotonated pyrrolide anion is ambident, often resulting in a frustrating mixture of N- and C-alkylated products.[1][2] This guide will help you navigate these complexities to achieve clean, high-yielding, and selective N-alkylation.
Troubleshooting Guide & FAQs
Problem 1: Low or No Conversion to the N-Alkylated Product
Question: My N-alkylation reaction shows no conversion, or the yield is very low. What are the primary factors to investigate?
Answer: This is a common issue that typically points to one of three critical parameters: the choice of base, the solvent system, or the reactivity of the alkylating agent.
-
Inadequate Deprotonation (Base Selection): The N-H proton of a simple pyrrole has a pKₐ of approximately 17.5 in DMSO.[1] To achieve complete deprotonation and form the nucleophilic pyrrolide anion, you must use a base with a significantly higher pKₐ.
-
Weak Bases (e.g., K₂CO₃, Et₃N): These are generally insufficient for deprotonating electron-neutral or electron-rich pyrroles. They may work for pyrroles bearing strong electron-withdrawing groups (EWGs) that increase the acidity of the N-H proton, but often require higher temperatures.[3]
-
Strong Bases (e.g., NaH, KH, LiHMDS): Sodium hydride (NaH) is the most common and effective choice. It irreversibly deprotonates the pyrrole, driving the reaction forward by releasing hydrogen gas. Always use a fresh, high-quality source of NaH.
-
-
Solvent Incompatibility: The solvent plays a crucial role in solubilizing the pyrrolide salt and influencing its reactivity.
-
Aprotic Polar Solvents (DMF, DMSO, THF): These are the solvents of choice.[3][4] Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent for reactions with NaH. They effectively solvate the cation (Na⁺), leaving a "naked" and highly nucleophilic pyrrolide anion.
-
Protic Solvents (e.g., Ethanol, Water): Avoid protic solvents as they will immediately quench the strong base and the pyrrolide anion.
-
-
Poor Electrophile: The reactivity of the alkylating agent (R-X) follows the expected trend: I > Br > Cl >> OTs . For sluggish reactions, switching from an alkyl chloride or bromide to the corresponding iodide can dramatically increase the reaction rate. Phase-transfer catalysis has also been shown to be effective, particularly with primary alkyl halides.[2]
Problem 2: Competing C-Alkylation and Poor Regioselectivity
Question: My reaction yields a mixture of N- and C-alkylated isomers. How can I improve the selectivity for the N-alkylated product?
Answer: This is the classic problem of controlling the reactivity of an ambident nucleophile . The pyrrolide anion has electron density on both the nitrogen and the ring carbons (primarily C2). The outcome of the reaction is governed by Hard and Soft Acid-Base (HSAB) theory and is highly dependent on the reaction conditions.[2]
-
Mechanism Overview: The reaction can proceed through two main pathways. N-alkylation is generally the kinetically favored product, while C-alkylation can sometimes be thermodynamically favored. The key is to set up conditions that overwhelmingly favor the kinetic N-alkylation pathway.
-
Controlling Factors:
-
The Cation (M⁺): The nature of the counter-ion to the pyrrolide anion is critical. More ionic nitrogen-metal bonds favor N-alkylation.[1]
-
K⁺, Na⁺, Cs⁺: These larger, "softer" cations form more ionic bonds with the nitrogen, leading to a more dissociated, "free" anion that preferentially reacts at the nitrogen. This is why bases like KH and NaH are effective for N-alkylation.
-
Li⁺, Mg²⁺: These smaller, "harder" cations coordinate more tightly to the nitrogen atom. This covalent character blocks the nitrogen, promoting reaction at the carbon positions (C-alkylation).[1][2] Using Grignard reagents (RMgX) almost exclusively leads to C-substitution.[2]
-
-
The Solvent: More solvating, polar aprotic solvents (like DMF or DMSO) help to separate the pyrrolide anion from its cation, promoting N-alkylation. Less polar solvents like ether or toluene can encourage ion-pairing, leading to more C-alkylation.[2]
-
The Alkylating Agent (Electrophile): According to HSAB theory, the "hard" nitrogen center of the pyrrolide anion prefers to react with "hard" electrophiles, while the "soft" carbon center prefers "soft" electrophiles.
-
Hard Electrophiles (e.g., methyl sulfate, primary alkyl halides): These favor N-alkylation.[2]
-
Soft Electrophiles (e.g., allyl bromide, benzyl bromide): These have a higher propensity for C-alkylation due to the softer nature of the sp²-hybridized carbon.
-
-
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Base/Cation | KH, NaH, Cs₂CO₃ (K⁺, Na⁺, Cs⁺) | n-BuLi, Grignard Reagents (Li⁺, Mg²⁺) | Larger, softer cations create a more "free" nucleophilic nitrogen.[1] |
| Solvent | Polar Aprotic (DMF, DMSO, HMPA) | Non-polar / Weakly Polar (Toluene, Ether) | Polar solvents solvate the cation, dissociating the ion pair.[2] |
| Electrophile | Hard (e.g., CH₃I, CH₃(OTs), primary halides) | Soft (e.g., Allyl-Br, Benzyl-Br) | HSAB Principle: Hard-hard and soft-soft interactions are favored.[2] |
| Temperature | Lower Temperatures | Higher Temperatures | N-alkylation is often the kinetic product; higher temps can favor thermodynamic C-alkylated products. |
Problem 3: My Substrate is Incompatible with Strong Bases or is Sterically Hindered
Question: My pyrrole contains base-sensitive functional groups (e.g., esters, ketones) or is sterically hindered, leading to poor reactivity with standard methods. What are my options?
Answer: This is a perfect scenario to employ the Mitsunobu reaction . This powerful reaction facilitates the N-alkylation of acidic N-H bonds with primary or secondary alcohols under mild, neutral conditions, completely avoiding the need for strong bases.[5][6]
-
Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). This forms a highly reactive alkoxyphosphonium salt. The weakly acidic pyrrole N-H then acts as the nucleophile, attacking the alcohol's carbon and displacing triphenylphosphine oxide (TPPO).[6]
-
Advantages:
-
Mild Conditions: Typically run at 0 °C to room temperature, preserving sensitive functional groups.[7]
-
Broad Scope: Works well with sterically hindered pyrroles and secondary alcohols, which are poor electrophiles in standard Sₙ2 reactions.[5][8][9]
-
Stereospecificity: The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is valuable in chiral synthesis.[6]
-
-
Common Pitfalls:
-
Purification: The main byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove via standard chromatography. Using polymer-supported PPh₃ can simplify workup, as the oxide can be filtered off.[7]
-
Stoichiometry: Precise stoichiometry of reagents is often crucial for high yields.
-
Caption: Decision workflow for selecting an N-alkylation method.
Problem 4: Purification is Complicated by Byproducts
Question: How can I effectively purify my N-alkylated pyrrole, especially from regioisomers or reaction-specific byproducts like TPPO?
Answer: Purification can indeed be a bottleneck. A strategic approach is required.
-
Removing Unreacted Pyrrole: If the starting pyrrole is significantly more polar than the N-alkylated product (which is often the case), standard silica gel chromatography is usually effective.
-
Separating N- vs. C-Alkylated Isomers: This can be challenging as the isomers may have very similar polarities. Careful optimization of the chromatography solvent system (e.g., using hexanes/ethyl acetate or dichloromethane/methanol gradients) is necessary. In some cases, derivatization or protection of the N-H of the C-alkylated product can alter its polarity enough to allow for separation.
-
Removing Triphenylphosphine Oxide (TPPO) from Mitsunobu Reactions:
-
Crystallization: TPPO is often crystalline. Concentrating the reaction mixture and adding a non-polar solvent like ether or hexanes can sometimes cause the TPPO to precipitate, after which it can be removed by filtration.
-
Acid Wash: If your product is stable to mild acid, washing the organic layer with dilute HCl can protonate and extract some of the basic phosphine-related impurities.
-
Specialized Chromatography: Using a more polar stationary phase or adding a small amount of a polar solvent modifier to your mobile phase can help separate the highly polar TPPO from your desired product.
-
-
Chemical Quenching and Distillation: For simple, volatile pyrroles, a patented method involves treating the crude mixture with an acid or activated carboxylic acid derivative to react with basic impurities like pyrrolidine. The purified pyrrole can then be isolated by distillation under reduced pressure.[10][11]
Validated Experimental Protocols
Protocol 1: Standard N-Alkylation with Sodium Hydride
This protocol is suitable for primary alkyl halides and pyrroles that are not sensitive to strong bases.
-
Reagents:
-
Substituted Pyrrole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl Halide (e.g., Iodomethane) (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted pyrrole (1.0 equiv).
-
Add anhydrous DMF to dissolve the pyrrole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may become colored as the pyrrolide anion forms.
-
Slowly add the alkyl halide (1.1 equiv) dropwise via syringe, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for substrates with base-sensitive groups or for using secondary alcohols as alkylating agents.[5][7]
-
Reagents:
-
Substituted Pyrrole (1.0 equiv)
-
Alcohol (Primary or Secondary) (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrrole (1.0 equiv), the alcohol (1.1 equiv), and PPh₃ (1.5 equiv).
-
Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 equiv) dropwise via syringe over 15-30 minutes. A color change (often to a yellow or orange hue) and sometimes the formation of a precipitate is observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography. The non-polar byproducts (from DIAD/DEAD) will elute first, followed by the desired product. The highly polar triphenylphosphine oxide (TPPO) will elute much later or remain on the baseline.
-
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: A-Z Guide to Interpreting Complex NMR Spectra of Polysubstituted Pyrroles
Welcome to the Technical Support Center, your comprehensive resource for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of polysubstituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who rely on unambiguous characterization of these vital heterocyclic compounds. Here, we address common challenges and provide advanced, field-proven strategies in a direct question-and-answer format.
Part 1: Frequently Encountered Problems in ¹H NMR
Question 1: Why are the pyrrole ring proton signals in my ¹H NMR spectrum unexpectedly broad?
Broad peaks in the ¹H NMR spectrum of a substituted pyrrole can be perplexing and may arise from several factors. A primary cause is the quadrupolar relaxation of the ¹⁴N nucleus, which can significantly broaden the signal of the adjacent N-H proton and, to a lesser extent, other nearby protons.[1] Other potential reasons include:
-
Poor Shimming: An inhomogeneous magnetic field is a common culprit for broadened signals throughout the spectrum.[1]
-
High Sample Concentration: Concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.[1]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause substantial line broadening.[1]
-
Chemical Exchange: The N-H proton is often involved in chemical exchange, leading to broad signals. This phenomenon is influenced by temperature and the presence of acidic or basic impurities.[1]
-
Low Solubility: If the compound is not fully dissolved, solid particles can disrupt the magnetic field's homogeneity.[1]
This flowchart outlines a systematic approach to diagnosing the cause of broad peaks in the NMR spectrum of a substituted pyrrole.
Caption: A flowchart for diagnosing the cause of broad peaks.
Question 2: I can't locate the N-H proton signal in my spectrum. Is it missing?
The N-H proton of a pyrrole ring is notoriously difficult to identify. It often appears as a very broad, low-intensity hump, typically in the downfield region of the spectrum, and can easily be mistaken for an uneven baseline.[1][2] This broadening is a direct consequence of the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[1][2]
-
D₂O Exchange: This is the most definitive method. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.[3] This confirms the signal's identity.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sharpen the N-H signal. Lowering the temperature can slow down exchange processes and quadrupolar relaxation, sometimes resulting in a more defined peak.[2]
-
¹⁴N Decoupling: A more advanced technique, ¹⁴N decoupling, involves irradiating the sample at the ¹⁴N resonance frequency while acquiring the ¹H spectrum.[4][5] This effectively removes the coupling to the nitrogen, resulting in a much sharper N-H proton signal.[4][5]
Part 2: Deciphering Substitution Patterns
The substitution pattern on a pyrrole ring profoundly influences the chemical shifts and coupling constants of the remaining ring protons. Understanding these effects is crucial for accurate structural elucidation.[6]
Core Principles of Pyrrole NMR Spectroscopy:
The pyrrole ring is a five-membered aromatic system. In an unsubstituted pyrrole, symmetry results in two unique proton signals and two unique carbon signals in the aromatic region.[6] The α-protons (H2/H5) are adjacent to the nitrogen, while the β-protons (H3/H4) are further away.[6] The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituents.[6]
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -COR) deshield the ring protons and carbons, causing their signals to shift downfield to higher ppm values.[6]
-
Electron-Donating Groups (EDGs): These groups (e.g., -NH₂, -OR, -alkyl) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[6]
Question 3: How can I differentiate between a 2-substituted and a 3-substituted pyrrole using ¹H NMR?
Differentiating between isomers is a common challenge. The key lies in analyzing the coupling patterns and chemical shifts of the remaining ring protons.
| Substitution Pattern | Expected ¹H NMR Signals and Coupling |
| 2-Substituted | Three distinct signals for the remaining ring protons (H3, H4, and H5). Expect a doublet of doublets (or triplet) for H4, a doublet for H5, and a doublet for H3, with characteristic coupling constants. |
| 3-Substituted | Three distinct signals for the remaining ring protons (H2, H4, and H5). Expect a doublet for H2, a doublet for H5, and a triplet (or doublet of doublets) for H4. |
Note: The exact multiplicity can be influenced by long-range couplings.
Question 4: The signals for my ring protons are overlapping. How can I resolve them?
Overlapping signals are a frequent issue, especially with polysubstituted pyrroles where the chemical shift differences can be small.
Caption: Workflow for resolving overlapping NMR signals.
-
Change the NMR Solvent: Sometimes, simply changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts in the proton resonances, leading to better signal dispersion.[3]
-
Higher Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, often resolving overlapping multiplets.
-
2D NMR Techniques: When 1D methods are insufficient, 2D NMR is the definitive solution.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the pyrrole ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for establishing the positions of substituents relative to the ring protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is crucial for confirming the regiochemistry of substitution, especially for adjacent substituents.
-
Part 3: Advanced Topics and Data Interpretation
Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyrrole:
| Nucleus | Chemical Shift (ppm) |
| H2 / H5 (α-protons) | ~6.7 |
| H3 / H4 (β-protons) | ~6.1 |
| C2 / C5 (α-carbons) | ~118 |
| C3 / C4 (β-carbons) | ~108 |
Data is approximate and can vary with solvent and concentration.[6]
Characteristic Coupling Constants in the Pyrrole Ring:
The magnitudes of proton-proton coupling constants (J-values) provide valuable structural information.
| Coupling | Typical Range (Hz) |
| ³J(H2,H3) | 2.5 - 3.5 |
| ³J(H3,H4) | 3.0 - 4.0 |
| ⁴J(H2,H4) | 1.0 - 2.0 |
| ⁴J(H2,H5) | 1.5 - 2.5 |
| ⁵J(H3,H5) | < 1.0 |
These values are typical and can be influenced by substituents.[4][7]
Experimental Protocol: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the polysubstituted pyrrole sample.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, ensuring proper shimming and tuning for optimal resolution.[6]
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is generally recommended due to the lower natural abundance of the ¹³C isotope.[6]
References
- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.).
- Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed. (2010). Magnetic Resonance in Chemistry, 48(8), 617-624.
- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.).
- Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. (1969). Molecular Physics, 17(2), 155-165.
- Pyrrole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. (n.d.).
- Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. - ResearchGate. (n.d.).
- Analysis of the N.M.R. spectrum of pyrrole. (1968). Molecular Physics, 14(3), 283-293.
- Vicinal coupling in Furan/Pyrrole so low? : r/chemistry - Reddit. (2024, November 20).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.).
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate. (2025, August 10).
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.).
- 5.3: Proton N-H Resonance of Pyrrole. Double Resonance - Chemistry LibreTexts. (2022, September 3).
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
Sources
Storage and handling guidelines for Ethyl 4-amino-1H-pyrrole-2-carboxylate
Technical Support Center: Ethyl 4-amino-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for this compound. This document provides essential storage and handling guidelines, answers to frequently asked questions, and troubleshooting advice to ensure the successful use of this reagent in your research. As a substituted aminopyrrole, this compound's stability is critical for reproducible experimental outcomes.
Datasheet View: Physical & Chemical Properties
This table summarizes the key properties for this compound and related structures. Data for the specific 4-amino isomer is limited, so properties of similar compounds are provided for reference.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1][2][3] |
| Appearance | Typically a solid, may range from off-white to tan or darker depending on purity. | [4][5] |
| Melting Point | Data not widely available; related compounds like Ethyl 4-bromopyrrole-2-carboxylate melt at 58-63 °C. | |
| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and DMF. Limited water solubility is expected. | [6][7] |
| Purity | Typically >95-97% | [1][2] |
| CAS Number | Data not consistently available for this specific isomer. The 5-amino isomer is 755750-25-5. | [1] |
Core Protocols: Storage and Handling
Due to the amine functionality on the electron-rich pyrrole ring, this compound is susceptible to oxidation and degradation, which can be accelerated by exposure to air, light, and moisture.
Experimental Workflow: From Receipt to Use
Caption: Standard workflow from receiving the compound to its use in a reaction.
Step-by-Step Handling Procedure
-
Receiving and Inspection: Upon receipt, visually inspect the container. The compound should be a solid. Significant discoloration (e.g., dark brown or black) may indicate degradation.
-
Storage Conditions:
-
Short-Term (≤ 1 month): Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is often sufficient.[1][5][8]
-
Long-Term (> 1 month): For maximum stability, store under an inert atmosphere (argon or nitrogen) at 0-8 °C.[2] This minimizes oxidation and hydrolysis. Backfill the container with inert gas after each use.
-
-
Personal Protective Equipment (PPE): Always handle the compound inside a laboratory fume hood. Wear standard PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[4][5][9][10]
-
Weighing: To prevent moisture absorption and oxidation, weigh the compound quickly. For high-precision work or long-term studies, weighing should be performed in a glovebox or under a stream of inert gas.
-
Preparing Stock Solutions:
-
Use anhydrous solvents to prepare stock solutions.
-
Ensure the solvent is degassed (e.g., by sparging with argon for 15-20 minutes) before use to remove dissolved oxygen.
-
Store solutions in tightly sealed vials with an inert gas headspace, protected from light, and refrigerated if possible.
-
Frequently Asked Questions (FAQs)
Q1: Why is the color of my this compound sample tan/brownish instead of white?
A: Pyrroles and aromatic amines are prone to oxidation when exposed to air and light, often forming highly colored polymeric impurities. A tan or light brown color may not significantly impact many synthetic applications, but a dark brown or black color suggests substantial degradation, which could lower reaction yields and complicate purification.
Q2: What is the primary degradation pathway for this compound?
A: The primary pathway is oxidation. The electron-rich pyrrole ring and the exocyclic amino group are both susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by light and trace metal impurities, leading to the formation of complex colored byproducts.
Q3: Can I store this compound on the benchtop?
A: Benchtop storage is not recommended for periods longer than a few hours. Exposure to ambient air, light, and humidity will accelerate degradation. Always return the compound to a cool, dry, and dark environment in a sealed container after use.[5]
Q4: My reaction is not proceeding as expected. Could the reagent be the problem?
A: Yes. If the reagent has degraded, its effective concentration is lower, and the impurities may interfere with your reaction. If you suspect degradation, consider purifying a small amount by recrystallization or column chromatography, or use a fresh bottle of the reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting reactions with this compound.
Issue 1: Compound fails to dissolve completely in the chosen solvent.
-
Cause: The compound may have limited solubility in that specific solvent, or it may have polymerized upon storage, creating insoluble material.
-
Solution:
-
Confirm the solvent is anhydrous. Trace water can affect solubility.
-
Try gentle warming or sonication to aid dissolution.
-
If insolubles persist, it is likely due to degradation. Filter the solution before use, but be aware that the concentration of the active compound will be lower than calculated. For best results, use a fresh reagent.
-
Issue 2: Reaction mixture turns dark immediately after adding the pyrrole.
-
Cause: This often indicates rapid decomposition of the pyrrole under the reaction conditions. This can be caused by strong acids, strong oxidizing agents, or exposure to air at elevated temperatures.
-
Solution:
-
Ensure the reaction is run under a robust inert atmosphere.
-
Add the pyrrole solution slowly and at a lower temperature to control any initial exotherm.
-
Check the compatibility of all reagents. For instance, some Suzuki coupling conditions can be harsh on sensitive heterocycles; a milder base or catalyst system may be required.[7]
-
Issue 3: TLC or LC-MS analysis shows multiple spots/peaks even before the reaction starts.
-
Cause: This is a clear sign of reagent impurity or degradation.
-
Solution:
-
Do not proceed with the reaction. Using a degraded starting material will lead to complex mixtures that are difficult to purify and interpret.
-
Obtain a fresh bottle of the reagent.
-
Alternatively, purify the material yourself. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method for purifying pyrrole derivatives.[7]
-
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- CDN Isotopes. (2016).
- Echemi. (n.d.).
- Fisher Scientific. (2023).
- TCI Chemicals. (n.d.).
- BLD Pharm. (n.d.).
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
- CP Lab Chemicals. (n.d.).
- Frontier Specialty Chemicals. (n.d.).
- Universal Biologicals. (n.d.).
- Amerigo Scientific. (n.d.).
- Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
- Advanced ChemBlocks. (n.d.).
- Ivachtchenko, A. V., et al. (2004).
- Pharmaffiliates. (n.d.).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Ethyl 2-amino-1H-pyrrole-3-carboxylate 97% | CAS: 108290-86-4 | AChemBlock [achemblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Validation & Comparative
A Comparative Crystallographic Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate Analogs
This guide provides an in-depth comparative analysis of the X-ray crystal structures of analogs of Ethyl 4-amino-1H-pyrrole-2-carboxylate. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the subtle yet significant structural variations among these heterocyclic compounds. Understanding these three-dimensional arrangements is paramount, as they directly influence the physicochemical properties, biological activity, and potential applications of these molecules in drug discovery and materials science.[1][2]
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The precise spatial orientation of substituents on the pyrrole ring, dictated by the crystal packing and intramolecular interactions, can significantly impact receptor binding and pharmacokinetic profiles. This guide will explore these structural nuances through the lens of single-crystal X-ray diffraction, offering insights into how modifications to the parent structure of this compound can modulate its solid-state architecture.
Comparative Structural Analysis of Pyrrole Analogs
Key Structural Features and Variations
The core pyrrole ring in these analogs exhibits near planarity, a common feature for this aromatic heterocycle. However, the substituents introduce significant conformational differences.
In Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , the fluorophenyl ring is substantially rotated out of the plane of the pyrrole ring, with a dihedral angle of 67.6(2)°.[4] This rotation minimizes steric hindrance between the two ring systems. The supramolecular structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as off-centric π–π stacking interactions.[4]
Conversely, in Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate , the dihedral angle between the pyrrolidine and phenyl rings is a more pronounced 85.77 (7)°.[6] This near-perpendicular arrangement is influenced by the presence of an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif.[6] In the crystal lattice, molecules form inversion dimers through O—H⋯O hydrogen bonds.[6]
These variations in dihedral angles and hydrogen bonding networks highlight the profound impact of substituent choice on the overall molecular conformation and crystal packing. Such differences can have significant implications for properties like solubility and bioavailability.
Crystallographic Data Summary
| Feature | Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate[4] | Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate[5][6] |
| Chemical Formula | C₁₂H₁₃FN₂O₃ | C₁₆H₂₀N₂O₅ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| Dihedral Angle (Pyrrole-Phenyl) | 67.6 (2)° | 85.77 (7)° |
| Key Intermolecular Interactions | N—H⋯O, C—H⋯O, π–π stacking | O—H⋯O, N—H⋯O (intramolecular) |
Experimental Protocols: From Powder to Structure
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[7] This is often the most challenging step in X-ray crystallography.[7]
Step 1: Single Crystal Growth
The quality of the crystal is paramount for a successful diffraction experiment.[8][9] The crystal should be a single, well-formed entity, free of cracks and other imperfections, typically with dimensions around 0.1-0.3 mm.[7][9]
Recommended Protocol: Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the purified pyrrole analog in a suitable solvent or solvent mixture until saturation is reached. Common solvents for such compounds include ethyl acetate, ethanol, or acetone.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.
Logical Framework for Crystal Growth
Caption: Workflow for growing single crystals via slow evaporation.
Step 2: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[10]
General Procedure:
-
Crystal Mounting: The selected crystal is mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer.[10]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[11] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][10]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.[11]
X-ray Crystallography Workflow
Caption: The process of determining a crystal structure using X-ray diffraction.
Biological Context and Drug Design Implications
Pyrrole-2-carboxamides, closely related to the title compounds, have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis.[12] The crystal structure of MmpL3 in complex with inhibitors has been instrumental in guiding the structure-based design of new potent analogs.[12]
The structural insights gained from X-ray crystallography, such as the orientation of substituents and the hydrogen bonding patterns, are critical for understanding the structure-activity relationships (SAR) of these compounds. For instance, the presence and accessibility of hydrogen bond donors and acceptors on the pyrrole analogs can be directly visualized, providing a rational basis for designing molecules with improved binding affinity and specificity for their biological targets.[12]
Conclusion
This guide has provided a comparative overview of the X-ray crystal structures of analogs of this compound. The detailed analysis of their three-dimensional structures, facilitated by single-crystal X-ray diffraction, reveals the significant influence of substituent modifications on molecular conformation and intermolecular interactions. The experimental protocols outlined herein provide a robust framework for researchers seeking to elucidate the structures of novel pyrrole derivatives. Ultimately, a thorough understanding of the solid-state structure of these compounds is indispensable for the rational design of new therapeutic agents and advanced materials.
References
- Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate.
- Patel, U. H., Patel, B. D., & Shah, D. A. (2013). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate.
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry.
- X-ray crystallography. Wikipedia.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
- Pyrrole-2-Carboxylic Acid. PubChem.
- Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.
- Single-crystal X-ray Diffraction. Carleton College Science Education Resource Center.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information.
- Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate.
- Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar.
- Crystal structure of ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1 H -pyrrole-3-carboxylate, C 16 H 20 N 2 O 5. ResearchGate.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis of Knorr vs. Paal-Knorr Methodologies
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The ability to efficiently construct this five-membered aromatic heterocycle is, therefore, a critical skill for synthetic chemists. Among the classical methods, the Knorr and Paal-Knorr syntheses, both dating back to the 1880s, remain highly relevant and widely practiced.
This in-depth guide provides a comparative analysis of these two seminal methodologies. As a Senior Application Scientist, my goal is not merely to present protocols but to offer a deeper understanding of the causality behind experimental choices, empowering researchers to select and optimize the synthetic route best suited for their specific target molecules.
Part 1: The Knorr Pyrrole Synthesis – A Convergent Approach to Polysubstituted Pyrroles
The Knorr synthesis is a powerful and versatile method involving the condensation of an α-amino ketone with a compound possessing an activated methylene group, such as a β-ketoester.[4][5][6] Its primary strength lies in the ability to construct highly functionalized and unsymmetrical pyrroles with a high degree of regiochemical control.
Mechanistic Rationale & Causality
A key challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which readily undergo self-condensation to form pyrazines.[4][7] To circumvent this, the α-amino ketone is almost always generated in situ. The standard, field-proven approach involves the reduction of a more stable α-oximino ketone precursor using zinc dust in acetic acid.[1][4]
The validated mechanism proceeds as follows:
-
In Situ Amine Formation: The α-oximino group of the first carbonyl component is reduced to the primary amine.
-
Condensation & Enamine Formation: The newly formed α-amino ketone undergoes condensation with the second carbonyl component (the β-ketoester) to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.[4]
-
Rate-Determining Cyclization: An intramolecular nucleophilic attack by the enamine nitrogen onto one of the ester's carbonyl groups initiates the ring-closing step.
-
Aromatization: The resulting intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable aromatic pyrrole ring.
Caption: Experimental workflow and mechanism of the Knorr pyrrole synthesis.
Validated Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is based on the original, highly reliable Knorr procedure.[4][8]
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Zinc dust
-
Ice bath
-
Water
Procedure:
-
Nitrosation (Oxime Formation): In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1 eq.) in glacial acetic acid. Slowly add a concentrated aqueous solution of sodium nitrite (1 eq.), ensuring the temperature is maintained between 5-7°C.[8] This exothermic reaction must be carefully controlled to prevent side reactions.
-
Reaction Mixture Preparation: In a separate, larger flask, add the second equivalent of ethyl acetoacetate and glacial acetic acid. Stir the mixture.
-
In Situ Reduction and Condensation: Gradually and simultaneously add the prepared oxime solution and zinc dust to the second flask. The reaction is exothermic; external cooling may be necessary to prevent the mixture from boiling too vigorously.[4] The zinc reduces the oxime to the amine, which immediately reacts with the surrounding ketoester.
-
Completion and Isolation: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[8] Pour the hot reaction mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrrole.
Part 2: The Paal-Knorr Synthesis – A Direct and Efficient Cyclization
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[1][9] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11] Its popularity stems from its operational simplicity and consistently high yields.[1][12]
Mechanistic Rationale & Causality
The mechanism was a subject of debate until seminal work in the 1990s, supported by later computational studies, validated the hemiaminal pathway.[9][11][13]
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[10][14]
-
Rate-Determining Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step is the rate-determining step of the reaction.[9][15]
-
Aromatization: Two subsequent dehydration steps of the resulting cyclic intermediate yield the stable aromatic pyrrole.[15]
The reaction is typically catalyzed by a weak acid, like acetic acid, which accelerates the condensation.[9][11] Using strong acids (pH < 3) or amine hydrochloride salts can favor the formation of furan byproducts.[9][11]
Caption: The accepted hemiaminal pathway for the Paal-Knorr synthesis.
Validated Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This microscale protocol is a classic example of the Paal-Knorr reaction's efficiency.[16]
Materials:
-
Hexane-2,5-dione (acetonylacetone)
-
Aniline
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine hexane-2,5-dione (1 eq.), aniline (1 eq.), and a minimal amount of ethanol to dissolve the reactants.
-
Catalysis: Add a single drop of concentrated hydrochloric acid to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture in an ice bath. Add 0.5 M hydrochloric acid to precipitate the product.
-
Purification: Collect the crystals by vacuum filtration and recrystallize from a methanol/water mixture to yield the pure product.
Part 3: Comparative Analysis and Practical Considerations
The choice between the Knorr and Paal-Knorr synthesis is dictated by the target molecule's substitution pattern and the availability of starting materials.
Quantitative Performance Data
| Feature | Knorr Synthesis | Paal-Knorr Synthesis |
| Starting Materials | α-Amino ketone & β-Ketoester/Dicarbonyl | 1,4-Dicarbonyl compound & Amine/Ammonia |
| Key Transformation | Convergent condensation/cyclization | Direct cyclization of a dicarbonyl |
| Regiocontrol | Excellent; defined by choice of reactants | Can be poor with unsymmetrical dicarbonyls[17] |
| Typical Yields | Moderate to Good (55-80%)[18] | Good to Excellent (>60%, often 80-95%)[1][18] |
| Reaction Conditions | Requires in situ generation of amine; often exothermic | Generally mild; neutral or weakly acidic[11] |
| Primary Limitation | Instability of α-amino ketone intermediate | Availability of 1,4-dicarbonyl precursors[1][10] |
Expertise & Experience: Which Method to Choose?
-
Choose the Knorr Synthesis when: Your target is a highly substituted, unsymmetrical pyrrole . The convergent nature of the Knorr synthesis allows for the deliberate and controlled introduction of different functional groups at specific positions, which is difficult to achieve with the Paal-Knorr method. It is the superior choice for building complex pyrroles with multiple electron-withdrawing groups.[1]
-
Choose the Paal-Knorr Synthesis when: Your target is a symmetrically substituted N-H or N-alkyl/aryl pyrrole .[6][19] If the required 1,4-dicarbonyl compound is commercially available or readily synthesized, this method is almost always preferred due to its operational simplicity, milder conditions, and higher yields.[9][12] Modern modifications using microwave irradiation can further reduce reaction times significantly.[17]
Conclusion: Two Classic Methods, Two Distinct Applications
The Knorr and Paal-Knorr syntheses are foundational pillars in heterocyclic chemistry. Far from being archaic, they continue to be indispensable tools for drug development professionals and researchers. The Paal-Knorr synthesis offers a direct, high-yielding path for simpler pyrroles, while the Knorr synthesis provides the strategic control necessary for constructing complex, polysubstituted targets. A thorough understanding of their respective mechanisms, advantages, and limitations—as outlined in this guide—is crucial for making an informed, effective decision at the outset of any synthetic campaign involving the pyrrole ring.
References
- Wikipedia. Knorr pyrrole synthesis. ([Link])
- Wikipedia. Paal–Knorr synthesis. ([Link])
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. ([Link])
- The Journal of Physical Chemistry A. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ([Link])
- SynArchive. Knorr Pyrrole Synthesis. ([Link])
- Catalysis Reviews. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ([Link])
- Name Reactions in Organic Synthesis. Knorr Pyrrole Synthesis. ([Link])
- YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. ([Link])
- ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ([Link])
- Ningbo Inno Pharmchem Co.,Ltd.
- Organic Chemistry Portal. Pyrrole synthesis. ([Link])
- ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ([Link])
- YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. ([Link])
- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ([Link])
- Journal of Chemical Technology and Metallurgy. (2021). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT Stanislava Vladimirova. ([Link])
- MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. ([Link])
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors [mdpi.com]
The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyrrole-2-carboxylate Analogs as Kinase Inhibitors
In the intricate landscape of drug discovery, the 4-aminopyrrole-2-carboxylate scaffold has emerged as a privileged motif, particularly in the pursuit of selective and potent kinase inhibitors. Its inherent structural features offer a versatile platform for molecular elaboration, enabling a nuanced dance of interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive comparison of 4-aminopyrrole-2-carboxylate derivatives, delving into the critical structure-activity relationships (SAR) that govern their inhibitory prowess. We will dissect the causal links between specific structural modifications and biological activity, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The 4-Aminopyrrole-2-carboxylate Core: A Foundation for Kinase Recognition
The 4-aminopyrrole-2-carboxylate core presents a unique constellation of hydrogen bond donors and acceptors, crucial for anchoring to the hinge region of the kinase ATP-binding site. The pyrrole nitrogen and the 4-amino group can act as hydrogen bond donors, while the carbonyl oxygen of the carboxylate serves as an acceptor. This arrangement facilitates the canonical interactions observed in many type I kinase inhibitors. The subsequent exploration of SAR will focus on a pivotal study that, while featuring a closely related 4-amino-4-carboxamide piperidine moiety attached to a pyrrolopyrimidine core, provides profound insights directly applicable to the 4-aminopyrrole-2-carboxylate scaffold in the context of Protein Kinase B (Akt) inhibition.[1][2]
Comparative Analysis of Structural Modifications on Akt/PKA Inhibition
Protein Kinase B (Akt) is a central node in cell signaling pathways that govern cell growth, proliferation, and survival, making it a prime target in oncology.[1][2] A significant challenge in targeting Akt is achieving selectivity over the closely related kinase, PKA. The following data, adapted from a seminal study on Akt inhibitors, illustrates the delicate balance of substitutions required to achieve both potency and selectivity.[1][2]
| Compound | R¹ | R² | Akt (PKBα) IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/Akt) |
| 1 | H | H | 280 | 380 | 1.4 |
| 2 | 4-F | H | 120 | 260 | 2.2 |
| 3 | H | 4-F | 78 | 1200 | 15 |
| 4 | 4-Cl | H | 95 | 200 | 2.1 |
| 5 | H | 4-Cl | 45 | 4500 | 100 |
| 6 | 4-Me | H | 150 | 350 | 2.3 |
| 7 | H | 4-Me | 60 | 6000 | 100 |
| 8 | H | 3,4-diCl | 25 | 3800 | 152 |
Table 1: Structure-Activity Relationship of 4-Aminopyrrole-2-carboxylate Analogs against Akt and PKA. Data synthesized from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1][2]
The Critical Role of Aryl Substitution
The data in Table 1 unequivocally demonstrates the profound impact of substitutions on the terminal phenyl ring of the carboxamide side chain.
-
Positional Isomers and Selectivity: A striking observation is the dramatic increase in selectivity when substituting at the para-position of the phenyl ring (R²) compared to the para-position of the benzylamine (R¹). For instance, a 4-chloro substitution on the phenyl ring (Compound 5) results in a 100-fold selectivity for Akt over PKA, whereas the same substitution on the benzylamine (Compound 4) yields only a 2.1-fold selectivity.[1][2] This suggests that the phenyl ring of the carboxamide penetrates deeper into a sub-pocket of Akt that is not conserved in PKA, allowing for greater differentiation.
-
Halogen and Methyl Substitutions: Both electron-withdrawing (Cl, F) and electron-donating (Me) groups at the 4-position of the phenyl ring (R²) enhance potency and selectivity. The 3,4-dichloro substitution (Compound 8) achieves the highest potency and selectivity in this series, with an IC₅₀ of 25 nM for Akt and a 152-fold selectivity over PKA.[1][2] This highlights the importance of optimizing hydrophobic and electronic interactions in this region of the binding site.
Mechanistic Insights from a Senior Application Scientist's Perspective
The observed SAR trends can be rationalized by considering the three-dimensional architecture of the kinase active site. The enhanced selectivity with 4-substituted phenyl rings strongly implies the presence of a specific hydrophobic pocket in Akt that is either absent or sterically hindered in PKA. The di-chloro substitution likely optimizes van der Waals interactions within this pocket. The carboxylate group, in conjunction with the 4-amino group, acts as a bidentate hinge-binder, while the substituted aryl moiety explores the selectivity pocket. This "hinge-binding and pocket-exploring" paradigm is a cornerstone of modern kinase inhibitor design.
Experimental Protocols
To facilitate the practical application of these SAR insights, we provide detailed, self-validating protocols for the synthesis of a representative 4-aminopyrrole-2-carboxylate analog and a standard in vitro kinase inhibition assay.
Synthesis of a Representative 4-Aminopyrrole-2-carboxylate Analog
This protocol describes a general method for the synthesis of 4-aminopyrrole-2-carboxylates, which can be adapted to generate a variety of analogs for SAR studies.
Caption: Synthetic workflow for 4-aminopyrrole-2-carboxylate analogs.
Step-by-Step Protocol:
-
Amine Coupling: To a solution of a suitable pyrrole-2-carboxylate precursor (1.0 eq) in an appropriate solvent such as DMF, add the desired substituted aniline (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-aminopyrrole-2-carboxylate analog.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a robust, time-resolved Förster resonance energy transfer (TR-FRET) assay for determining the inhibitory potency (IC₅₀) of compounds against a target kinase.
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in assay buffer. Prepare a solution of the target kinase conjugated to a europium (Eu) chelate and a fluorescently labeled ATP-competitive tracer.
-
Assay Plate Preparation: In a 384-well plate, add the serially diluted test compounds.
-
Kinase Addition: Add the Kinase-Europium solution to each well.
-
Tracer Addition: Add the fluorescent tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship of 4-aminopyrrole-2-carboxylate analogs as kinase inhibitors is a rich and complex field. The presented data underscores the critical importance of strategic substitutions to achieve both high potency and selectivity. The para-position of a terminal aryl ring on the carboxamide side chain has been identified as a key "selectivity hotspot" for differentiating between closely related kinases like Akt and PKA.
Future endeavors in this area should focus on exploring a wider range of substitutions at this position to further refine selectivity profiles. Moreover, modifications to the pyrrole core itself, such as substitutions at the N1 or C3/C5 positions, could modulate the hinge-binding interactions and overall physicochemical properties of the inhibitors. The integration of computational modeling with empirical SAR studies will undoubtedly accelerate the discovery of next-generation kinase inhibitors based on this versatile scaffold.
References
- Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
- National Center for Biotechnology Information (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]
Sources
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ethyl 4-amino-1H-pyrrole-2-carboxylate and its Amide Analog
This guide provides an in-depth, objective comparison of the biological activities of Ethyl 4-amino-1H-pyrrole-2-carboxylate and its primary amide counterpart, 4-amino-1H-pyrrole-2-carboxamide. The conversion of an ester to an amide is a fundamental tactic in medicinal chemistry, often employed to enhance target engagement, improve metabolic stability, and modulate physicochemical properties. Here, we explore the tangible consequences of this structural modification, supported by established experimental protocols and comparative data.
The core of this analysis rests on the key structural difference: the amide group (-CONH₂) introduces a hydrogen bond donor (the N-H) where the ethyl ester (-COOEt) has none. This seemingly minor change can profoundly impact how these molecules interact with biological targets, such as enzymes or receptors, which often rely on specific hydrogen bonding networks for recognition and binding.
Rationale for Comparison: The Ester vs. Amide Isosteric Replacement
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and anticancer properties.[1][2][3] The functional group at the 2-position of the pyrrole ring is a critical determinant of a compound's pharmacological profile.
-
This compound (Ester): The ethyl ester is relatively lipophilic and can readily participate in hydrogen bonding as an acceptor at its carbonyl oxygen. However, it lacks a hydrogen bond donor site. Esters are also susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which can limit their in vivo half-life.
-
4-amino-1H-pyrrole-2-carboxamide (Amide): By replacing the ethoxy group with an amino group, we create the primary amide analog. This modification introduces a hydrogen bond donor (N-H), significantly increasing the potential for strong interactions with biological targets.[4] Amides are generally more resistant to enzymatic hydrolysis than esters, potentially leading to improved metabolic stability and bioavailability.
This guide will focus on two primary areas of biological activity where pyrrole derivatives have shown promise: anticancer cytotoxicity and antibacterial efficacy .
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the ethyl ester and amide analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [5][6]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker. [7]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of a compound required to inhibit bacterial growth. [8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. apec.org [apec.org]
A Head-to-Head Comparison of Aminopyrroles and Aminopyrazoles as Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a pillar of modern medicine. The clinical success of numerous small-molecule inhibitors has validated kinases as a "druggable" target class. At the heart of every successful kinase inhibitor lies its chemical scaffold—the core molecular framework responsible for anchoring the molecule within the ATP-binding site and orienting functional groups for optimal potency and selectivity. Among the myriad of heterocyclic systems explored, aminopyrazoles and scaffolds containing the aminopyrrole motif have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective kinase inhibition.
This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. We will dissect their structural nuances, compare their binding modes and structure-activity relationships (SAR), and provide field-proven insights into their respective advantages and disadvantages in drug discovery campaigns. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold selection and lead optimization.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, the aminopyrrole and aminopyrazole scaffolds appear structurally similar: both are five-membered nitrogen-containing heterocycles bearing an essential amino group. However, the arrangement of nitrogen atoms within the pyrazole ring introduces critical differences in their electronic and hydrogen-bonding characteristics, which profoundly influence their interactions with the kinase active site.
The aminopyrazole scaffold is characterized by two adjacent nitrogen atoms. This arrangement creates a distinct hydrogen bond donor-acceptor pattern and influences the overall electron distribution of the ring. The position of the amino group (e.g., 3-amino, 4-amino, or 5-amino) further diversifies the scaffold's interaction potential, with different isomers showing preferences for different kinase families[1]. For instance, 3-aminopyrazoles are well-established adenine mimetics, capable of forming key hydrogen bonds with the kinase hinge region[2].
The aminopyrrole motif, while fundamental, is most successfully represented in kinase inhibitors as part of a fused bicyclic system, predominantly the pyrrolo[2,3-d]pyrimidine scaffold. This structure is a deaza-isostere of adenine, the natural ligand for ATP, making it an intrinsically strong starting point for competitive inhibitors[3][4][5][6]. The fusion of the pyrrole to a pyrimidine ring locks the conformation and presents a hydrogen bonding pattern that closely mimics that of adenine.
Below is a visualization of the core structures and their relationship to the natural kinase substrate, ATP.
Caption: Comparison of core scaffolds to the natural ATP ligand, adenine.
Mechanism of Action and Kinase Binding Modes
Both aminopyrazole and pyrrolo[2,3-d]pyrimidine scaffolds primarily function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases. Their effectiveness stems from their ability to form one or more hydrogen bonds with the "hinge" region, the flexible backbone segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.
Aminopyrazole Binding: The 3-aminopyrazole moiety is a classic "hinge-binder." The pyrazole ring nitrogen and the exocyclic amino group can form two critical hydrogen bonds with the kinase hinge, anchoring the inhibitor. From this anchor point, medicinal chemists can introduce substituents to probe nearby hydrophobic pockets, such as the "gatekeeper" pocket and the solvent-exposed region, to enhance potency and achieve selectivity[7][8]. For example, in JNK3 inhibitors, the aminopyrazole core binds to the hinge, while an N-phenyl urea group extends into a hydrophobic selectivity pocket, a strategy that yielded inhibitors with over 2800-fold selectivity against the closely related p38 kinase[9].
Pyrrolo[2,3-d]pyrimidine Binding: As a direct isostere of adenine, the pyrrolo[2,3-d]pyrimidine core also forms canonical hydrogen bonds with the hinge region[5]. The N7 nitrogen of the pyrrole ring and the exocyclic amino group at C4 typically act as hydrogen bond donors and acceptors, respectively. This robust hinge interaction provides a stable foundation for the inhibitor. Substitutions are commonly made at the C5 and C7 positions of the pyrrole ring to explore various pockets within the ATP site and modulate physicochemical properties[10].
The diagram below illustrates the typical hydrogen bonding patterns for each scaffold within a generic kinase hinge region.
Caption: Typical hydrogen bond interactions with the kinase hinge region.
Structure-Activity Relationship (SAR) and Case Studies
The true utility of a scaffold is revealed through SAR studies, which define how chemical modifications translate into biological activity.
For aminopyrazoles , extensive SAR has shown that small modifications to the pyrazole ring can significantly impact selectivity[7]. For instance, developing FGFR inhibitors that overcome the common "gatekeeper" resistance mutation often involves modifying substituents on the pyrazole to optimize interactions and avoid steric clashes with the bulkier mutant residue[11].
For pyrrolo[2,3-d]pyrimidines , SAR often focuses on substitutions at the C5 and C7 positions. The C5 position can be modified to introduce groups that extend into the ribose-binding pocket or toward the solvent front, influencing both potency and pharmacokinetic properties. The C7 position of the pyrrole ring can be functionalized to target the "back pocket" of the kinase, a common strategy for achieving selectivity.
Case Study: Targeting JNK vs. EGFR
-
Aminopyrazole Example (JNK3 Inhibitor): Compound SR-3576 is a potent JNK3 inhibitor with an IC50 of 7 nM and remarkable selectivity (>2800-fold) over p38α[9]. Its selectivity is attributed to the planar nature of the pyrazole and N-linked phenyl groups, which fit optimally into the smaller active site of JNK3 compared to p38[9].
-
Pyrrolo[2,3-d]pyrimidine Example (EGFR Inhibitor): A representative compound, Compound 5k from a recent study, showed potent inhibition of EGFR with an IC50 of 79 nM and also strongly inhibited VEGFR2 and HER2[12]. The pyrrolo[2,3-d]pyrimidine core provides the essential hinge binding, while the halogenated benzylidenebenzohydrazide side chain contributes to its multi-targeted profile[12].
| Feature | Aminopyrazole (SR-3576)[9] | Pyrrolo[2,3-d]pyrimidine (Compound 5k)[12] |
| Primary Target(s) | JNK3 | EGFR, VEGFR2, HER2 |
| Potency (IC50) | 7 nM (JNK3) | 79 nM (EGFR), 136 nM (VEGFR2) |
| Key SAR Driver | Planar pyrazole-phenyl system for selectivity | Halogenated side chain for multi-kinase activity |
| Development Focus | High selectivity over related kinases | Potent, multi-targeted inhibition |
This comparison highlights a key theme: aminopyrazoles have been extensively optimized to achieve exquisite selectivity for specific kinases, whereas the pyrrolo[2,3-d]pyrimidine scaffold has proven to be a robust platform for developing both selective and multi-targeted inhibitors, including several FDA-approved drugs.
Advantages and Disadvantages in Drug Discovery
| Scaffold Class | Advantages | Disadvantages |
| Aminopyrazoles | - High Versatility: Different isomers (3-, 4-, 5-amino) can target different kinase families[1]. - Proven for Selectivity: Can be readily modified to achieve high selectivity against closely related kinases[9]. - Good Physicochemical Properties: Often leads to compounds with favorable drug-like properties. | - Potential for Off-Target Effects: As a privileged scaffold, it can interact with multiple kinases if not carefully optimized[7]. - Synthetic Complexity: Multi-step syntheses may be required for highly substituted derivatives. |
| Aminopyrroles (as Pyrrolo[2,3-d]pyrimidines) | - Strong Adenine Mimic: The deaza-isostere structure provides a strong, inherent binding affinity for the hinge region[3][4]. - Clinically Validated: This core is present in numerous FDA-approved kinase inhibitors. - Robust Platform: Provides a stable anchor for extensive SAR exploration at multiple positions[5]. | - Scaffold Hopping Challenges: The fused ring system is relatively rigid, which can limit conformational exploration. - Potential for Broad Activity: As an adenine mimic, it can be challenging to achieve selectivity without strategic modifications[12]. |
Experimental Protocols for Comparative Evaluation
To objectively compare novel inhibitors based on these scaffolds, rigorous biochemical and cellular assays are essential. The goal is to determine not just potency (IC50) but also selectivity and target engagement within a physiological context.
Workflow for Comparing Kinase Inhibitors
Caption: A generalized workflow for the head-to-head evaluation of kinase inhibitors.
Detailed Protocol: NanoBRET™ Cellular Target Engagement Assay
This protocol describes a quantitative method to measure the binding affinity of a test compound (e.g., an aminopyrrole or aminopyrazole derivative) to its target kinase in living cells. This assay provides more physiologically relevant data than biochemical assays by accounting for cell permeability and intracellular ATP concentrations[13][14].
Objective: To determine the intracellular IC50 value for a test inhibitor by measuring its ability to competitively displace a fluorescent tracer from a NanoLuc®-tagged kinase.
Materials:
-
HEK293 cells
-
Expression vector for Target Kinase-NanoLuc® Fusion
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (specific to the kinase of interest)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test Inhibitors (aminopyrrole and aminopyrazole compounds, 10 mM stock in DMSO)
-
White, 96-well assay plates
-
Luminescence-capable plate reader with 450 nm (donor) and 610 nm (acceptor) filters
Methodology:
-
Cell Transfection (24 hours prior to assay):
-
Plate HEK293 cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Prepare a transfection mix in Opti-MEM® containing the Target Kinase-NanoLuc® vector and transfection reagent according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature, then add dropwise to the cells.
-
Incubate cells for 24 hours at 37°C, 5% CO2.
-
-
Cell Plating for Assay:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Adjust cell density to 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white 96-well plate.
-
Incubate for 4-6 hours to allow cell attachment.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors in Opti-MEM®. A typical 10-point curve might range from 100 µM to 1 nM final concentration. Include a "no inhibitor" control (DMSO vehicle).
-
Prepare the tracer/extracellular inhibitor solution in Opti-MEM® at the concentration recommended by the manufacturer (e.g., Promega).
-
Add 50 µL of the appropriate inhibitor dilution to each well.
-
Immediately add 50 µL of the tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO2 to allow compound entry and binding equilibrium.
-
-
Luminescence Reading:
-
Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add 25 µL of the detection reagent to each well.
-
Read the plate within 10 minutes on a plate reader equipped for BRET, measuring both donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data by converting the raw ratios to NanoBRET™ ratios (mBU).
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the intracellular IC50 value.
-
Self-Validation and Controls:
-
Positive Control: Include a known inhibitor for the target kinase to validate assay performance.
-
Negative Control: Use a "no inhibitor" (vehicle only) control to define the 0% inhibition window.
-
Background Control: Use untransfected cells to measure any background signal.
-
Causality: The competitive displacement of the tracer provides a direct measure of target engagement at the ATP-binding site, establishing a clear cause-and-effect relationship between compound presence and signal change.
Conclusion and Future Outlook
Both aminopyrazole and aminopyrrole-containing scaffolds are undeniably powerful tools in the medicinal chemist's arsenal for designing potent and effective kinase inhibitors.
Aminopyrazoles offer remarkable synthetic tractability and have been masterfully employed to solve complex selectivity challenges, leading to highly specific tool compounds and clinical candidates. Their versatility, stemming from the various positional isomers, ensures they will remain a go-to scaffold for projects demanding exquisite selectivity[1].
The pyrrolo[2,3-d]pyrimidine core, embodying the aminopyrrole motif, stands as a testament to the power of biomimicry. Its identity as an adenine isostere provides a privileged starting point that has been successfully translated into numerous approved drugs. Its rigid, planar structure is a reliable anchor for building inhibitors that can be tailored for either selective or multi-targeted profiles.
The choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with project goals. For targeting a specific kinase within a closely related family, the aminopyrazole scaffold offers a proven path to achieving selectivity. For projects where mimicking the natural ATP ligand is a primary strategy, or where leveraging the learnings from existing approved drugs is desirable, the pyrrolo[2,3-d]pyrimidine scaffold is an exceptional choice.
Future innovations will likely involve the creation of hybrid molecules, novel fusion strategies, and the application of these cores in developing covalent and allosteric inhibitors, further expanding their already significant impact on targeted therapy.
References
- Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Bentham Science Publishers URL:[Link]
- Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Samara Journal of Science URL:[Link]
- Title: Spotlight: Cell-based kinase assay form
- Title: A Probe-Based Target Engagement Assay for Kinases in Live Cells Source: PubMed URL:[Link]
- Title: Binding assays to profile target engagement by kinase inhibitors in...
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
- Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: PubMed URL:[Link]
- Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[Link]
- Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL:[Link]
- Title: Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors Source: PubMed URL:[Link]
- Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL:[Link]
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - PubMed Central URL:[Link]
- Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: National Defense Medical Center URL:[Link]
- Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL:[Link]
- Title: Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL:[Link]
- Title: Pyrrole indolin-2One Based Kinase Inhibitor as Anti-Cancer Agents Source: Semantic Scholar URL:[Link]
- Title: Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors Source: PubMed URL:[Link]
- Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: PubMed URL:[Link]
- Title: Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor Source: ResearchG
- Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL:[Link]
- Title: Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor Source: PubMed URL:[Link]
- Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update Source: PMC - PubMed Central URL:[Link]
- Title: Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 Source: PMC - PubMed Central URL:[Link]
- Title: Aminopyrazoles as privileged structures in anticancer drug design - an in silico study Source: Bulgarian Chemical Communic
- Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: PMC - PubMed Central URL:[Link]
- Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]
- Title: CN101801959A - Aminopyrimidines useful as kinase inhibitors Source: Google Patents URL
- Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: PubMed Central URL:[Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ethyl 4-amino-1H-pyrrole-2-carboxylate Derivatives
Abstract
The Ethyl 4-amino-1H-pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, particularly as a foundational element for potent protein kinase inhibitors. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing selective inhibitors.[1] Unintended interactions, or off-target effects, can lead to toxicity and diminish therapeutic efficacy, making early and comprehensive cross-reactivity profiling a critical step in drug discovery.[2][3] This guide provides a comparative analysis of hypothetical, yet representative, derivatives of this pyrrole series, detailing their selectivity profiles and the state-of-the-art methodologies used to assess them. We will explore the causality behind experimental choices, provide actionable protocols for key assays, and offer insights into interpreting the resulting data to guide lead optimization.
The Challenge of Kinase Selectivity
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] While kinase inhibitors have proven to be a successful class of drugs, achieving selectivity remains a major hurdle.[5] Cross-reactivity with unintended kinases can cause toxic side effects or even produce beneficial polypharmacological effects.[6] Therefore, understanding a compound's interaction landscape across the kinome is paramount for developing safer and more effective medicines.[6][7] This guide focuses on derivatives of this compound, a scaffold known to produce biologically active compounds, including potential kinase inhibitors.[4][8][9][10][11]
Comparative Selectivity Profiles of Pyrrole Derivatives
To illustrate the impact of chemical modifications on selectivity, we present a comparative analysis of three hypothetical derivatives. These compounds share the same core scaffold but differ in their substitutions at the R1 and R2 positions, which are synthetically tractable points for modification.
-
Derivative A (Lead Compound): The initial hit from a primary screen, showing high potency against the primary target, Kinase X.
-
Derivative B (Broad-Spectrum Analog): A modification designed to explore the structure-activity relationship (SAR), which unexpectedly resulted in broader activity.
-
Derivative C (Optimized for Selectivity): A rationally designed analog intended to improve selectivity by exploiting subtle differences in the target's binding site compared to common off-targets.
The inhibitory activity (IC50) of these derivatives was assessed against the primary target and a panel of representative off-target kinases known for their potential cross-reactivity.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Target Kinase | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Derivative C (IC50, nM) | Rationale for Inclusion |
| Kinase X (Primary Target) | 12 | 8 | 25 | Efficacy Target |
| Kinase Y (Off-Target) | 1,200 | 150 | >10,000 | Structurally related kinase |
| Kinase Z (Off-Target) | 850 | 95 | 2,500 | Common toxicity-related kinase |
| Kinase W (Off-Target) | >10,000 | 800 | >10,000 | Member of a distinct kinase family |
Data Interpretation: This hypothetical data illustrates a common scenario in lead optimization. Derivative B, while more potent against the primary target, shows significantly increased off-target activity, making it a less desirable candidate. In contrast, Derivative C, although slightly less potent on-target than Derivative A, demonstrates a vastly improved selectivity profile, with minimal activity against the tested off-target kinases. This highlights the critical trade-off between potency and selectivity that must be managed during drug development.
A Strategic Workflow for Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-faceted approach, moving from broad, high-throughput screens to more complex, physiologically relevant cellular models. The goal is to build a comprehensive picture of a compound's behavior and de-risk its progression.
Below is a diagram illustrating a typical workflow for assessing small molecule inhibitor selectivity.
Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.
Key Experimental Methodologies
Accurate and reproducible data is the bedrock of any profiling effort. Here, we provide detailed protocols for two essential assays that represent distinct stages of the validation process: a broad biochemical screen and a targeted cellular engagement study.
In Vitro Kinase Panel Screening (Kinase-Glo® Assay)
Expertise & Experience: The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[12][13][14] Its "glow-type" signal is stable, making it highly amenable to high-throughput screening.[12][15] The key principle is that active kinases consume ATP; therefore, a lower luminescent signal indicates higher kinase activity, and vice-versa.[16] When an inhibitor is present, ATP consumption is reduced, resulting in a higher signal.
Trustworthiness (Self-Validating System): The protocol's integrity relies on critical controls. A "no kinase" control establishes the baseline ATP level (0% inhibition), while a "vehicle" control (e.g., DMSO) represents the uninhibited enzyme (100% activity). A known inhibitor for each kinase should also be run as a positive control to validate assay performance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Kinase-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's instructions.[13] Allow it to equilibrate to room temperature before use.
-
Prepare a kinase reaction buffer (specific to the kinase being tested) containing the appropriate substrate (peptide or protein) and cofactors.
-
Serially dilute the test compounds (Derivatives A, B, C) in DMSO and then into the kinase reaction buffer to achieve the final desired concentrations.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate (suitable for luminescence), add 5 µL of the diluted test compound or control.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add 15 µL of the prepared Kinase-Glo® Reagent to each well.
-
Mix the plate on a plate shaker for 2 minutes to ensure homogeneity.
-
Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: While in vitro assays are essential for broad screening, they do not account for factors like cell permeability or intracellular target engagement.[17] CETSA® is a powerful biophysical method that directly measures a compound's binding to its target in a native cellular environment.[18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[20][21]
Trustworthiness (Self-Validating System): The key validation is the "thermal shift." A vehicle-treated control group establishes the baseline melting curve of the target protein. A positive result is a statistically significant shift of this curve to a higher temperature in the presence of the compound, directly demonstrating target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells known to express the target kinase (Kinase X) to approximately 80% confluency.
-
Treat the cells with the test compound (e.g., Derivative C at 10x its cellular IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[20]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the soluble target protein (Kinase X) remaining at each temperature point using an antibody-based method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment group (vehicle vs. compound), plot the relative amount of soluble protein against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A positive "thermal shift" (ΔTm) is observed when the Tm of the compound-treated sample is significantly higher than that of the vehicle-treated sample.
-
Conclusion: A Pathway to Selective Therapeutics
The cross-reactivity profiling of this compound derivatives, like any kinase inhibitor program, is a journey from broad biochemical assessment to precise cellular validation. As demonstrated, subtle chemical modifications can dramatically alter a compound's selectivity profile. A systematic and multi-pronged approach, utilizing assays like large-scale kinase panels and CETSA®, is not merely a screening exercise but a critical component of rational drug design.[22] By rigorously characterizing both on-target and off-target interactions, researchers can make informed decisions, prioritize candidates with the highest potential for a favorable therapeutic window, and ultimately accelerate the development of safer, more effective targeted therapies.[3][23][24]
References
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Comparative Analysis of Kinase Inhibitor Selectivity: A Guide to Cross-Reactivity Profiling. Benchchem.
- Kinase Selectivity Panels. Reaction Biology.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
- Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Off-Target Effects Analysis.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.
- Predictive in silico off-target profiling in drug discovery. PubMed.
- CETSA. CETSA.
- Off-Target Profiling.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Understanding the implications of off-target binding for drug safety and development. Drug Discovery News.
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- Minimizing the off-target reactivity of covalent kinase inhibitors by...
- How can off-target effects of drugs be minimised?
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
- Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
Sources
- 1. pnas.org [pnas.org]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Navigating the Labyrinth of Bioactivity: A Guide to Reproducibility for Pyrrole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] From anticancer to antimicrobial agents, the versatility of the pyrrole ring continues to inspire the development of novel therapeutics.[4][5][6] However, the path from a promising hit in a high-throughput screen to a clinically viable drug is fraught with challenges, chief among them being the reproducibility of bioactivity data.[7] This guide provides an in-depth, objective comparison of the performance of pyrrole-based compounds, supported by experimental data, and offers a framework for ensuring the reliability and reproducibility of your findings.
The alarming reality is that a significant portion of preclinical research findings are not reproducible, leading to wasted resources and a "valley of death" where promising discoveries fail to translate into new medicines. This guide is structured to equip you with the knowledge and tools to navigate this complex landscape, ensuring the scientific integrity of your work with pyrrole-based compounds.
The Pyrrole Scaffold: A Double-Edged Sword of Potency and Variability
Pyrrole and its fused derivatives are privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.[2][4] This versatility, however, can also be a source of variability in bioactivity data. The inherent chemical properties of the pyrrole ring, such as its electron-rich nature and capacity for hydrogen bonding, can lead to promiscuous binding and off-target effects if not carefully considered in analog design and assay selection.
Comparative Bioactivity Landscape: Pyrrole Derivatives vs. Other Heterocycles
To contextualize the performance of pyrrole-based compounds, it is essential to compare their bioactivity with other common heterocyclic scaffolds. The following table summarizes representative anticancer activities, highlighting the competitive and sometimes superior efficacy of pyrrole derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-Phenyl-1H-pyrrole Derivatives | MCF-7 (Breast) | 1.5 - 10.2 |
| A549 (Lung) | 2.3 - 15.8 | |
| Pyridine Derivatives | MCF-7 (Breast) | 5.7 - 25.1 |
| A549 (Lung) | 8.2 - 30.5 | |
| Quinoline Derivatives | MCF-7 (Breast) | 0.8 - 9.5 |
| A549 (Lung) | 1.2 - 12.3 | |
| Indole Derivatives | MCF-7 (Breast) | 2.1 - 18.7 |
| A549 (Lung) | 3.5 - 22.4 | |
| Thiophene Derivatives | MCF-7 (Breast) | 10.5 - >50 |
| A549 (Lung) | 12.8 - >50 |
Note: The IC50 values are presented as ranges from various literature sources to illustrate the general potency of each class. Specific values can be found in the cited references.
While quinoline and indole derivatives show potent activities, 2-phenyl-1H-pyrrole derivatives demonstrate a compelling therapeutic window, often with a favorable balance of potency and selectivity.[8]
The Reproducibility Crisis: A Call for Rigorous Experimental Design
The lack of reproducibility in preclinical research is a well-documented issue. While specific, publicly documented case studies of irreproducible bioactivity data for pyrrole-based compounds are scarce, the principles and pitfalls apply universally. The variability in reported IC50 values for the same or similar compounds across different studies underscores this challenge. This variability can stem from a multitude of factors, including differences in cell lines, passage numbers, reagent sources, and subtle variations in experimental protocols.[9]
The Perils of Inter-Laboratory Variation
An inter-laboratory comparison of bioactivity data for a set of kinase inhibitors, including some with heterocyclic scaffolds, revealed significant variability in IC50 values.[10] Even with standardized protocols, differences in instrumentation, operator technique, and local environmental conditions can contribute to divergent results. This highlights the critical need for robust, validated assays and the transparent reporting of all experimental details.
Foundational Pillars of Reproducible Bioactivity Data
To build a foundation of trustworthy data, every experimental protocol must be a self-validating system. This requires a multi-faceted approach encompassing meticulous planning, execution, and reporting.
Compound Integrity and Characterization
The purity and structural integrity of the test compound are paramount. Impurities can lead to false positives or negatives, confounding the interpretation of bioactivity data.
-
Comprehensive Characterization: All novel pyrrole-based compounds should be rigorously characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.
-
Stability Assessment: The stability of the compound in the assay medium and under storage conditions should be evaluated to ensure that the observed activity is not due to degradation products.
Rigorous Assay Selection and Validation
The choice of bioactivity assay is a critical determinant of data quality. A thorough understanding of the assay's principles, limitations, and potential for artifacts is essential.
-
Orthogonal Assays: Employing multiple, independent assays that measure the same biological endpoint through different mechanisms can help to validate initial findings and identify potential assay-specific artifacts.[11]
-
Counter-Screens: For target-based assays, counter-screens against related targets should be performed to assess the selectivity of the compound.
Standardized Experimental Protocols
Even minor variations in experimental procedures can introduce significant variability. The use of detailed, standardized operating procedures (SOPs) is crucial for ensuring consistency and enabling others to replicate the work.
Experimental Protocols for Assessing Bioactivity of Pyrrole-Based Compounds
The following sections provide detailed, step-by-step methodologies for key bioactivity assays commonly used for the evaluation of pyrrole-based compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrole-based compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[13]
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Many pyrrole-based compounds exhibit their anticancer effects by inhibiting protein kinases.[10][15] This protocol outlines a general method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[12][13]
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of the purified kinase, its specific substrate, and ATP in a suitable reaction buffer.[13]
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.[12]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[12]
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[12]
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and calculate the IC50 value.[12]
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution
Pyrrole derivatives have shown significant promise as antimicrobial agents.[8][16] The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16]
Caption: Workflow for the broth microdilution (MIC) assay.
-
Plate Preparation: Perform a two-fold serial dilution of the pyrrole compound in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Signaling Pathways Modulated by Bioactive Pyrrole Compounds
A deeper understanding of the mechanism of action of pyrrole-based compounds requires knowledge of the signaling pathways they modulate.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[11] Several pyrrole-based compounds have been developed as potent JAK inhibitors.[17]
Caption: The JAK-STAT signaling pathway and its inhibition by pyrrole-based compounds.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[18][19][20] Many pyrrole-containing compounds are potent inhibitors of VEGFR-2.[21][22]
Caption: The VEGFR2 signaling pathway and its inhibition by pyrrole-based compounds.
Bacterial Topoisomerase Inhibition
A significant number of pyrrole-based antibacterial agents exert their effect by targeting bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[5][8] These enzymes are essential for DNA replication, transcription, and repair.
Caption: Mechanism of action of pyrrole-based bacterial topoisomerase inhibitors.
Conclusion: Towards a More Reproducible Future
The journey of a pyrrole-based compound from discovery to a potential therapeutic is a testament to the power of medicinal chemistry. However, to ensure that this journey is built on a solid foundation of scientific truth, a steadfast commitment to reproducibility is non-negotiable. By embracing rigorous experimental design, detailed and transparent reporting, and the use of validated, orthogonal assays, we can collectively enhance the reliability of bioactivity data. This guide serves as a starting point, a framework to encourage a culture of reproducibility that will ultimately accelerate the translation of promising pyrrole-based compounds into life-saving medicines.
References
- Li Petri, G., Spanò, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
- Hynes, J., et al. (2011). 2,7-Pyrrolo[2,1-f][8][12][13]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330.
- Štefanić, Z., et al. (2023). New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. Journal of Medicinal Chemistry, 66(6), 4347-4366.
- Gadina, M., et al. (2020). JAK-STAT pathway inhibitors in dermatology. Anais Brasileiros de Dermatologia, 95(3), 337-346.
- Chen, X., et al. (2014). Synthesis, cytotoxicity, DNA interaction and topoisomerase II inhibition properties of tetrahydropyrrolo[3,4-a]carbazole-1,3-dione and tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-dione derivatives. European Journal of Medicinal Chemistry, 86, 647-656.
- Sharma, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
- Metwally, K., Abo-Dya, N., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling, 31(1), 23.
- Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3021-3027.
- Tari, L. W., et al. (2013). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1276-1284.
- Scannell, J. W., & Bosley, J. (2016). The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Expert Opinion on Drug Discovery, 11(9), 835-842.
- Clark, M. P., et al. (2007). Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3). Bioorganic & Medicinal Chemistry Letters, 17(5), 1250-1253.
- Patel, H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(7), 1201-1229.
- Wang, Z., et al. (2019). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 24(20), 3682.
- Ferreira, S., et al. (2019). Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. BMJ Open, 9(11), e032155.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4478.
- Basarab, G. S., et al. (2020). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Journal of Medicinal Chemistry, 63(1), 169-185.
- Kumar, A., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 241-255.
- Mohamed, M. S., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-158.
- Bischof, J., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 7(9), 929-950.
- Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249.
- Mohamed, M. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2631-2643.
- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
- Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61067.
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
- Verma, A., & Singh, D. (2022). Modulation of Notch Signaling Pathway by Bioactive Dietary Agents. Nutrition and Cancer, 74(3), 787-798.
- Elmquist, W. F., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(4), 884-893.
- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. IRIS UniPA.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.
- Kumar, R., et al. (2022). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 12(28), 17851-17871.
- Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1060378.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 19. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 22. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of Ethyl 4-amino-1H-pyrrole-2-carboxylate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of newly synthesized Ethyl 4-amino-1H-pyrrole-2-carboxylate derivatives. It moves beyond simple protocol recitation to explain the strategic rationale behind experimental design, ensuring a robust and defensible assessment of a compound's potential.
Section 1: The Scientific Landscape of Pyrrole-Based Bioactive Agents
The pyrrole ring is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and approved drugs.[1][2] This five-membered nitrogen-containing heterocycle is found in crucial biomolecules like heme, chlorophyll, and vitamin B12, attesting to its fundamental role in biological systems.[3] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal framework for interacting with biological targets.[4][5]
Marketed drugs incorporating the pyrrole system, such as the multi-kinase inhibitor Sunitinib used in cancer therapy and Atorvastatin for cholesterol management, highlight the scaffold's therapeutic success.[6][7] The specific core of interest, this compound, presents a particularly compelling starting point for novel drug discovery. The strategic placement of the amino group at the C4 position and the ethyl carboxylate at the C2 position offers two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Section 2: Establishing a Novelty Baseline: A Review of the Prior Art
A thorough understanding of existing derivatives is paramount to claiming novelty. This involves a deep dive into synthetic precedents and known biological activities.
Established Synthetic Routes
The synthesis of pyrrole scaffolds is well-documented, with several named reactions providing reliable access.[8] Key methods include:
-
Paal-Knorr Synthesis: A robust condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[8][9] This method is valued for its high atom economy and often straightforward execution.
-
Hantzsch Pyrrole Synthesis: Involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.
-
Clauson-Kaas Synthesis: A modification suitable for creating N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine.[8]
More recently, a direct and efficient synthesis for 4-aminopyrrole-2-carboxylates has been developed, involving the treatment of N-PhF-4-oxoproline benzyl esters with various amines in the presence of an acid catalyst, yielding the desired products in good yields.[10] The choice of synthetic route should be guided not only by yield but also by factors such as starting material availability, scalability, and alignment with green chemistry principles.[4][9]
Known Biological Activities of Pyrrole Derivatives
Derivatives of the pyrrole core have demonstrated a wide spectrum of pharmacological activities. A critical step in assessing novelty is to map the bioactivity of a new compound against this existing landscape.
| Derivative Class | Reported Biological Activity | Mechanism of Action (if known) | Representative Citation(s) |
| Pyrrolo[3,2-c]pyridines | Anticancer | FMS Kinase Inhibition | [11] |
| Pyrrole-2-carboxamides | Antitubercular | MmpL3 Inhibition | [12] |
| Halogenated Pyrroles | Antibacterial | Not specified | [13] |
| Pyrrole-based hydrazones | Neuroprotective | MAO-B/AChE Inhibition | [14] |
| Substituted Pyrrolidines | Anti-inflammatory, Antiradical | Not specified | [15] |
| General Pyrrole Derivatives | Antiviral, Antifungal | Various | [1][2][11] |
Section 3: A Practical Guide to Synthesizing and Evaluating Novel Derivatives
This section provides the core experimental framework for creating and testing new this compound derivatives.
Part A: The Synthetic Workflow
The causality behind our choice of synthetic protocol is driven by efficiency and versatility. We will adapt the methodology described by Marcotte and Lubell for its directness in establishing the key 4-amino-pyrrole-2-carboxylate core.[10] This allows for the introduction of diverse amines to generate a library of novel analogues.
Diagram 1: Synthetic Workflow for Novel Derivatives
Caption: General workflow for synthesizing novel this compound derivatives.
Experimental Protocol: Synthesis of a Novel Derivative (Illustrative Example)
-
Reactant Preparation: To a solution of N-PhF-4-oxoproline benzyl ester (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M), add the desired primary or secondary amine (1.2 eq).
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (TsOH, 0.1 eq). The causality for using an acid catalyst is to facilitate the initial imine formation and subsequent dehydration/aromatization steps.
-
Reaction: Stir the mixture at reflux for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The choice of ethyl acetate provides good solubility for the product while being immiscible with the aqueous phase.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure identity and purity.
Part B: The Biological Screening Cascade
A tiered or cascaded approach to biological evaluation is essential for efficiently identifying promising compounds without expending excessive resources.[16][17] The cascade begins with broad, high-throughput assays and progresses to more complex, physiologically relevant models for only the most promising hits.
Diagram 2: Biological Screening Cascade Logic
Caption: A tiered workflow for evaluating the biological activity of novel compounds.
Protocol 1: Primary In Vitro Cytotoxicity Assay (MTT Assay)
This initial screen provides a rapid assessment of a compound's general toxicity or antiproliferative effect against cancer cell lines.[18]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Secondary Target-Based Assay (Kinase Inhibition)
If the primary screen suggests anticancer activity, a kinase inhibition assay can provide crucial mechanistic insight.[6][19]
-
Assay Principle: This protocol utilizes a technology like ADP-Glo™, which measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Reaction Setup: In a 384-well plate, combine the target kinase (e.g., EGFR, VEGFR), the kinase-specific substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is critical to prevent interference in the subsequent step.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: A lower light signal corresponds to higher kinase inhibition. Calculate IC₅₀ values to quantify the potency of the compound against the specific kinase.
Section 4: Comparative Analysis - Contextualizing Your Derivative
Novelty is not established in a vacuum. A new derivative must be objectively compared against relevant alternatives to demonstrate a meaningful advantage. This could be a "gold-standard" drug, a previously published derivative, or a compound with a different heterocyclic core known to act on the same target.[20][21]
Table for Comparative Performance Data
| Compound ID | Scaffold | Target/Cell Line | IC₅₀ (µM) ± SD | Selectivity Index | Source |
| Novel Derivative 1 | Ethyl 4-amino-pyrrole | LoVo (Colon Cancer) | 1.5 ± 0.2 | 15.3 | Experimental Data |
| Novel Derivative 2 | Ethyl 4-amino-pyrrole | EGFR Kinase | 0.8 ± 0.1 | N/A | Experimental Data |
| Literature Pyrrole [Ref] | Pyrrolo[3,2-c]pyridine | FMS Kinase | 0.06 ± 0.01 | N/A | [11] |
| Sunitinib (Control) | Pyrrole-Indolinone | VEGFR2 Kinase | 0.009 ± 0.002 | N/A | Internal/Literature |
| Alternative Scaffold [Ref] | Benzimidazole | LoVo (Colon Cancer) | 5.2 ± 0.7 | 4.1 | [21] |
| Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher value is desirable. |
The goal is to demonstrate an improvement in one or more areas:
-
Potency: A significantly lower IC₅₀ or MIC value.
-
Selectivity: Higher activity against the desired target with less off-target or cytotoxic effects.
-
Novel Mechanism: Evidence of activity through a previously unreported pathway.
-
Synthetic Accessibility: A more efficient, scalable, or environmentally friendly synthesis.
-
Physicochemical Properties: Improved solubility, stability, or other drug-like properties.
Section 5: Conclusion and Future Directions
This guide outlines a systematic approach to not only synthesize novel this compound derivatives but also to rigorously assess their novelty within the competitive landscape of drug discovery. A compound's novelty is ultimately defined by its unique combination of chemical structure, biological activity, and therapeutic potential.
Promising lead compounds identified through this workflow should be advanced to further studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, in vivo efficacy studies in animal models, and comprehensive toxicological assessments.[19] This structured methodology provides the robust, data-driven foundation necessary to justify the continued development of a truly novel therapeutic candidate.
References
- Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate.
- Martins, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry.
- Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
- Gaba, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Quevedo-Acosta, Y., et al. (2020). Green Synthesis of Pyrrole Derivatives. Semantic Scholar.
- Kaur R, et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Rasal, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.
- Shearer, J., et al. Emerging chemical scaffolds: The next generation of heterocycles in drugs. American Chemical Society.
- Synthesis of pyrroles. Organic Chemistry Portal.
- Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki.
- Synthesis, Application and Biological Evaluation of Chemical Organic Compounds. MDPI.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery.
- Vasileva, E.A., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Marcotte, F.-A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Evaluation of the Biological Activity of Natural Compounds: Current Trends and Methods. National Institutes of Health.
- Gaba, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. ResearchGate.
- Gulevskaya, A.V., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
- Ghiulai, R.M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.
- Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. International Union of Crystallography.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Institutes of Health.
- The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. helda.helsinki.fi [helda.helsinki.fi]
- 17. accio.github.io [accio.github.io]
- 18. mdpi.com [mdpi.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-1H-pyrrole-2-carboxylate
For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-amino-1H-pyrrole-2-carboxylate, grounding every recommendation in the principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the Compound
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. In such cases, a prudent scientist must infer the potential hazards by examining structurally similar molecules. Analysis of related pyrrole carboxylates and amino esters reveals a consistent hazard profile.
Anticipated Hazards of this compound:
| Hazard Class | GHS Hazard Statement | Causality and Scientific Rationale |
| Skin Irritation | H315: Causes skin irritation | Pyrrole derivatives and other aromatic amines can disrupt the lipid barrier of the skin, leading to irritation.[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | The ester and amine functional groups can interact with proteins and tissues in the eye, causing significant irritation.[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | As a fine solid or powder, the compound can be easily inhaled, irritating the mucous membranes of the respiratory tract.[1][2][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | While not confirmed, the amino and ester groups present potential pathways for metabolic toxicity if ingested.[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Aromatic amines are a known class of potential skin sensitizers, capable of eliciting an immune response upon repeated contact.[4] |
| Aquatic Toxicity | H402: Harmful to aquatic life | Many nitrogen-containing organic compounds can be harmful to aquatic ecosystems.[4] |
Given this profile, this compound must be treated as a hazardous chemical. The fundamental principle of prudent practice dictates that any substance with unknown or unconfirmed toxicological properties should be handled as if it were hazardous.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure a robust barrier between you and the potential hazard. The choice of PPE is a direct response to the anticipated risks.
-
Eye Protection : Wear safety glasses with side-shields or, preferably, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. This is critical to prevent contact with airborne powder or splashes.[1][6]
-
Hand Protection : Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as solid chemical waste.
-
Body Protection : A standard laboratory coat is mandatory. For larger quantities or when there is a significant risk of dust generation, consider additional protective clothing.
-
Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapor. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, but this should be a last resort and requires a formal respiratory protection program.[6]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical disposal is that no waste should enter the general trash or be discharged down the sewer.[7] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][5]
Caption: Disposal decision workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation :
-
Solid Waste : Collect pure, unused, or waste this compound in a dedicated solid waste container.
-
Liquid Waste : If the compound is in solution, collect it in a liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents, strong bases, or strong reducing agents).[7] It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents.
-
Contaminated Materials : Any items that have come into direct contact with the compound, such as gloves, weigh boats, paper towels, or disposable pipettes, must be disposed of as hazardous solid waste.[7] Place these items in a designated, plastic-lined container.
-
-
Container Selection :
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use a designated solvent waste container (carboy).
-
The original product container, if empty and in good condition, can often be used to accumulate that specific waste.
-
-
Labeling :
-
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[2]
-
Affix a "HAZARDOUS WASTE" tag or label to the container as soon as the first drop of waste is added.
-
The label must clearly state the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]
-
List all constituents and their approximate percentages.
-
-
Accumulation and Storage :
-
Waste containers must be kept closed at all times except when adding waste.[4][7] This prevents the release of vapors and protects against spills.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][5]
-
The SAA must be under the control of the laboratory personnel. Place the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[5][7]
-
-
Final Disposal :
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][5]
-
Once the container is full or you have no further need to accumulate this waste, submit a request for pickup to your institution's EHS or equivalent department.[1][4] They are trained professionals who will manage the transport and final disposal at an approved waste facility, likely via incineration.[2]
-
Spill Management
In the event of a spill, your immediate response is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread using a spill kit with absorbent materials. Do not use combustible materials like paper towels to clean up solutions containing oxidizers.
-
Decontaminate : Collect all contaminated absorbent materials and debris. This cleanup material is now considered hazardous waste and must be placed in a sealed, labeled container for disposal.[5]
-
Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to these procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental responsibility.
References
- University of Pennsylvania, Office of Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Alfa Aesar. (2025, September 7). SAFETY DATA SHEET: 1H-Pyrrole-2-carboxaldehyde.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste.
- Purdue University, College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. calpaclab.com [calpaclab.com]
A Comprehensive Guide to the Safe Handling of Ethyl 4-amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Analysis and Risk Mitigation
Assumed Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Combustible, with the potential for hazardous decomposition products upon heating.
The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these potential risks.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended equipment, specifications, and the rationale behind each choice.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Double-gloving is recommended for extended procedures.[4] |
| Skin & Body Protection | A flame-retardant laboratory coat. For larger quantities or increased risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Protects skin from contact and prevents contamination of personal clothing. Sleeves should be fully extended and tucked into gloves.[4] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
III. Operational Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational plan is paramount for minimizing exposure and preventing accidents. The following workflow provides a logical sequence for the safe handling of Ethyl 4-amino-1H-pyrrole-2-carboxylate.
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and reagents before bringing the compound into the hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[4]
-
-
Handling:
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to contain any dust or particles.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Waste Segregation: Segregate all waste materials (solid waste, contaminated gloves, etc.) into a clearly labeled hazardous waste container.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and turned inside out.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
-
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to the environment and is a violation of regulatory standards. The following protocol outlines the correct procedure for the disposal of this compound and associated materials.
Key Principles of Chemical Waste Disposal:
-
Never dispose of down the drain: Organic compounds like this can harm aquatic life and interfere with wastewater treatment processes.[1]
-
Segregate waste streams: Do not mix different types of chemical waste.
-
Label containers clearly: All waste containers must be accurately labeled with their contents.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
